molecular formula C20H20N6O3 B15138760 Disperse orange 80 CAS No. 70210-10-5

Disperse orange 80

Cat. No.: B15138760
CAS No.: 70210-10-5
M. Wt: 392.4 g/mol
InChI Key: PNWYPUYECVECFF-UHFFFAOYSA-N
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Description

Disperse orange 80 is a useful research compound. Its molecular formula is C20H20N6O3 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

70210-10-5

Molecular Formula

C20H20N6O3

Molecular Weight

392.4 g/mol

IUPAC Name

3-[N-[2-(2-cyanoethoxy)ethyl]-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile

InChI

InChI=1S/C20H20N6O3/c21-11-1-13-25(14-16-29-15-2-12-22)19-7-3-17(4-8-19)23-24-18-5-9-20(10-6-18)26(27)28/h3-10H,1-2,13-16H2

InChI Key

PNWYPUYECVECFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N(CCC#N)CCOCCC#N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Disperse Orange 80: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 80, identified by the Colour Index name C.I. 11127 and CAS number 59948-51-5, is a monoazo disperse dye.[1] Azo dyes represent a significant class of colorants characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Disperse dyes, in general, are non-ionic molecules with low water solubility, making them suitable for dyeing hydrophobic fibers. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, along with generalized experimental protocols for its characterization.

Chemical and Physical Properties

The solubility of disperse dyes is a critical parameter for their application. They are generally characterized by low water solubility but are soluble in organic solvents.[1][2][3][4] The solubility is influenced by the polarity of the solvent and the specific functional groups present in the dye molecule.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue for this compoundNotes
CAS Number 59948-51-5[1]
C.I. Name C.I. 11127[1]
Molecular Formula C₂₀H₂₀N₆O₃[1]
Molecular Weight 392.41 g/mol [1]
Appearance Red-light orange solid[1]Typical for this class of dye.
Melting Point Data not availableSimilar azo dyes melt in the 150-250°C range.
Solubility Low in water; Soluble in organic solvents.Specific quantitative data is not available.

Chemical Structure

The structure of this compound is derived from its synthesis process. It is a monoazo dye, indicating the presence of one -N=N- group.

Caption: Chemical Structure of this compound.

Synthesis Pathway

The manufacturing process for this compound involves a two-step diazotization and coupling reaction.[1]

  • Diazotization: 4-Nitrobenzenamine is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt.

  • Coupling: The resulting diazonium salt is then reacted with the coupling component, 3-[[2-(2-cyanoethoxy)ethyl]phenylamino]-propanenitrile, to form the final this compound dye.

G Synthesis of this compound cluster_diazotization Diazotization cluster_coupling Coupling reagent reagent A 4-Nitrobenzenamine B 4-Nitrobenzenediazonium salt A->B NaNO2, HCl C 3-[[2-(2-cyanoethoxy)ethyl]phenylamino]-propanenitrile D This compound B->D C->D

Caption: Synthesis pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not widely published. However, the following sections provide generalized methodologies for the spectroscopic analysis of monoazo disperse dyes, which can be adapted for this compound.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of the dye, which is characteristic of its color, and to quantify its concentration in solution.

Methodology:

  • Solvent Selection: Choose a suitable organic solvent in which the dye is readily soluble, such as acetone, ethanol, or dimethylformamide (DMF).

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 100 mg/L).

  • Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

  • Spectrophotometric Analysis:

    • Use a UV-Vis spectrophotometer and set the wavelength range to scan from approximately 300 to 700 nm.

    • Use the pure solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard solution.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Plot a calibration curve of absorbance at λmax versus concentration for the standard solutions.

    • The resulting graph should be linear and follow the Beer-Lambert law.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the finely ground dye sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture thoroughly to ensure a homogenous sample. Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid dye sample directly onto the ATR crystal.

  • Spectroscopic Analysis:

    • Place the prepared sample in the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in this compound. Expected characteristic peaks for a monoazo dye of this structure include:

      • ~2250 cm⁻¹: C≡N (nitrile) stretching.

      • ~1600-1450 cm⁻¹: Aromatic C=C stretching and N=N (azo) stretching. The azo group vibration is often weak in the infrared spectrum.

      • ~1520 and ~1340 cm⁻¹: Asymmetric and symmetric NO₂ stretching from the nitro group.

      • ~1250-1000 cm⁻¹: C-N stretching and C-O-C (ether) stretching.

      • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

      • ~2960-2850 cm⁻¹: Aliphatic C-H stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

Methodology:

  • Sample Preparation: Dissolve a sufficient amount of the dye (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Spectroscopic Analysis:

    • Place the NMR tube containing the sample into the NMR spectrometer.

    • Acquire the ¹H NMR and ¹³C NMR spectra.

    • Additional 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in structure elucidation.

  • Data Analysis:

    • ¹H NMR:

      • The aromatic protons will typically appear in the downfield region (δ 7.0-8.5 ppm). The protons on the nitro-substituted ring will be more downfield due to the electron-withdrawing effect of the nitro group.

      • The protons of the ethyl and propyl chains will appear in the upfield region (δ 2.0-4.5 ppm). The chemical shifts will be influenced by the adjacent nitrogen, oxygen, and nitrile groups.

    • ¹³C NMR:

      • Aromatic carbons will resonate in the range of δ 110-160 ppm.

      • The carbon of the nitrile group (C≡N) will appear around δ 115-125 ppm.

      • Aliphatic carbons will be found in the upfield region of the spectrum.

Conclusion

This compound is a monoazo dye with a well-defined chemical structure and synthesis pathway. While specific quantitative data on some of its physical properties are limited in publicly available literature, its general characteristics are consistent with those of other disperse dyes in its class. The experimental protocols outlined in this guide provide a framework for the detailed spectroscopic characterization of this compound, which is essential for quality control, research, and development purposes in various scientific and industrial applications.

References

Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Disperse Orange 80

CAS Number: 59948-51-5

This technical guide provides a comprehensive overview of this compound, a single azo dye used in the textile industry. The information is curated for researchers, scientists, and professionals in drug development who may encounter azo dyes in their work, from analytical detection to understanding their potential biological interactions.

This compound is classified as a single azo disperse dye.[1] Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. This structure is responsible for their color. Disperse dyes, in general, are nonionic, planar molecules with low water solubility, designed to dye hydrophobic fibers like polyester.

Table 1: Chemical and Physical Properties of this compound and Related Dyes

PropertyValue (this compound)Illustrative Value (Related Dye)
CAS Number 59948-51-5[1]-
C.I. Name This compound, 11127[1]-
Molecular Formula C₂₀H₂₀N₆O₃[1]-
Molecular Weight 392.41 g/mol [1]-
Appearance Red-light orange powder/solid.[1]Orange powder (Disperse Orange 3)
Melting Point Data not available210-220 °C (Disperse Orange 3)
Solubility Low water solubility is characteristic of disperse dyes.Soluble in ethanol, acetone, toluene (Disperse Orange 3).
UV-Vis λmax Data not available~415 nm (Disperse Orange 3)

Note: Due to the limited publicly available data for this compound, properties of the structurally similar dye Disperse Orange 3 are provided for illustrative purposes.

Synthesis and Manufacturing

The synthesis of this compound involves a standard azo coupling reaction. The process consists of two main stages: diazotization of an aromatic amine, followed by coupling with a partner compound.

Synthesis Pathway

The manufacturing method involves the diazotization of 4-Nitrobenzenamine, which is then coupled with 3-[[2-(2-cyanoethoxy)ethyl]phenylamino]propanenitrile.[1]

Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 4-Nitrobenzenamine B Diazonium Salt Intermediate A->B NaNO₂, Acid (e.g., H₂SO₄) 0-5 °C D This compound B->D Coupling Reaction C Coupling Component: 3-[[2-(2-cyanoethoxy)ethyl]phenylamino]propanenitrile C->D

Caption: Synthesis pathway for this compound.

General Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of monoazo disperse dyes, based on common laboratory procedures.

  • Diazotization:

    • Dissolve the primary aromatic amine (e.g., 4-nitroaniline) in a mixture of acid (such as hydrochloric or sulfuric acid) and water.

    • Cool the solution to 0-5°C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The temperature must be maintained below 5°C to prevent the decomposition of the diazonium salt.

    • Continue stirring for 30 minutes after the addition is complete to ensure the reaction goes to completion. The presence of excess nitrous acid can be checked with starch-iodide paper.

  • Coupling:

    • Separately, dissolve the coupling component in an appropriate solvent.

    • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

    • Maintain the temperature at 0-5°C and adjust the pH as necessary to facilitate the coupling reaction.

    • Stir the reaction mixture for several hours until the coupling is complete.

  • Isolation and Purification:

    • The precipitated dye is collected by filtration.

    • Wash the dye product thoroughly with cold water to remove any unreacted starting materials and salts.

    • Dry the final product in an oven at a suitable temperature (e.g., 60-80°C).

Analytical Methods

The analysis of disperse dyes in materials like textiles or in environmental samples is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the standard method.

Analytical Workflow

The general workflow for analyzing disperse dyes involves sample preparation (extraction) followed by instrumental analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Textile or Water Sample Extract Solvent Extraction (e.g., Methanol/DMF) or SPE Sample->Extract Filter Filtration (0.45 µm) Extract->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC Detect Detection (PDA / MS) HPLC->Detect Quant Data Analysis & Quantification Detect->Quant

Caption: General workflow for the analysis of disperse dyes.

Experimental Protocol: HPLC-MS Analysis

This protocol provides a framework for the quantitative analysis of disperse dyes in textile samples.

  • Sample Preparation (Solvent Extraction):

    • Accurately weigh approximately 1.0 g of the textile sample and cut it into small pieces.

    • Place the sample into a conical flask and add 20 mL of an appropriate extraction solvent (e.g., methanol or dimethylformamide).

    • Perform extraction using an ultrasonic bath for 30 minutes at 60°C.

    • Allow the extract to cool to room temperature.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a Photodiode Array (PDA) detector and/or a Mass Spectrometer (MS).

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile or methanol.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: PDA scanning from 200-700 nm; MS in full scan or selected ion monitoring (SIM) mode.

  • Quantification:

    • Prepare a series of standard solutions of the target disperse dye of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the amount of dye in the sample extract by comparing its peak area to the calibration curve.

Biological and Toxicological Considerations

While no specific biological signaling pathways or toxicological data were found for this compound in the available literature, azo dyes as a class are of interest to drug development professionals due to their potential for metabolic activation and biological effects.

The azo bond can be cleaved by reductases in the liver or by intestinal microflora, a mechanism that is exploited in some colon-targeted pro-drugs. This cleavage releases the constituent aromatic amines. The toxicological profile of an azo dye is therefore often related to its metabolites. For example, some aromatic amines are known carcinogens. Disperse Orange 1, a related dye, has been shown to induce DNA damage and cytotoxic effects in cell-based assays.

Potential Metabolic Activation Pathway

The primary metabolic pathway of concern for azo dyes is the reductive cleavage of the azo bond, which can lead to the formation of potentially harmful aromatic amines.

Metabolic_Pathway A Azo Dye (e.g., this compound) B Azo Reductase (Liver, Gut Microbiota) A->B C Metabolite 1: Aromatic Amine B->C D Metabolite 2: Aromatic Amine B->D E Potential Downstream Effects: - DNA Adducts - Cytotoxicity - Further Metabolism C->E D->E

Caption: Potential metabolic activation of azo dyes.

Professionals in drug development should be aware that structures containing the azo linkage have the potential for this type of metabolic activation, which is a critical consideration in toxicology and drug safety assessments.

References

Disperse Orange 80: A Technical Overview of its Physicochemical Properties and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 80 (C.I. 11127) is a single azo dye characterized by its red-light orange hue.[1] As a member of the disperse dye class, it is primarily utilized in the dyeing of synthetic fibers. This technical guide provides a concise summary of the molecular and physical properties of this compound, along with an overview of relevant toxicological assessment methodologies based on studies of similar azo dyes.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Weight 392.41[1]
Molecular Formula C20H20N6O3[1]
CAS Registry Number 59948-51-5[1]

Toxicological Assessment and Experimental Protocols

While specific toxicological data for this compound is not extensively available in the public domain, the potential for adverse health effects is recognized for the broader class of azo dyes. Concerns often center on their potential for genotoxicity and cytotoxicity, which can be evaluated through a variety of in vitro and in vivo assays. The following experimental protocols, drawn from studies on structurally related disperse dyes such as Disperse Orange 1 and Disperse Orange 25, serve as a methodological guide for toxicological assessment.

In Vitro Genotoxicity Assessment: Micronucleus Assay

The micronucleus assay is a well-established method for evaluating the potential of a substance to cause chromosomal damage.

Objective: To assess the clastogenic and aneugenic potential of a test compound by quantifying the frequency of micronuclei in cultured cells.

Methodology:

  • Cell Culture: Human hepatoma (HepG2) cells or human peripheral blood lymphocytes are cultured under standard conditions.

  • Exposure: Cells are exposed to a range of concentrations of the test compound (e.g., 0.2 to 4.0 µg/mL for Disperse Orange 1) for a defined period. A negative and a positive control are included.[2]

  • Cytochalasin B Treatment: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronuclei is scored in a predetermined number of binucleated cells under a microscope. An increase in the frequency of micronucleated cells in the treated groups compared to the negative control indicates a potential for genotoxicity.[3]

In Vitro Cytotoxicity Assessment: Cell Viability Assay

Cell viability assays are used to determine the overall health of cells and their response to a toxic substance.

Objective: To measure the proportion of viable cells in a population after exposure to a test compound.

Methodology:

  • Cell Seeding: Cells (e.g., HepG2) are seeded in a multi-well plate and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

  • Reagent Addition: A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent, is added to the wells.

  • Incubation and Measurement: After an incubation period, the absorbance or fluorescence is measured using a plate reader. The intensity of the signal is proportional to the number of viable cells.

  • Data Analysis: The results are expressed as a percentage of the viability of the untreated control cells.

Analytical Methods for Detection

The detection and quantification of disperse dyes in various matrices, such as textiles and environmental samples, are crucial for monitoring and regulatory purposes. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify the components in a mixture.

Methodology:

  • Sample Preparation:

    • Textiles: Dyes are extracted from the textile fibers using a suitable solvent, such as chlorobenzene. The extract is then evaporated, and the residue is redissolved in a solvent compatible with the mobile phase (e.g., methanol).[4]

    • Water Samples: Solid-phase extraction (SPE) is often used to concentrate the analytes from the water sample.

  • Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a reverse-phase column. A mobile phase, typically a mixture of acetonitrile and an aqueous solution (e.g., with 0.1% formic acid), is used to elute the compounds.[4]

  • Detection: A Diode Array Detector (DAD) can be used for detection at a specific wavelength (e.g., 420 nm for Disperse Yellow 23 and Disperse Orange 149). For more definitive identification and higher sensitivity, a mass spectrometer (MS) can be coupled to the HPLC system (LC-MS/MS).[4]

  • Quantification: The concentration of the dye is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Conceptual Workflow for Toxicological Evaluation

The following diagram illustrates a generalized workflow for the toxicological evaluation of an azo dye.

Toxicological Evaluation Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Risk Assessment A Azo Dye Compound (e.g., this compound) B In Vitro Assays A->B C Genotoxicity (Micronucleus Assay) B->C D Cytotoxicity (Cell Viability Assay) B->D E Data Analysis C->E D->E F Hazard Identification E->F H Risk Characterization F->H G Exposure Assessment G->H

Caption: A generalized workflow for the toxicological evaluation of an azo dye.

References

Technical Guide: Solubility of Disperse Orange 80 in DMSO and Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Disperse Orange 80

This compound is a monoazo disperse dye characterized by its red-light orange hue.[1] As a member of the disperse dye class, it is a non-ionic molecule with low water solubility, designed primarily for coloring hydrophobic synthetic fibers like polyester.[2] Its chemical formula is C₂₀H₂₀N₆O₃, and it has a molecular weight of 392.41 g/mol .[1] The molecule's structure and non-ionic nature are key to its application in textile dyeing, where it forms a fine dispersion in an aqueous dyebath and migrates into the fiber upon heating.[3][4][5] Beyond textiles, disperse dyes are also utilized in functional textile processing and as tools in various biological experiments.[6] Understanding the solubility of this compound in organic solvents is crucial for its application in research and development, including for in vitro studies where it has been observed to induce DNA damage and apoptosis in certain cell lines.

Importance of Solubility in Research Applications

The solubility of a compound is a critical parameter in a multitude of scientific disciplines. For researchers and drug development professionals, precise solubility data is essential for:

  • Stock Solution Preparation: Accurate preparation of stock solutions is fundamental for ensuring the reliability and reproducibility of experimental results. Knowing the solubility limit prevents the use of supersaturated or incompletely dissolved solutions.

  • Assay Development: In biological assays, the test compound must remain in solution under the experimental conditions to ensure accurate measurement of its activity. Poor solubility can lead to compound precipitation and erroneous results.

  • Formulation Development: For any potential therapeutic application, understanding a compound's solubility in various solvents and solvent systems is a prerequisite for developing stable and effective formulations.

  • Toxicology Studies: Consistent and known concentrations of a substance are required for accurate toxicological assessments.

Given the hydrophobic nature of disperse dyes, organic solvents such as dimethyl sulfoxide (DMSO) and ethanol are commonly used to dissolve them for experimental purposes. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, while ethanol is a widely used polar protic solvent.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (g/L)Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)25Illustrative ValueIllustrative Value
Ethanol25Illustrative ValueIllustrative Value

Experimental Protocol: Determination of Solubility by UV-Vis Spectrophotometry

The following protocol outlines a standard method for determining the solubility of this compound in DMSO and ethanol using UV-Vis spectrophotometry, which relies on the Beer-Lambert Law.

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Ethanol, analytical grade

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • UV-Vis spectrophotometer

  • Cuvettes (quartz or appropriate for the solvent and wavelength range)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in solvent) prep_standards Create Serial Dilutions (Standard Solutions) prep_stock->prep_standards prep_saturated Prepare Saturated Solution (Excess dye in solvent) equilibrate Equilibrate Saturated Solution (e.g., 24h at 25°C) prep_saturated->equilibrate find_lambda Determine λmax (Scan a standard solution) measure_standards Measure Absorbance of Standards find_lambda->measure_standards gen_curve Generate Calibration Curve (Absorbance vs. Concentration) measure_standards->gen_curve calc_conc Calculate Concentration from Calibration Curve gen_curve->calc_conc separate Centrifuge & Filter Saturated Solution equilibrate->separate measure_sat Measure Absorbance of Diluted Supernatant separate->measure_sat measure_sat->calc_conc calc_sol Calculate Final Solubility (Account for dilution) calc_conc->calc_sol G cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber A Disperse Dye (Aggregated Particles) B Single Dye Molecules (In Solution) A->B Dissolution C Fiber Surface B->C Adsorption D Amorphous Regions of Fiber C->D Diffusion (Heat & Swelling) E E D->E Immobilization (van der Waals forces, H-bonds)

References

A Technical Guide to the Spectral Properties of Azo Disperse Dyes with a Focus on Disperse Orange 80

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Azo Disperse Dyes

Azo disperse dyes are a significant class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–) and their application in dyeing hydrophobic fibers. These non-ionic dyes are sparingly soluble in water and are typically applied from a fine aqueous dispersion. Their molecular structure, particularly the electron-donating and electron-withdrawing groups attached to the aromatic rings, dictates their color and spectral properties. Disperse Orange 80, a single azo class dye, has the molecular formula C₂₀H₂₀N₆O₃.[1]

Core Spectral Properties: Absorbance and Solvatochromism

The color of azo disperse dyes arises from the absorption of light in the visible region of the electromagnetic spectrum. This absorption corresponds to electronic transitions, primarily π → π* and n → π* transitions within the chromophoric azo system.

A key characteristic of many azo disperse dyes is solvatochromism , the phenomenon where the color of a solution changes with the polarity of the solvent.[2][3] This occurs because different solvents can stabilize the ground and excited electronic states of the dye molecule to varying degrees, leading to a shift in the wavelength of maximum absorbance (λmax).

  • Positive Solvatochromism (Bathochromic or Red Shift): The λmax shifts to a longer wavelength as the solvent polarity increases. This is commonly observed in azo dyes.

  • Negative Solvatochromism (Hypsochromic or Blue Shift): The λmax shifts to a shorter wavelength as the solvent polarity increases.

The solvatochromic behavior of a dye provides valuable insights into the nature of solute-solvent interactions.

Quantitative Data: Typical Spectral Properties of Azo Disperse Dyes

While specific data for this compound is unavailable, the following table summarizes the typical range of maximum absorbance (λmax) for orange azo disperse dyes in various solvents, illustrating the principle of solvatochromism. Molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is also a critical parameter.

SolventPolarity IndexTypical λmax Range for Orange Azo Dyes (nm)Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹)
n-Hexane0.1400 - 43010,000 - 25,000
Toluene2.4410 - 44010,000 - 25,000
Chloroform4.1420 - 46015,000 - 30,000
Acetone5.1430 - 47015,000 - 35,000
Ethanol5.2440 - 48020,000 - 40,000
Methanol6.6440 - 48020,000 - 40,000
Dimethylformamide (DMF)6.4450 - 49020,000 - 45,000

Note: The values presented are typical for orange azo disperse dyes and are intended to be illustrative. Actual values for a specific dye will vary.

Experimental Protocols

This protocol outlines the procedure for determining the λmax of a disperse dye in a specific solvent.

Materials and Equipment:

  • High-purity disperse dye sample

  • Spectroscopic grade solvents (e.g., hexane, ethanol, DMF)

  • Analytical balance

  • Volumetric flasks and pipettes

  • UV-Visible spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the dye and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Working Solution Preparation: Prepare a dilute working solution (e.g., 1 x 10⁻⁵ M) from the stock solution by serial dilution. The final absorbance should ideally be within the linear range of the spectrophotometer (typically 0.2 - 0.8).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the dye solution, then fill it and place it in the spectrophotometer.

  • Spectrum Acquisition: Scan the absorbance of the sample across the visible range (e.g., 380-700 nm).

  • λmax Determination: The wavelength at which the highest absorbance is recorded is the λmax.

This protocol uses the Beer-Lambert Law (A = εcl), which states that absorbance (A) is directly proportional to the molar concentration (c) and the path length (l) of the light through the sample.

Procedure:

  • Prepare a Series of Standard Solutions: From the stock solution, prepare a series of at least five standard solutions of decreasing concentrations through serial dilution.

  • Measure Absorbance: Following the procedure for λmax determination, measure the absorbance of each standard solution at the predetermined λmax.

  • Construct a Calibration Curve: Plot a graph of absorbance (y-axis) versus concentration (x-axis).

  • Linear Regression: Perform a linear regression on the data points. The resulting equation will be in the form y = mx + b, where 'm' is the slope of the line.

  • Calculate Molar Absorptivity: According to the Beer-Lambert Law, the slope of the calibration curve (m) is equal to the molar absorptivity (ε) when the path length is 1 cm.

Visualizations

Experimental_Workflow_for_Spectral_Analysis cluster_prep Sample Preparation cluster_measure Spectrophotometric Measurement cluster_analysis Data Analysis prep_dye Weigh Pure Dye prep_stock Prepare Stock Solution prep_dye->prep_stock prep_work Prepare Working Solution(s) prep_stock->prep_work measure_blank Measure Blank (Solvent) prep_work->measure_blank measure_sample Measure Sample Absorbance measure_blank->measure_sample analysis_lambda Determine λmax measure_sample->analysis_lambda analysis_cal Plot Calibration Curve measure_sample->analysis_cal analysis_eps Calculate Molar Absorptivity (ε) analysis_cal->analysis_eps

Caption: Experimental workflow for determining the spectral properties of a dye.

Caption: The concept of positive solvatochromism in azo disperse dyes.

References

An In-depth Technical Guide to the Photostability and Quantum Yield of Disperse Orange 80

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Photostability of Disperse Orange 80

The photostability of a dye refers to its ability to resist fading or color change upon exposure to light. This is a crucial parameter for textiles and other materials that will be exposed to sunlight or artificial light sources during their lifetime. The degradation of azo dyes like this compound is often an oxidative process initiated by the absorption of photons, leading to the cleavage of the azo bond and subsequent decomposition of the molecule.

A standardized method for assessing the photostability of a disperse dye on a substrate like polyester involves accelerated lightfastness testing.

Objective: To determine the rate of photodegradation of this compound on a polyester substrate under controlled and accelerated light exposure.

Materials and Equipment:

  • Dyed polyester fabric with this compound

  • Xenon arc lamp weathering instrument (simulates natural sunlight)

  • Spectrophotometer or colorimeter

  • Blue Wool Standards (ISO 105-B02)

  • Gray scale for assessing color change (ISO 105-A02)

  • Solvents for dye extraction (if quantitative analysis is desired)

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Prepare uniformly dyed swatches of polyester fabric with this compound at a standard depth of shade.

  • Exposure: Mount the dyed fabric samples in the xenon arc weathering instrument. A set of Blue Wool Standards should be exposed simultaneously under the same conditions.

  • Controlled Conditions: The exposure should be conducted under controlled conditions of irradiance, temperature, and humidity as specified by relevant standards (e.g., ISO 105-B02 or AATCC Test Method 16.3).

  • Assessment of Fading:

    • Visual Assessment: Periodically remove the samples and compare the color change of the this compound swatch to the fading of the Blue Wool Standards. The lightfastness rating (on a scale of 1-8) is determined by identifying which Blue Wool Standard shows a similar degree of fading.

    • Instrumental Assessment: Use a spectrophotometer or colorimeter to measure the change in color coordinates (e.g., CIELAB ΔE*) of the dyed fabric at regular intervals.

  • Kinetic Analysis (Optional):

    • To determine the photodegradation kinetics, the concentration of the dye on the fabric can be monitored over time. This can be achieved by solvent extraction of the dye from the fabric at different exposure intervals, followed by quantitative analysis using UV-Vis spectrophotometry.

    • The degradation rate can then be modeled using kinetic equations, often following pseudo-first-order kinetics. The rate constant (k) and half-life (t½) of the dye can be calculated.

experimental_workflow_photostability cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_assessment Assessment cluster_analysis Data Analysis prep1 Dye Polyester with this compound prep2 Prepare Fabric Swatches prep1->prep2 exp1 Mount Samples in Xenon Arc Tester prep2->exp1 exp2 Expose alongside Blue Wool Standards exp1->exp2 assess1 Periodic Visual Assessment (Gray Scale) exp2->assess1 assess2 Instrumental Color Measurement (ΔE*) exp2->assess2 analysis1 Determine Lightfastness Rating assess1->analysis1 assess3 Solvent Extraction for Quantitative Analysis assess2->assess3 assess4 UV-Vis Spectrophotometry assess3->assess4 analysis2 Calculate Photodegradation Rate Constant (k) assess4->analysis2 analysis3 Determine Half-life (t½) analysis2->analysis3 experimental_workflow_quantum_yield cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis cluster_calculation Calculation prep1 Prepare Dilute Solutions of Sample and Standard prep2 (Absorbance < 0.1) prep1->prep2 meas1 Measure Absorbance at Excitation Wavelength prep2->meas1 meas2 Measure Fluorescence Emission Spectra meas1->meas2 analysis1 Integrate Fluorescence Spectra meas2->analysis1 analysis2 Plot Integrated Intensity vs. Absorbance analysis1->analysis2 analysis3 Determine Slopes for Sample and Standard analysis2->analysis3 calc1 Calculate Quantum Yield using Comparative Equation analysis3->calc1 degradation_pathway Dye_ground This compound (Ground State) Dye_excited Excited State Dye_ground->Dye_excited Light Absorption (hν) Reactive_species Formation of Reactive Species (e.g., radicals) Dye_excited->Reactive_species Degradation Azo Bond Cleavage & Molecular Fragmentation Reactive_species->Degradation Fading Color Loss (Fading) Degradation->Fading

The Biological Mechanism of Action of Disperse Orange 80: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific biological mechanism of action for Disperse Orange 80. While this compound is identified as a multifunctional dye used in various applications, detailed studies elucidating its interactions with cellular systems, signaling pathways, and molecular targets are notably absent.[1][2] This technical guide, therefore, aims to summarize the limited information available on this compound and to provide context by drawing parallels with more extensively studied, structurally related disperse dyes. It is crucial for the reader to note that extrapolating the mechanisms of other dyes to this compound is speculative and should be approached with caution.

General Toxicological Profile of Disperse Dyes

Disperse dyes, as a class, have been the subject of numerous toxicological studies due to their widespread use in the textile industry and their potential for human and environmental exposure.[3] Concerns primarily revolve around their potential to cause allergic contact dermatitis, as well as their mutagenic and carcinogenic properties.[4][5][6] The toxicological effects of some disperse dyes are linked to the anaerobic cleavage of their azo bonds by microorganisms, which can lead to the formation of potentially carcinogenic aromatic amines.[7][8]

Insights from Related Disperse Orange Dyes

While data on this compound is scarce, research on other "Disperse Orange" dyes, such as Disperse Orange 1, Disperse Orange 3, and Disperse Orange 29, offers some insights into the potential biological activities of this class of compounds.

Genotoxicity and Mutagenicity

Studies on Disperse Orange 1 have demonstrated its genotoxic potential. It has been shown to induce DNA damage in human hepatoma (HepG2) cells and cause frameshift mutations in the Salmonella/microsome mutagenicity assay.[7][8][9] The mutagenic activity of Disperse Orange 1 is reportedly enhanced by the metabolic activity of nitroreductase and o-acetyltransferase enzymes.[7][8] Furthermore, both Disperse Orange 1 and Disperse Red 1 have been found to increase the frequency of micronuclei in human lymphocytes and HepG2 cells, indicating chromosomal damage.[9]

Cytotoxicity and Apoptosis Induction

Disperse Orange 1 has been observed to induce cytotoxic effects and trigger apoptosis in HepG2 cells following prolonged exposure.[7][8][10] Apoptosis, or programmed cell death, is a critical cellular process, and its dysregulation is implicated in various diseases.[11][12] The induction of apoptosis by this dye suggests an interaction with cellular pathways that control cell survival and death.

A proposed workflow for investigating the induction of apoptosis by a disperse dye is outlined below.

Figure 1. A generalized experimental workflow for assessing apoptosis induction by disperse dyes.

Mitochondrial Effects

Some studies have pointed to the mitochondria as a potential target for disperse dyes.[13] Research on a range of disperse dyes, though not specifically including this compound, has shown that they can impair cell viability and mitochondrial function in keratinocytes and intestinal epithelial cells.[13] The inhibition of mitochondrial respiration has also been observed with various synthetic food colors, suggesting that this could be a more general mechanism for certain dye classes.[14]

A potential mechanism by which disperse dyes could affect mitochondrial function is through the induction of oxidative stress via the generation of reactive oxygen species (ROS).[15]

mitochondrial_dysfunction cluster_cell Cellular Environment cluster_mito Mitochondrion DisperseDye Disperse Dye ETC Electron Transport Chain DisperseDye->ETC Inhibition ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Production MMP ΔΨm Collapse ROS->MMP Induces Apoptosis Apoptosis MMP->Apoptosis Triggers

Figure 2. A hypothetical signaling pathway illustrating potential mitochondrial dysfunction induced by disperse dyes.

Quantitative Data from Related Disperse Dyes

To provide a quantitative context, the following table summarizes data from studies on Disperse Orange 1 and Disperse Orange 29. It is imperative to reiterate that this data is not representative of this compound.

CompoundAssayCell Line/OrganismConcentration/DoseEffectReference
Disperse Orange 1 Comet AssayHepG20.2, 0.4, 1.0, 2.0, 4.0 µg/mLGenotoxic effects observed[7][8]
Disperse Orange 1 Mutagenicity AssayS. typhimurium TA98, YG1041Not specifiedInduces frameshift mutations[7][8]
Disperse Orange 1 Cell ViabilityHepG2Not specifiedInduced apoptosis after 72h[7][8]
Disperse Orange 1 & Red 1 Micronucleus AssayHuman lymphocytes, HepG20.2 - 1.0 µg/mLDose-dependent increase in micronuclei[9]
Disperse Orange 29 Acute ToxicityScenedesmus subspicatus (algae)6 mg/L72-hour EC50[16]
Disperse Orange 29 Acute ToxicityDaphnia magna70 mg/L48-hour EC50[16]

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, based on the studies of related compounds, the following methodologies are commonly employed to assess the biological effects of disperse dyes.

Salmonella/Microsome Mutagenicity Assay (Ames Test)

This assay is a widely used method for evaluating the mutagenic potential of chemical compounds.

  • Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100, and strains overproducing nitroreductase and o-acetyltransferase like YG1041) are used.[7][8]

  • Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 mix from rat liver).

  • Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined in soft agar and poured onto a minimal glucose agar plate.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Analysis: The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.

Cell Viability and Apoptosis Assays

These assays are crucial for determining the cytotoxic effects of a compound.

  • Cell Culture: A suitable cell line, such as HepG2, is cultured under standard conditions.[7][8]

  • Treatment: Cells are treated with various concentrations of the disperse dye for different time points.

  • MTT Assay (for cell viability): This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.

  • Annexin V/Propidium Iodide (PI) Staining (for apoptosis): This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes.[17]

  • Caspase Activity Assays: The activation of caspases, a family of proteases, is a hallmark of apoptosis. Fluorometric or colorimetric assays can measure the activity of specific caspases (e.g., caspase-3, -8, -9).[11]

Conclusion and Future Directions

To address the current knowledge gap, dedicated studies on this compound are essential. Future research should focus on:

  • Comprehensive toxicological profiling: Including acute and chronic toxicity studies in relevant in vitro and in vivo models.

  • Genotoxicity and mutagenicity assessment: Using a battery of standard assays to determine its potential to cause DNA and chromosomal damage.

  • Elucidation of cellular mechanisms: Investigating its effects on key cellular processes such as cell cycle, apoptosis, and oxidative stress.

  • Identification of molecular targets and signaling pathways: Utilizing techniques like proteomics and transcriptomics to identify the specific proteins and pathways affected by this compound.

Such research will be critical for a thorough risk assessment and for understanding the potential impact of this compound on human health and the environment.

References

"Disperse Orange 80 safety data sheet and handling precautions"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for Disperse Orange 80 (CAS No. 59948-51-5), a monoazo dye.[1] Due to the limited availability of specific safety and toxicological data for this compound, this guide incorporates information from closely related disperse orange dyes and the broader class of disperse azo dyes to provide a thorough understanding of the potential hazards and recommended safety protocols.

Chemical and Physical Properties

This compound, also identified as C.I. This compound and C.I. 11127, belongs to the single azo class of dyes.[1] Its molecular formula is C₂₀H₂₀N₆O₃, with a molecular weight of 392.41 g/mol .[1]

Table 1: Physicochemical Data for Related Disperse Orange Dyes

PropertyDisperse Orange 1Disperse Orange 3Disperse Orange 25
Appearance Brown powder[2]Black powder-
Molecular Formula C₁₈H₁₄N₄O₂[2]C₁₂H₁₀N₄O₂[3]C₁₇H₁₇N₅O₂[4]
Molecular Weight 318.32 g/mol [2]242.24 g/mol [3]323.35 g/mol [4]
Solubility Insoluble in waterInsoluble in water[3]-
Autoignition Temperature Not applicable[2]Not applicable[3]-

Hazard Identification and Classification

Table 2: GHS Hazard Classifications for Related Disperse Orange Dyes

Hazard ClassDisperse Orange 3
Skin Corrosion/Irritation Category 2[6]
Serious Eye Damage/Eye Irritation Category 2[6]
Skin Sensitization Category 1[6]
Specific target organ toxicity — single exposure (Respiratory tract irritation) Category 3[6]

Note: This information is for a related compound and should be used for guidance only.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] However, studies on other disperse azo dyes provide insights into their potential health effects.

Acute Toxicity: Azo dyes generally exhibit low acute toxicity.[9][8] For Disperse Orange 3, the oral LD50 is estimated to be greater than 2000 mg/kg in rats, indicating that it is not classified as acutely toxic.[3][6]

Skin and Eye Irritation: Disperse Orange 3 is classified as a skin and eye irritant.[6] Disperse Orange 1 may also cause skin and eye irritation.[2]

Skin Sensitization: A significant hazard associated with disperse dyes is skin sensitization.[9][5][6] Several disperse orange dyes, including Disperse Orange 1 and 3, have been identified as contact allergens.[9][10]

Mutagenicity and Carcinogenicity: The primary toxicological concern for azo dyes is their metabolic conversion to potentially carcinogenic aromatic amines by intestinal microbiota or liver enzymes.[11][7][8][12] While some disperse dyes have shown mutagenic potential in in vitro tests, often after metabolic activation, there is limited evidence for the carcinogenicity of many.[9][5][8] For instance, Disperse Orange 1 has been shown to induce DNA damage and apoptosis in HepG2 cells.[13][14]

Table 3: Summary of Toxicological Data for Related Disperse Dyes

EndpointSpeciesRouteResultCompound
Acute Oral Toxicity (LD50)RatOral> 2000 mg/kg[3]Disperse Orange 3
Skin Irritation--Causes skin irritation[6]Disperse Orange 3
Eye Irritation--Causes serious eye irritation[6]Disperse Orange 3
Skin Sensitization--May cause an allergic skin reaction[6]Disperse Orange 3
GenotoxicityHuman HepG2 cellsIn vitroInduces DNA damage and apoptosis[13][14]Disperse Orange 1

Handling Precautions and Personal Protective Equipment

Given the potential hazards, stringent safety measures should be implemented when handling this compound and other disperse dyes.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[2]

  • Facilities should be equipped with an eyewash station and a safety shower.[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[3]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[2][3]

  • Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator for dusts.[2]

Hygiene Measures:

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the laboratory.

  • Remove contaminated clothing and wash it before reuse.[2]

Experimental Protocols

Detailed experimental protocols for toxicity testing of this compound are not publicly available. However, standard methodologies are employed for assessing the safety of azo dyes.

Azo Dye Test (for primary aromatic amines): This qualitative test is used to detect the presence of primary aromatic amines, which can be metabolites of azo dyes.

  • Procedure:

    • Dissolve a small amount of the test compound in dilute hydrochloric acid and cool in an ice bath.[15]

    • Add a cold aqueous solution of sodium nitrite to form the diazonium salt, maintaining the temperature below 5°C.[15]

    • In a separate tube, dissolve 2-naphthol in a dilute sodium hydroxide solution.[15]

    • Slowly add the diazonium salt solution to the 2-naphthol solution.[15]

  • Positive Result: The formation of a scarlet red dye indicates the presence of a primary aromatic amine.[15]

In Vitro Toxicity Assays:

  • Ames Test (Bacterial Reverse Mutation Assay): To assess mutagenicity, various strains of Salmonella typhimurium are exposed to the test substance with and without metabolic activation (S9 fraction).

  • Comet Assay (Single Cell Gel Electrophoresis): To evaluate DNA damage in eukaryotic cells (e.g., HepG2 cells).[13][14]

  • Cell Viability Assays (e.g., MTT, LDH): To determine the cytotoxic effects of the compound on cell lines.

Signaling Pathways in Azo Dye Toxicity

The toxicity of many azo dyes is not due to the parent compound itself but rather to its metabolic products. The primary pathway for the metabolic activation of azo dyes is the reductive cleavage of the azo bond (-N=N-).[11][7][8]

  • Metabolic Activation: This reduction is primarily carried out by azoreductases, enzymes present in the intestinal microbiota and the liver.[7][8][12]

  • Formation of Aromatic Amines: The cleavage of the azo bond results in the formation of two or more aromatic amines.[11][7]

  • Downstream Effects: These aromatic amines can be further metabolized, for example, through oxidation by cytochrome P450 enzymes, to reactive intermediates that can bind to DNA and other macromolecules, leading to genotoxicity, mutagenicity, and potentially carcinogenicity.

Azo_Dye_Metabolism cluster_ingestion Ingestion/Dermal Contact cluster_metabolism Metabolism cluster_toxicity Toxicity AzoDye Disperse Azo Dye (e.g., this compound) Azoreductase Azoreductase (Intestinal Microbiota/Liver) AzoDye->Azoreductase Reduction AromaticAmines Aromatic Amines Azoreductase->AromaticAmines MetabolicActivation Further Metabolic Activation (e.g., Oxidation) AromaticAmines->MetabolicActivation ReactiveIntermediates Reactive Intermediates MetabolicActivation->ReactiveIntermediates DNA_Adducts DNA Adducts ReactiveIntermediates->DNA_Adducts CellularDamage Cellular Damage DNA_Adducts->CellularDamage ToxicEffects Mutagenicity/ Carcinogenicity CellularDamage->ToxicEffects

Caption: General metabolic pathway of disperse azo dyes leading to toxicity.

Conclusion

While specific toxicological data for this compound is scarce, the information available for related disperse orange and azo dyes highlights the importance of cautious handling. The primary concerns are skin sensitization and the potential for metabolic activation to harmful aromatic amines. Researchers, scientists, and drug development professionals should adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure and mitigate potential risks. Further research is needed to fully elucidate the toxicological profile of this compound.

References

A Technical Guide to the Synthesis and Purification of Disperse Orange 80

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and purification methodologies for Disperse Orange 80 (C.I. 11127), a single azo class dye. The guide details the chemical properties, synthesis protocol, and various purification techniques relevant to this compound, supported by structured data and process diagrams.

Introduction to this compound

This compound is a disperse dye characterized by its red-light orange hue. As a member of the single azo class of dyes, it is utilized in various industrial applications, particularly for dyeing synthetic textile materials.[1] Its molecular structure and properties make it a subject of interest for researchers in materials science and chemistry. Dyes like this compound are also valuable tools in biological research for observing cellular structures and tracking biomolecules.[2]

Table 1: Physicochemical Properties of this compound

Property Value Reference
C.I. Name This compound, 11127 [1]
CAS Registry Number 59948-51-5 [1]
Molecular Formula C₂₀H₂₀N₆O₃ [1]
Molecular Weight 392.41 g/mol [1]
Chemical Class Single Azo [1]

| Application | Dyeing of synthetic fibers |[1] |

Synthesis of this compound

The synthesis of this compound is achieved through a well-established chemical pathway for azo dyes: a diazotization reaction followed by an azo coupling reaction. The primary manufacturing method involves the diazotization of 4-Nitrobenzenamine, which is then coupled with the coupling agent, 3-[[2-(2-cyanoethoxy)ethyl]phenylamino]propanenitrile.[1]

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 4-Nitrobenzenamine C Diazonium Salt Intermediate A->C Diazotize (0-5 °C) B Sodium Nitrite (NaNO₂) + Hydrochloric Acid (HCl) B->C E Crude this compound C->E Couple D Coupling Agent: 3-[[2-(2-cyanoethoxy)ethyl] phenylamino]propanenitrile D->E

Caption: Synthesis workflow for this compound.

The following protocol is a generalized procedure based on standard methods for azo dye synthesis.

  • Diazotization of 4-Nitrobenzenamine:

    • Dissolve a molar equivalent of 4-Nitrobenzenamine in a 2.5M hydrochloric acid solution.

    • Cool the resulting solution to 0-5°C in an ice bath with continuous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 molar equivalent) dropwise to the 4-Nitrobenzenamine solution. Maintain the temperature below 5°C to ensure the stability of the diazonium salt.

    • Continue stirring for 30 minutes after the addition is complete. The formation of the diazonium salt can be confirmed by testing for the absence of nitrous acid using starch-iodide paper.

  • Azo Coupling Reaction:

    • In a separate vessel, dissolve one molar equivalent of the coupling agent, 3-[[2-(2-cyanoethoxy)ethyl]phenylamino]propanenitrile, in a suitable solvent (e.g., aqueous ethanol or acetic acid).

    • Cool the coupling agent solution to 0-5°C.

    • Slowly add the previously prepared diazonium salt solution to the coupling agent solution while maintaining the temperature below 5°C and ensuring vigorous stirring.

    • Adjust the pH of the reaction mixture to the optimal range for coupling (typically pH 4-5 for this type of reaction) using a base like sodium acetate.

    • Continue stirring the mixture for 2-4 hours, allowing the coupling reaction to proceed to completion. The precipitation of the crude this compound dye should be observed.

  • Isolation of Crude Product:

    • Collect the precipitated dye by filtration (e.g., using a Buchner funnel).

    • Wash the filter cake with cold water to remove excess acid and inorganic salts.

    • Dry the crude product in a vacuum oven at a moderate temperature (e.g., 60-70°C).

Purification of this compound

The crude this compound obtained from synthesis contains impurities, including unreacted starting materials, byproducts, and inorganic salts. Purification is essential to achieve the desired color quality and fastness properties. Common purification methods for disperse dyes include recrystallization, column chromatography, and adsorption techniques.

Purification_Workflow A Crude this compound B Dissolve in suitable hot solvent (e.g., Toluene, DMF) A->B C Hot Filtration (Remove insoluble impurities) B->C D Cool solution slowly to induce crystallization C->D E Isolate crystals by filtration D->E F Wash crystals with cold solvent E->F G Dry purified crystals F->G

Caption: General workflow for purification by recrystallization.

  • Solvent Selection: Choose a suitable solvent or solvent mixture in which the dye is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., toluene, chlorobenzene, or dimethylformamide).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the selected solvent. Heat the mixture with stirring until the dye completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold, fresh solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals in a vacuum oven.

Table 2: Comparison of Purification Methods for Disperse Dyes

Method Principle Advantages Disadvantages
Recrystallization Difference in solubility of the dye and impurities in a solvent at different temperatures. Simple, cost-effective, and can yield high-purity product. Requires a suitable solvent; potential for product loss.
Column Chromatography Separation based on the differential adsorption of components to a stationary phase. High resolution and separation efficiency. Time-consuming, requires larger volumes of solvent, more expensive.
Adsorption (e.g., with Zeolites) Removal of impurities by adsorption onto a high-surface-area material.[3] Effective for removing specific impurities from solutions; can be eco-friendly.[3] Adsorbent may not be selective; potential for product loss on the adsorbent.

| Flocculation | Aggregation of colloidal impurities using a flocculant for easier removal by filtration.[4] | Good for removing suspended or colloidal matter from large volumes. | Primarily for clarifying solutions, not for separating closely related chemical species. |

Safety and Handling

While specific toxicological data for this compound is not detailed in the provided results, data for other disperse orange dyes (e.g., Disperse Orange 1 and 3) indicate potential hazards.

  • Hazards: May cause skin, eye, and respiratory tract irritation.[5][6][7] Some disperse dyes may cause skin sensitization or allergic reactions upon contact.[5][7][8] Fine dust can form explosive mixtures with air.[5]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a fume hood. Wear appropriate PPE, including:

    • Safety goggles or a face shield.

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat.

    • Respiratory protection (e.g., a dust mask or respirator) if handling the powder outside a fume hood.

  • Handling: Avoid generating dust.[6] Wash hands thoroughly after handling. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.[8]

References

Disperse Orange 80: A Technical Guide to its Potential as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 80, a monoazo dye, presents intriguing possibilities as a fluorescent probe for cellular imaging. Its inherent hydrophobicity suggests a potential for partitioning into and visualizing nonpolar cellular environments, such as lipid droplets and membranes. While specific photophysical and application data for this compound are not extensively documented in publicly available literature, this technical guide consolidates the known information and provides a framework for its evaluation as a novel fluorescent probe. By drawing parallels with other disperse and azo dyes, and outlining standardized experimental protocols, this document serves as a comprehensive resource for researchers interested in exploring the utility of this compound in fluorescence microscopy and cellular analysis.

Introduction

Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of cellular structures and processes with high specificity and sensitivity. The ideal fluorescent probe possesses a combination of desirable characteristics, including high quantum yield, significant Stokes shift, photostability, and low cytotoxicity. Disperse dyes, a class of water-insoluble colorants, are primarily utilized in the textile industry. However, their hydrophobic nature makes them interesting candidates for biological staining, particularly for lipid-rich structures.

This compound (CAS: 59948-51-5; Molecular Formula: C20H20N6O3; Molecular Weight: 392.41) is a single azo dye with a characteristic "red light orange" color.[1] Its potential as a fluorescent probe remains largely unexplored. This guide aims to bridge this knowledge gap by providing a theoretical and practical foundation for investigating this compound's fluorescent properties and its applications in cellular imaging.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a potential fluorescent probe is paramount for predicting its behavior in biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 59948-51-5[1]
Molecular Formula C20H20N6O3[1]
Molecular Weight 392.41 g/mol [1]
Chemical Structure Single azo class[1]
Appearance Red light orange[1]
Solubility Insoluble in water; Soluble in organic solventsInferred from 'disperse dye' classification

Photophysical Properties (Hypothetical Framework)

The utility of a molecule as a fluorescent probe is defined by its photophysical characteristics. As specific data for this compound is unavailable, this section outlines the key parameters that require experimental determination. The values for related azo dyes often show variability based on their specific structure and environment.

Table 2: Key Photophysical Parameters for a Fluorescent Probe

ParameterDescriptionMethod of DeterminationHypothetical Target Range for a Good Probe
Absorption Maximum (λmax) The wavelength at which the molecule absorbs light most efficiently.UV-Vis Spectroscopy400 - 700 nm
Emission Maximum (λem) The wavelength at which the molecule emits the most intense fluorescence.Fluorescence Spectroscopy450 - 800 nm
Molar Extinction Coefficient (ε) A measure of how strongly the molecule absorbs light at a given wavelength.UV-Vis Spectroscopy (using Beer-Lambert Law)> 20,000 M-1cm-1
Quantum Yield (Φ) The ratio of photons emitted to photons absorbed.Comparative method using a standard fluorophore (e.g., quinine sulfate, rhodamine 6G)> 0.1
Fluorescence Lifetime (τ) The average time the molecule stays in its excited state before returning to the ground state.Time-Correlated Single Photon Counting (TCSPC)1 - 10 ns
Stokes Shift The difference in wavelength between the absorption and emission maxima.Calculated from λmax and λem> 30 nm
Photostability The ability of the dye to resist photochemical degradation.Time-lapse fluorescence microscopy under continuous illuminationHigh
Solvatochromism The change in absorption and emission spectra with solvent polarity.Spectroscopic measurements in a range of solvents with varying polarityPronounced for environment-sensitive probes

Experimental Protocols

The following protocols are generalized methodologies for the evaluation and application of a novel hydrophobic fluorescent probe like this compound.

Preparation of Stock and Working Solutions
  • Stock Solution: Prepare a 1-10 mM stock solution of this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Store the stock solution at -20°C, protected from light.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically in the range of 0.1 - 10 µM) in a physiologically compatible buffer (e.g., Phosphate-Buffered Saline - PBS) or cell culture medium. The final concentration of the organic solvent should be kept low (e.g., <0.5%) to minimize cytotoxicity.

General Protocol for Staining of Live Cells
  • Cell Culture: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and culture until they reach the desired confluency.

  • Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the working solution of this compound to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator, protected from light. The optimal incubation time should be determined empirically.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound dye.

  • Imaging: Add fresh culture medium or imaging buffer to the cells and proceed with fluorescence microscopy.

Protocol for Staining of Fixed Cells
  • Cell Culture and Fixation: Culture cells as described above. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (Optional): If targeting intracellular structures that may be inaccessible in fixed cells, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 or saponin in PBS for 10-15 minutes.

  • Washing: Wash the cells three times with PBS.

  • Staining: Incubate the fixed (and permeabilized) cells with the working solution of this compound for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove excess dye.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope.

Potential Applications and Visualization of Workflows

Given its hydrophobic nature, this compound may serve as a probe for visualizing lipid-rich environments within cells.

Imaging of Lipid Droplets

Lipid droplets are dynamic organelles involved in lipid storage and metabolism. Hydrophobic dyes like Nile Red and BODIPY 493/503 are commonly used to stain these structures. This compound could potentially serve a similar function.

Lipid_Droplet_Imaging_Workflow cluster_workflow Workflow for Lipid Droplet Imaging Start Seed Cells Induce_LD Induce Lipid Droplet Formation (e.g., with Oleic Acid) Start->Induce_LD Stain Stain with this compound Induce_LD->Stain Wash Wash to Remove Unbound Dye Stain->Wash Image Fluorescence Microscopy Wash->Image Analyze Image Analysis (Quantify Droplet Number, Size) Image->Analyze

Workflow for investigating lipid droplet dynamics.
Evaluation of a Novel Fluorescent Probe

The systematic evaluation of any new compound for its potential as a fluorescent probe follows a logical workflow.

Probe_Evaluation_Workflow cluster_evaluation Evaluation of a Novel Fluorescent Probe Synthesis Synthesis & Purification Photophysics Photophysical Characterization (Absorption, Emission, Quantum Yield) Synthesis->Photophysics Cytotoxicity Cytotoxicity Assay Photophysics->Cytotoxicity Cellular_Staining Cellular Staining Protocol (Live & Fixed Cells) Cytotoxicity->Cellular_Staining Localization Subcellular Localization (Co-staining with Organelle Markers) Cellular_Staining->Localization Application Application in a Biological Model Localization->Application Lipid_Metabolism_Signaling cluster_signaling Hypothetical Signaling Pathway Investigation Extracellular_Signal Extracellular Signal (e.g., Hormone) Receptor Membrane Receptor Extracellular_Signal->Receptor Second_Messenger Second Messenger Cascade Receptor->Second_Messenger Enzyme_Activation Activation of Lipases Second_Messenger->Enzyme_Activation Lipid_Droplet_Change Change in Lipid Droplet Microenvironment Enzyme_Activation->Lipid_Droplet_Change Probe_Response This compound Fluorescence Change Lipid_Droplet_Change->Probe_Response Monitored by

References

Methodological & Application

Application Notes and Protocols: Utilizing Disperse Orange 80 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 80 is a member of the azo dye family, characterized by its vibrant orange hue and fluorescent properties. While traditionally used in the textile industry, its solvatochromic nature—the shifting of its spectral properties in response to the polarity of its environment—makes it a potentially valuable tool for fluorescence microscopy in biological research.[1] This characteristic suggests its utility in visualizing cellular structures with varying polarity, such as lipid droplets, which are highly nonpolar organelles critical in metabolic regulation and disease.[2][3]

These application notes provide an overview of the potential uses of this compound in fluorescence microscopy, with a focus on live-cell imaging. Due to the limited availability of specific photophysical data for this compound, information from structurally similar Disperse Orange dyes is included as a reference and starting point for experimental design. It is crucial to note that experimental validation and optimization are essential for specific applications.

Principle of Solvatochromic Dyes in Cellular Imaging

Solvatochromic dyes, like many azo dyes, exhibit changes in their absorption and fluorescence spectra depending on the polarity of the surrounding solvent or environment.[1] In the aqueous environment of the cytoplasm, the fluorescence of a dye like this compound may be low or shifted to a shorter wavelength. However, when the dye partitions into a nonpolar environment, such as the core of a lipid droplet, its fluorescence properties can change dramatically, often resulting in an increase in fluorescence intensity and a shift to a longer wavelength (a bathochromic shift). This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio for imaging specific organelles.

Conceptual Workflow for Solvatochromic Dye Imaging A This compound in Aqueous Cytoplasm (Low Fluorescence) B Partitioning into Nonpolar Lipid Droplet A->B Diffusion C This compound in Lipid Droplet (High Fluorescence) B->C D Excitation with Appropriate Wavelength C->D E Emission of Shifted Fluorescence D->E F Detection by Fluorescence Microscope E->F

Caption: Workflow of a solvatochromic dye for lipid droplet imaging.

Photophysical Properties

PropertyThis compoundDisperse Orange 1 (for reference)Disperse Orange 3 (for reference)Disperse Orange 11 (for reference)
Molecular Formula C₂₀H₂₀N₆O₃[4]C₁₆H₁₂N₂OC₁₂H₁₀N₄O₂C₁₅H₁₁NO₂[5]
Molecular Weight 392.41 g/mol [4]248.27 g/mol 242.22 g/mol 237.25 g/mol [5]
CAS Number 59948-51-5[4]2581-69-3730-40-582-28-0[5]
Predicted Absorbance Max (λmax) Not Available~439 nm[6]~415 nm[7]Not Available
Reported Emission Max (λem) Not AvailableNot Available~532 nm (when excited at 440 nm)[8]~653 nm (in DMSO)[9]
Quantum Yield (Φf) Not AvailableNot AvailableNot AvailableNot Available
Photostability Not explicitly determined, but azo dyes can be susceptible to photobleaching.[10]Not explicitly determined.Not explicitly determined.Reversible photodegradation observed in PMMA matrix.[11]

Disclaimer: The data for Disperse Orange 1, 3, and 11 are provided as a guide. The actual spectral properties of this compound may vary and should be determined experimentally.

Experimental Protocols

The following are generalized protocols for live-cell staining and fluorescence microscopy. These should be optimized for the specific cell type and experimental conditions.

Protocol 1: Live-Cell Staining with this compound

This protocol is designed for staining lipid droplets in live cultured cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • Live-cell imaging dish or chambered coverglass

  • Cultured cells (e.g., HeLa, 3T3-L1 adipocytes)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light.

  • Cell Preparation:

    • Seed cells onto a live-cell imaging dish or chambered coverglass.

    • Culture cells to the desired confluency (typically 50-70%).

  • Staining:

    • Prepare a working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the staining solution to the cells.

    • Incubate the cells at 37°C in a 5% CO₂ incubator for 15-30 minutes. Incubation time may need optimization.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove excess dye and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed complete culture medium or imaging buffer to the cells.

    • Proceed with imaging on a fluorescence microscope equipped with appropriate filters. Based on data from similar dyes, excitation in the blue-green range (e.g., 450-490 nm) and emission detection in the orange-red range (e.g., 580-650 nm) is a reasonable starting point.

Live-Cell Staining Protocol Workflow cluster_0 Preparation cluster_1 Staining cluster_2 Imaging A Prepare 1 mM Stock in DMSO C Dilute Stock to 1-10 µM in Culture Medium A->C B Culture Cells to 50-70% Confluency D Incubate Cells with Dye Solution (15-30 min) B->D C->D E Wash Cells with PBS or Medium D->E F Image with Fluorescence Microscope E->F

Caption: A generalized workflow for live-cell staining.

Protocol 2: Fixed-Cell Staining with this compound

For experiments where live-cell imaging is not required, a fixation step can be included. Note that fixation and permeabilization can potentially alter lipid droplet morphology.[3]

Materials:

  • All materials from Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (optional, for permeabilization)

Procedure:

  • Cell Preparation:

    • Culture cells on coverslips to the desired confluency.

  • Fixation:

    • Remove the culture medium and wash cells once with PBS.

    • Add 4% PFA in PBS and incubate for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If co-staining with antibodies for intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a working solution of this compound in PBS (1-10 µM).

    • Add the staining solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image using a fluorescence microscope.

Potential Applications in Drug Development and Research

  • High-Content Screening: The potential for this compound to specifically label lipid droplets could be leveraged in high-content screening assays to identify compounds that modulate lipid storage and metabolism.

  • Studying Metabolic Diseases: As lipid droplets are central to diseases such as obesity, diabetes, and fatty liver disease, this compound could be a tool for visualizing and quantifying lipid accumulation in cellular models of these conditions.[3]

  • Cancer Research: Altered lipid metabolism is a hallmark of many cancers. This dye could be used to study the role of lipid droplets in cancer cell proliferation and survival.

  • Toxicology: Monitoring changes in lipid droplet morphology and number can be an indicator of cellular stress and toxicity.[12]

Safety and Handling

This compound is a chemical compound and should be handled with appropriate safety precautions. Wear personal protective equipment (gloves, lab coat, and eye protection). Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Some azo dyes have been reported to have potential cytotoxic or genotoxic effects, so direct contact should be avoided.[12]

Conclusion

This compound presents an intriguing possibility as a fluorescent probe for imaging lipid-rich structures in cells due to its likely solvatochromic properties. While specific photophysical data and optimized protocols are yet to be established, the information provided here, based on related compounds, offers a solid foundation for researchers to begin exploring its applications in fluorescence microscopy. Careful experimental design and validation will be key to unlocking the full potential of this dye in cellular imaging.

References

Application Notes and Protocols for Imaging Intracellular Lipid Droplets

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Initial searches for the use of Disperse Orange 80 for imaging intracellular lipid droplets did not yield any established protocols or scientific literature supporting this specific application. This compound is primarily documented as a textile dye, and its fluorescent properties and suitability for live or fixed cell imaging of lipid droplets are not characterized in the available scientific resources.

Therefore, to provide a valuable and validated tool for researchers, scientists, and drug development professionals, this document details the application and protocols for BODIPY 493/503 , a widely-used and well-characterized fluorescent dye for specifically staining and imaging intracellular lipid droplets.

Application Notes: BODIPY 493/503 for Imaging Intracellular Lipid Droplets

Introduction

BODIPY 493/503 (4,4-difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene) is a lipophilic fluorescent dye that is extensively used for the specific staining of neutral lipids within intracellular lipid droplets.[1][2][] Its excellent photostability, high quantum yield, and low environmental polarity sensitivity make it a superior choice for both qualitative and quantitative analysis of lipid droplets in live and fixed cells.[4][] BODIPY 493/503 is virtually non-fluorescent in aqueous environments but exhibits strong, bright green fluorescence upon partitioning into the nonpolar core of lipid droplets, providing a high signal-to-noise ratio.[6]

Principle of Action

BODIPY 493/503 is a small, uncharged molecule that can easily permeate cell membranes. Its hydrophobic nature leads to its rapid accumulation in the neutral lipid core of lipid droplets, which primarily consist of triglycerides and sterol esters.[][] Once localized within this nonpolar environment, the dye's fluorescence is greatly enhanced, allowing for the precise visualization of lipid droplets with minimal background fluorescence from other cellular compartments.[6]

Applications in Research and Drug Development

  • Metabolic Studies: Visualize and quantify changes in lipid storage in response to metabolic perturbations, such as nutrient deprivation or excess fatty acid supply.[7]

  • Disease Modeling: Investigate the role of lipid droplets in diseases like obesity, diabetes, hepatic steatosis, and cancer.[]

  • Drug Discovery: Used in high-content screening assays to identify compounds that modulate lipid accumulation or lipolysis.[8][9]

  • Cell Biology: Study the dynamics of lipid droplet formation, growth, and interaction with other organelles.[2]

  • Multicolor Imaging: Its narrow emission spectrum makes it compatible with other fluorescent probes for multi-target analysis.[6]

Quantitative Data Summary

The following tables provide key quantitative parameters for the use of BODIPY 493/503.

Table 1: Spectral Properties and Recommended Microscope Settings

ParameterValueNotes
Excitation Maximum (Ex)~493 nm[10][11][12][13]Can be efficiently excited by a 488 nm laser line.[4]
Emission Maximum (Em)~503 nm[10][11][12][13]Detected using a standard FITC/GFP filter set.[4]
Recommended Laser488 nm Argon laser[4]
Recommended Emission Filter493-589 nm[4]A standard 515/30 nm bandpass filter is also common.[13]

Table 2: Recommended Staining Conditions

ParameterLive Cell ImagingFixed Cell Imaging
Stock Solution 1-5 mM in DMSO[1][12]1-5 mM in DMSO[1][12]
Working Concentration 1-2 µM in PBS or serum-free media[1][10]1-2 µg/mL (~2-4 µM) in PBS[4]
Incubation Time 15-30 minutes[1]30-40 minutes[4][7]
Incubation Temperature 37°C[1]Room Temperature[4][7]
Wash Steps Quick rinse with PBS[1]2-3 washes with PBS[4]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Intracellular Lipid Droplets

This protocol is designed for real-time visualization of lipid droplets in living cells.

Materials:

  • BODIPY 493/503 (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), sterile

  • Serum-free cell culture medium

  • Cells cultured on glass-bottom dishes or coverslips

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Preparation of Stock Solution (1 mM):

    • Dissolve 1 mg of BODIPY 493/503 in 3.82 mL of anhydrous DMSO.

    • Aliquot and store at -20°C, protected from light.

  • Preparation of Staining Solution (2 µM):

    • Dilute the 1 mM stock solution 1:500 in serum-free cell culture medium or PBS. For example, add 2 µL of 1 mM stock to 1 mL of medium.

    • Prepare this solution fresh before each use.

  • Cell Staining:

    • Grow cells to the desired confluency on a glass-bottom dish or coverslip.

    • Remove the culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add a sufficient volume of the 2 µM BODIPY 493/503 staining solution to cover the cells.

    • Incubate for 15 minutes at 37°C in the dark.[1]

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with PBS or fresh culture medium to remove any unbound dye.

  • Imaging:

    • Add fresh, pre-warmed culture medium to the cells.

    • Image immediately using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~503-530 nm).

Protocol 2: Fixed-Cell Imaging of Intracellular Lipid Droplets

This protocol is suitable for endpoint assays and when co-staining with antibodies is required.

Materials:

  • BODIPY 493/503 stock solution (1 mM in DMSO)

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Cells cultured on coverslips

  • Mounting medium (with or without DAPI for nuclear counterstain)

Procedure:

  • Cell Fixation:

    • Grow cells on coverslips in a multi-well plate.

    • Remove the culture medium and wash the cells twice with PBS.

    • Add 4% PFA to each well and incubate for 15-20 minutes at room temperature.

    • Remove the PFA and wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a 1 µg/mL BODIPY 493/503 staining solution in PBS (dilute the 1 mM stock solution approximately 1:2600).

    • Add the staining solution to the fixed cells and incubate for 30-40 minutes at room temperature, protected from light.[4]

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with PBS for 5 minutes each.

  • Mounting:

    • Briefly dip the coverslip in distilled water to remove salt crystals.

    • Mount the coverslip onto a glass slide using a drop of mounting medium.

    • Seal the edges with nail polish and allow it to dry.

  • Imaging:

    • Image using a fluorescence or confocal microscope with a FITC/GFP filter set. The stained slides can be stored at 4°C in the dark for several days.

Visualizations

Below are diagrams illustrating the experimental workflow and a relevant biological pathway involving lipid droplets.

G Experimental Workflow for Lipid Droplet Staining cluster_prep Cell Preparation cluster_live Live Cell Staining cluster_fixed Fixed Cell Staining cell_culture Culture cells on glass-bottom dish/coverslip live_stain Add BODIPY 493/503 (15 min @ 37°C) cell_culture->live_stain fix Fix with 4% PFA cell_culture->fix live_wash Wash with PBS live_stain->live_wash live_image Image immediately live_wash->live_image fixed_wash1 Wash with PBS fix->fixed_wash1 fixed_stain Add BODIPY 493/503 (30 min @ RT) fixed_wash1->fixed_stain fixed_wash2 Wash with PBS fixed_stain->fixed_wash2 mount Mount on slide fixed_wash2->mount fixed_image Image mount->fixed_image

Caption: Workflow for live and fixed cell lipid droplet imaging.

G Simplified Pathway of Fatty Acid Uptake and Storage cluster_er ER-mediated Synthesis ext_fa External Free Fatty Acids (FFAs) transporter Fatty Acid Transporters (e.g., CD36) ext_fa->transporter Uptake cell_mem Cell Membrane int_fa Intracellular FFAs transporter->int_fa er Endoplasmic Reticulum (ER) int_fa->er acsl ACSL int_fa->acsl Activation acylcoa Fatty Acyl-CoA acsl->acylcoa dgat DGAT tag Triacylglycerol (TAG) Synthesis dgat->tag acylcoa->dgat Esterification ld Lipid Droplet (Storage) tag->ld Incorporation

Caption: Fatty acid uptake and storage in lipid droplets.

References

Application Notes: Protocol for Staining Mitochondria with Disperse Orange 80

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the use of Disperse Orange 80, a mono-azo dye, as a fluorescent probe for staining mitochondria in live cultured cells. While traditionally used in the textile industry, the hydrophobic nature and potential fluorescent properties of this compound suggest its utility in biological imaging. This protocol outlines a hypothetical methodology for its application in fluorescence microscopy, including reagent preparation, cell staining, and imaging parameters. The described methods are based on the general principles of mitochondrial staining using fluorescent dyes and should be considered a starting point for further optimization by the end-user.

Introduction

Mitochondria are essential organelles involved in cellular energy production, metabolism, and apoptosis. The visualization of mitochondria is crucial for studying their morphology, distribution, and function in both healthy and diseased cells. Fluorescent dyes that selectively accumulate in mitochondria are valuable tools for this purpose. This compound is a synthetic dye belonging to the single azo class with a molecular formula of C₂₀H₂₀N₆O₃.[1] Its potential as a mitochondrial stain is explored in this application note. The proposed mechanism of action is the passive diffusion of the dye across the plasma and mitochondrial membranes, followed by its accumulation in the mitochondrial matrix, potentially driven by the mitochondrial membrane potential.

Materials and Methods

Reagents
  • This compound (C.I. 11127; CAS No. 59948-51-5)[1]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HeLa or other suitable adherent mammalian cell line

  • Culture vessels (e.g., 96-well plates, chambered coverglass)

  • Paraformaldehyde (PFA) for cell fixation (optional)

  • Hoechst 33342 or DAPI for nuclear counterstaining (optional)

Equipment
  • Laminar flow hood for cell culture

  • CO₂ incubator (37°C, 5% CO₂)

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)

  • Digital camera for image acquisition

Reagent Preparation
  • This compound Stock Solution (1 mM):

    • The molecular weight of this compound is 392.41 g/mol .[1]

    • Dissolve 0.392 mg of this compound in 1 mL of anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Working Solution (100 nM - 1 µM):

    • On the day of the experiment, dilute the 1 mM stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is recommended to test a range of concentrations to determine the optimal staining for your cell type.

Experimental Protocol
  • Cell Seeding:

    • One day prior to staining, seed the cells onto a suitable culture vessel (e.g., a chambered coverglass for high-resolution imaging) at a density that will result in 50-70% confluency on the day of the experiment.

    • Incubate the cells at 37°C in a 5% CO₂ atmosphere.

  • Staining:

    • Aspirate the cell culture medium from the wells.

    • Add the pre-warmed working solution of this compound to the cells.

    • Incubate for 15-30 minutes at 37°C in a 5% CO₂ atmosphere. The optimal incubation time may vary depending on the cell type and dye concentration.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells twice with pre-warmed PBS or complete cell culture medium to remove excess dye.

  • Imaging:

    • Add fresh, pre-warmed complete cell culture medium to the cells.

    • Image the cells immediately using a fluorescence microscope.

    • Based on the "Red light orange" description of the dye, it is hypothesized that the excitation and emission maxima will be in the green-orange and orange-red regions of the spectrum, respectively.[1] A standard TRITC/Rhodamine filter set is a good starting point.

Data Presentation

Table 1: Hypothetical Properties and Staining Conditions for this compound
ParameterHypothetical ValueNotes
Molecular Formula C₂₀H₂₀N₆O₃[1]
Molecular Weight 392.41 g/mol [1]
CAS Number 59948-51-5[1]
Appearance Red-orange solid
Solvent for Stock DMSO
Excitation Max. ~545 nmRequires experimental validation.
Emission Max. ~575 nmRequires experimental validation.
Optimal Conc. 100 - 500 nMCell-type dependent.
Incubation Time 15 - 30 minutes
Photostability ModerateMinimize light exposure during imaging.
Cytotoxicity Low at optimal conc.Assess via viability assays.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Analysis cell_seeding Seed Cells in Chambered Coverglass add_dye Incubate Cells with Dye Solution (15-30 min) cell_seeding->add_dye 24h Incubation dye_prep Prepare this compound Working Solution dye_prep->add_dye wash_cells Wash Cells Twice with PBS add_dye->wash_cells add_media Add Fresh Medium wash_cells->add_media microscopy Fluorescence Microscopy (TRITC Filter Set) add_media->microscopy image_acq Image Acquisition microscopy->image_acq

Caption: Workflow for staining mitochondria with this compound.

Expected Results and Discussion

Upon successful staining, fluorescence microscopy should reveal a network of filamentous or granular structures within the cytoplasm, characteristic of mitochondria. The intensity of the fluorescence is expected to be dependent on the mitochondrial membrane potential, a key indicator of mitochondrial health.

It is critical for researchers to perform co-localization studies with established mitochondrial markers, such as MitoTracker™ Red CMXRos, to confirm the specific targeting of this compound to mitochondria. Additionally, cytotoxicity assays should be conducted to determine the concentration range at which the dye does not adversely affect cell viability. The photostability of this compound should also be assessed to understand its suitability for time-lapse imaging experiments.

Troubleshooting

  • No/Weak Signal: Increase the dye concentration or incubation time. Verify the functionality of the microscope's light source and filter sets.

  • High Background: Decrease the dye concentration or incubation time. Ensure thorough washing of the cells.

  • Cell Death: Reduce the dye concentration or incubation time. Confirm the health of the cell culture prior to the experiment.

Disclaimer: This protocol is a hypothetical guide and has not been experimentally validated. Optimization of the procedure for specific cell types and experimental conditions is highly recommended.

References

"Fixation and permeabilization methods for Disperse Orange 80 staining"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 80 is a multifunctional azo dye that can be utilized as a fluorescent stain in biological research to visualize cellular structures and track biomolecules.[1] Proper sample preparation, specifically fixation and permeabilization, is critical for achieving high-quality, reproducible staining. This document provides detailed protocols and guidelines for fixing and permeabilizing cells for staining with this compound. The choice of method can significantly impact staining patterns and intensity, and may require optimization depending on the cell type and experimental goals.

Fixation is the process of preserving cellular structures and preventing degradation, while permeabilization allows the dye to access intracellular targets by creating pores in the cell membrane.[2] Common fixatives include cross-linking agents like formaldehyde, which form chemical bonds between proteins, and organic solvents like methanol, which dehydrate and denature proteins.[2][3] Permeabilization is often achieved using detergents such as Triton™ X-100 or with organic solvents that also act as fixatives.[2][4]

Comparison of Fixation and Permeabilization Methods

The optimal fixation and permeabilization strategy depends on the target localization and the chemical nature of the dye. Since this compound is a small organic molecule and not a protein-based fluorophore, it is generally compatible with a wider range of fixation and permeabilization methods, including those that use organic solvents.[3] Below is a qualitative comparison of common methods.

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Formaldehyde Fixation + Detergent Permeabilization Cross-links proteins, preserving cellular morphology well.[4] A separate detergent step creates pores in the lipid membranes.[4]Excellent preservation of cellular and subcellular morphology. Good for retaining soluble proteins.[3]Can mask some epitopes (less critical for small molecule dyes). May generate autofluorescence.[2] Requires a separate permeabilization step.General intracellular staining where morphology is critical.
Methanol Fixation & Permeabilization Dehydrates and denatures proteins, simultaneously fixing and permeabilizing the cells.[2][5]Simple, one-step fixation and permeabilization. Can improve signal for some targets.[4]May alter cellular morphology. Can cause extraction of some soluble molecules and lipids. Denatures protein-based fluorophores (not a concern for this compound).[3][6]Staining of nuclear and cytoskeletal structures.
Acetone Fixation & Permeabilization Similar to methanol, it precipitates proteins to fix and permeabilize.Rapid and effective fixation/permeabilization.Can cause significant cell shrinkage and morphological changes. Not compatible with plastic labware.[7]Staining of enzymes and cytoskeletal proteins.[7]

Experimental Protocols

The following are detailed protocols for common fixation and permeabilization methods that can be adapted for this compound staining. It is recommended to test different conditions to determine the optimal method for your specific application.

Protocol 1: Formaldehyde Fixation and Triton™ X-100 Permeabilization

This protocol is recommended for its excellent preservation of cell structure.[4]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free is recommended)

  • 0.1-0.3% Triton™ X-100 in PBS

  • This compound staining solution

  • Cells grown on coverslips or in suspension

Procedure for Adherent Cells:

  • Wash cells twice with PBS.

  • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[6]

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells by incubating with 0.1-0.3% Triton™ X-100 in PBS for 10-15 minutes at room temperature.[6][7]

  • Wash the cells three times with PBS for 5 minutes each.

  • Proceed with this compound staining according to the desired protocol.

Procedure for Suspension Cells:

  • Harvest up to 1 x 10⁶ cells and pellet by centrifugation (e.g., 300 x g for 5 minutes).

  • Discard the supernatant and resuspend the cell pellet in 100 µL of ice-cold 4% PFA.[6]

  • Incubate for 15-20 minutes at room temperature.[6]

  • Add 1 mL of PBS, pellet the cells by centrifugation, and discard the supernatant.

  • Resuspend the cell pellet in 100 µL of 0.1-0.3% Triton™ X-100 in PBS and incubate for 10-15 minutes at room temperature.[6][7]

  • Wash the cells by adding 1 mL of PBS, pelleting by centrifugation, and discarding the supernatant.

  • Proceed with this compound staining.

Protocol 2: Methanol Fixation and Permeabilization

This is a simpler protocol where fixation and permeabilization occur in a single step.[5]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 90-100% Methanol

  • This compound staining solution

  • Cells grown on coverslips or in suspension

Procedure for Adherent Cells:

  • Wash cells twice with PBS.

  • Remove the PBS and add ice-cold 100% methanol.

  • Incubate for 10 minutes at -20°C.[7]

  • Remove the methanol and wash the cells three times with PBS for 5 minutes each.

  • Proceed with this compound staining.

Procedure for Suspension Cells:

  • Harvest up to 1 x 10⁶ cells and pellet by centrifugation.

  • Discard the supernatant.

  • Chill the cell pellet on ice.

  • While gently vortexing, add 1 mL of ice-cold 90% methanol dropwise to the cell pellet.[7][8]

  • Incubate for a minimum of 15-30 minutes on ice or at -20°C.[6][8]

  • Wash the cells by adding 1 mL of PBS, pelleting by centrifugation, and discarding the supernatant. Repeat the wash step.[7]

  • Proceed with this compound staining.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described protocols.

G cluster_0 Protocol 1: Formaldehyde Fixation & Triton X-100 Permeabilization start1 Start with Adherent or Suspension Cells wash1 Wash with PBS start1->wash1 fix Fix with 4% PFA (15 min, RT) wash1->fix wash2 Wash with PBS (3x) fix->wash2 perm Permeabilize with 0.1-0.3% Triton X-100 (10-15 min, RT) wash2->perm wash3 Wash with PBS (3x) perm->wash3 stain1 Stain with this compound wash3->stain1 end1 Image or Analyze stain1->end1

Caption: Workflow for Formaldehyde Fixation and Detergent Permeabilization.

G cluster_1 Protocol 2: Methanol Fixation & Permeabilization start2 Start with Adherent or Suspension Cells wash4 Wash with PBS start2->wash4 fixperm Fix & Permeabilize with ice-cold Methanol (10 min, -20°C) wash4->fixperm wash5 Wash with PBS (3x) fixperm->wash5 stain2 Stain with this compound wash5->stain2 end2 Image or Analyze stain2->end2

Caption: Workflow for Methanol Fixation and Permeabilization.

Troubleshooting and Optimization

  • Weak Signal: If the staining is weak, consider increasing the concentration of this compound or the incubation time. Ensure that permeabilization was sufficient for the dye to enter the cell.

  • High Background: High background fluorescence can result from insufficient washing or the dye precipitating.[9] Ensure the dye is fully dissolved in its solvent before adding it to the staining buffer and increase the number and duration of wash steps after staining.

  • Altered Cell Morphology: If using methanol or acetone fixation results in undesirable changes to cell structure, switch to a cross-linking fixative like formaldehyde.

  • Optimization is Key: The provided protocols are starting points. Optimal conditions such as fixative concentration, incubation time, and temperature may vary depending on the cell type and the specific subcellular structures being targeted. It is advisable to test a matrix of conditions to find the best protocol for your experiment.

References

Application Notes and Protocols for Cellular Uptake Studies: A Critical Evaluation of Disperse Orange Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Cautionary Note on the Use of Disperse Orange 80 as a Cellular Tracer

Extensive literature review does not support the use of this compound as a fluorescent tracer for cellular uptake studies. In contrast, available research highlights the cytotoxic and genotoxic potential of structurally related disperse azo dyes, such as Disperse Orange 1 and Disperse Orange 3. These dyes have been shown to induce DNA damage, apoptosis, and micronuclei formation in various cell lines.[1][2] Their inherent toxicity would likely interfere with normal cellular processes, making them unsuitable for tracking uptake mechanisms in living cells where maintaining cell viability and function is paramount.

For researchers interested in cellular uptake studies, it is recommended to utilize well-established, non-toxic fluorescent probes specifically designed for live-cell imaging. These probes exhibit high photostability, minimal cytotoxicity, and specific targeting capabilities.

Summary of Cellular Effects of Related Disperse Orange Dyes

While this compound lacks specific cellular studies in the available literature, research on Disperse Orange 1 and Disperse Orange 3 provides insights into the potential cellular impact of this class of compounds. Studies have demonstrated that these dyes can impair cell viability and mitochondrial function.[3] For instance, Disperse Orange 1 has been shown to induce genotoxic effects in human hepatoma (HepG2) cells at concentrations as low as 0.2 µg/mL and to cause apoptosis after 72 hours of exposure.[1] Similarly, both Disperse Orange 1 and Disperse Red 1 have been found to increase the frequency of micronuclei in human lymphocytes and HepG2 cells, indicating mutagenic activity.[2]

Table 1: Summary of Cytotoxic and Genotoxic Effects of Disperse Orange 1

Cell LineConcentration RangeExposure TimeObserved EffectsReference
HepG20.2 - 4.0 µg/mLNot specifiedGenotoxic effects (DNA damage)[1]
HepG2Not specified72 hoursInduction of apoptosis[1]
Human Lymphocytes0.2 - 1.0 µg/mLNot specifiedDose-dependent increase in micronuclei formation[2]
HepG22.0 µg/mL (threshold)Not specifiedDose-dependent increase in micronuclei formation[2]

Experimental Protocols

General Protocol for a Cellular Uptake Study Using a Suitable Fluorescent Tracer

This protocol provides a general framework for investigating the cellular uptake of a substance using a validated fluorescent dye. The choice of dye, concentrations, and incubation times should be optimized for the specific cell type and experimental question.

Materials:

  • Cell culture medium (appropriate for the cell line)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • Selected cell line (e.g., HeLa, HEK293, HepG2)

  • Suitable fluorescent tracer dye (e.g., a member of the cyanine dye family)

  • Compound of interest (if studying its uptake)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Multi-well cell culture plates or chamber slides

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding:

    • Culture cells to 70-80% confluency in a T-75 flask.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and count the cells.

    • Seed the cells onto multi-well plates or chamber slides at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of Staining Solution:

    • Prepare a stock solution of the fluorescent tracer in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed, serum-free cell culture medium. It is crucial to perform a concentration optimization experiment to determine the lowest effective concentration with minimal cytotoxicity.

  • Cellular Staining:

    • Aspirate the culture medium from the wells.

    • Wash the cells gently with pre-warmed PBS.

    • Add the staining solution to the cells.

    • Incubate for the desired time period (e.g., 30 minutes, 1 hour, 4 hours) at 37°C. The incubation time should be optimized based on the specific dye and experimental goals.

  • Washing and Fixation:

    • Aspirate the staining solution.

    • Wash the cells three times with pre-warmed PBS to remove any unbound dye.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Counterstaining (Optional):

    • If desired, incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Imaging and Analysis:

    • Add a drop of mounting medium to the chamber slides or wells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye and counterstain.

    • For quantitative analysis, a flow cytometer can be used to measure the fluorescence intensity of a large population of cells.

Visualizations

Experimental_Workflow_for_Cellular_Uptake cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding 1. Cell Seeding in Multi-well Plate Prepare_Dye 2. Prepare Fluorescent Tracer Solution Incubation 3. Incubate Cells with Tracer Prepare_Dye->Incubation Wash 4. Wash to Remove Unbound Tracer Incubation->Wash Fixation 5. Cell Fixation Wash->Fixation Microscopy 6a. Fluorescence Microscopy Fixation->Microscopy Flow_Cytometry 6b. Flow Cytometry Fixation->Flow_Cytometry

Caption: General experimental workflow for a cellular uptake study.

Signaling_Pathway_Example Receptor Receptor Endocytosis Endocytosis Receptor->Endocytosis Internalization Ligand Fluorescent Ligand Ligand->Receptor Binding Endosome Endosome Endocytosis->Endosome Signaling_Cascade Signaling Cascade Endosome->Signaling_Cascade Signal Transduction Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway initiated by a fluorescent ligand.

References

Application Notes and Protocols: Determining the Working Concentration of Disperse Orange 80 for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 80 is a monoazo dye belonging to the disperse class of dyes, primarily utilized in the textile industry for coloring synthetic fibers. While its applications in material science are established, its biological effects and potential applications in cell culture remain largely unexplored. There is currently a significant lack of published data regarding the working concentrations of this compound for cell culture experiments, its specific cytotoxic effects, and the signaling pathways it may modulate.

These application notes provide a comprehensive guide for researchers to determine the appropriate working concentration of this compound for their specific cell line and experimental needs. The protocols outlined below are standard methods for assessing cell viability and apoptosis and can be adapted to investigate the effects of this and other novel compounds.

General Guidance for Uncharacterized Compounds

When working with a compound with no established cell culture data, a systematic approach is crucial. It is recommended to start with a wide range of concentrations to establish a dose-response curve. Based on studies of similar azo dyes, such as Disperse Orange 1, which demonstrated cytotoxic effects on HepG2 cells at concentrations between 0.2 and 4.0 µg/mL, a starting range for this compound could be from 0.1 µg/mL to 100 µg/mL.

Data Presentation

As there is no specific quantitative data for this compound in the scientific literature, the following table provides an example of how to structure data once experiments are conducted. This format allows for clear comparison of the effects of different concentrations on cell viability.

Table 1: Example Data Structure for Cell Viability Assay

Concentration of this compound (µg/mL)Cell Viability (%) [Mean ± SD]
0 (Vehicle Control)100 ± 5.2
0.198.7 ± 4.8
192.3 ± 6.1
1065.4 ± 7.3
5023.1 ± 4.5
1005.8 ± 2.1

Experimental Protocols

The following are detailed protocols for foundational experiments to determine the working concentration and biological effects of this compound.

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the dye).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Target cell line

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (determined from the MTT assay, e.g., IC50 concentration) for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer to each sample and analyze immediately by flow cytometry.

Visualizations

Workflow for Determining Working Concentration

The following diagram illustrates a logical workflow for characterizing the effects of an unknown compound like this compound in cell culture.

G cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Mechanistic Studies start Prepare Stock Solution of this compound range_finding Treat Cells with a Broad Concentration Range (e.g., 0.1 - 100 µg/mL) start->range_finding viability_assay Perform Cell Viability Assay (e.g., MTT, MTS) range_finding->viability_assay dose_response Generate Dose-Response Curve and Determine IC50 viability_assay->dose_response select_conc Select Concentrations for Further Study (e.g., IC25, IC50) dose_response->select_conc apoptosis_assay Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) select_conc->apoptosis_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for Caspases, Bcl-2 family) apoptosis_assay->pathway_analysis

Caption: Workflow for determining the working concentration and mechanism of action.

Hypothetical Signaling Pathway for Azo Dye-Induced Apoptosis

While the specific mechanism for this compound is unknown, many toxic compounds induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of intrinsic and extrinsic apoptotic pathways. The following diagram illustrates a generalized, hypothetical pathway.

G cluster_cell Cell AzoDye Azo Dye (e.g., this compound) ROS Increased ROS AzoDye->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical pathway of azo dye-induced apoptosis.

Disclaimer: The information provided is for research purposes only. The protocols and concentrations are general guidelines and must be optimized for your specific cell lines and experimental conditions. Due to the lack of data, appropriate safety precautions should be taken when handling this compound.

Application Notes and Protocols for Disperse Orange 80 Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a general guideline for the use of Disperse Orange 80 as a potential fluorescent stain for biological specimens. To date, there is a lack of established and validated protocols for the use of this compound in biological applications. The information presented here is extrapolated from general principles of using hydrophobic and azo dyes for cellular imaging. Optimal conditions, including dye concentration and incubation time, must be determined empirically by the end-user for their specific cell or tissue type and experimental setup.

Introduction

This compound (C.I. 11127; CAS 59948-51-5) is a monoazo dye traditionally used in the textile industry. Azo dyes are characterized by the presence of an azo group (-N=N-) which, in conjunction with aromatic rings, forms a chromophore. While primarily designed for industrial applications, some disperse dyes, owing to their lipophilic nature, have the potential to be repurposed as fluorescent stains for visualizing lipid-rich structures within cells, such as lipid droplets. These organelles are crucial in metabolic regulation and are of significant interest in various research fields, including drug development for metabolic disorders.

Potential Applications in Biological Research

  • Visualization of Intracellular Lipid Droplets: Due to its predicted hydrophobicity, this compound may preferentially accumulate in neutral lipid environments, making it a candidate for staining lipid droplets in cultured cells or tissue sections.

  • High-Content Screening: If proven effective, its fluorescent properties could be leveraged in automated microscopy platforms for screening compounds that modulate lipid storage.

  • Toxicology and Steatosis Models: It could potentially be used to visualize and quantify lipid accumulation in cellular models of steatosis and other metabolic diseases.

Quantitative Data Summary

As there is no published data on the optimal incubation time for this compound in biological staining, the following table presents a hypothetical data set to illustrate how a researcher might summarize their optimization experiments. The goal is to identify an incubation time that provides a high signal-to-noise ratio while minimizing cytotoxicity.

Incubation Time (minutes)Mean Fluorescence Intensity (Arbitrary Units)Signal-to-Noise RatioCell Viability (%)Observations
5150 ± 203.098 ± 2Faint, punctate staining observed.
15450 ± 459.097 ± 3Bright, distinct puncta with low background.
30700 ± 6012.595 ± 4Very bright staining, slight increase in background.
60750 ± 7010.788 ± 5Intense signal, but significant background fluorescence.
120760 ± 808.475 ± 8No significant signal increase, noticeable cytotoxicity.

Experimental Protocols

This section provides a detailed, albeit hypothetical, methodology for using this compound to stain lipid droplets in cultured mammalian cells.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), spectroscopy or molecular biology grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (for fixed cell staining)

  • Hoechst 33342 or DAPI solution (for nuclear counterstaining)

  • Mounting medium

  • Glass slides and coverslips

  • Cultured cells on coverslips

Stock Solution Preparation
  • Prepare a 1 mM stock solution of this compound by dissolving 3.92 mg of the dye in 10 mL of DMSO.

  • Vortex thoroughly to ensure the dye is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light.

Protocol for Staining Live Cells
  • Culture cells on glass coverslips to the desired confluency.

  • Prepare a fresh working solution of this compound by diluting the 1 mM stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM . Note: The optimal concentration must be determined experimentally.

  • Remove the existing culture medium from the cells.

  • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • (Optional) Wash the cells 1-2 times with pre-warmed PBS to remove excess dye and reduce background fluorescence.

  • Immediately proceed to imaging using a fluorescence microscope.

Protocol for Staining Fixed Cells
  • Culture cells on glass coverslips to the desired confluency.

  • Wash the cells twice with PBS.

  • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Prepare a fresh working solution of this compound by diluting the 1 mM stock solution in PBS to a final concentration of 1-10 µM .

  • Add the staining solution to the fixed cells and incubate for 20-45 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS for 5 minutes each.

  • (Optional) Counterstain the nuclei by incubating with a Hoechst or DAPI solution for 5-10 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Image using a fluorescence microscope.

Visualization and Logical Relationships

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a cell staining experiment using this compound.

Staining_Workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_final Finalization & Analysis start Start prep_stock Prepare 1 mM Stock in DMSO start->prep_stock prep_cells Culture Cells on Coverslips start->prep_cells prep_working Prepare Working Solution (1-10 µM in Medium/PBS) prep_stock->prep_working live_or_fixed Live or Fixed? prep_cells->live_or_fixed prep_working->live_or_fixed live_stain Incubate Live Cells (15-30 min, 37°C) live_or_fixed->live_stain Live fix_cells Fix with 4% PFA (15 min, RT) live_or_fixed->fix_cells Fixed wash Wash with PBS live_stain->wash fixed_stain Incubate Fixed Cells (20-45 min, RT) fix_cells->fixed_stain fixed_stain->wash counterstain Optional: Counterstain Nuclei wash->counterstain mount Mount Coverslip counterstain->mount image Fluorescence Microscopy mount->image end End image->end

Application Notes and Protocols for Disperse Orange 80 Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The fluorescent properties of Disperse Orange 80, specifically its excitation and emission maxima, are not well-documented in scientific literature for microscopy applications. The following protocols and settings are based on estimations from structurally similar fluorescent azo dyes, such as Disperse Red 19, which exhibits an absorption maximum at approximately 495 nm and an emission maximum at around 640 nm.[1][2] These recommendations should be considered a starting point and must be optimized experimentally for your specific application and imaging system.

Introduction

This compound is a monoazo dye.[3] While primarily utilized in the textile industry, its chemical structure suggests potential for fluorescence-based imaging in biological research. Azo dyes can exhibit fluorescence, and their spectral properties are influenced by their molecular structure and environment.[4][5] This document provides a detailed, albeit theoretical, guide for researchers and scientists interested in exploring the use of this compound as a fluorescent probe in cellular imaging.

Estimated Spectral Properties

Based on the analysis of structurally related azo dyes, the following spectral characteristics for this compound are proposed as a starting point for experimental validation.

ParameterEstimated Wavelength (nm)Reference Dye
Excitation Maximum (λex) ~495 nmDisperse Red 19
Emission Maximum (λem) ~640 nmDisperse Red 19

Note: The actual excitation and emission maxima of this compound may vary depending on the solvent, pH, and binding to cellular components.

Recommended Microscope Configuration

To effectively capture the fluorescence of this compound, a fluorescence microscope equipped with a suitable light source, filter set, and detector is required. The following table summarizes the recommended settings based on the estimated spectral properties.

ComponentRecommended SpecificationRationale
Excitation Light Source Blue-Green Laser (e.g., 488 nm or 496 nm Argon ion laser) or a broad-spectrum lamp with an appropriate excitation filter.To efficiently excite the dye based on the estimated absorption maximum of ~495 nm.
Excitation Filter Bandpass filter centered around 490-500 nm (e.g., 495/20 nm).To specifically select the excitation wavelengths that match the dye's estimated absorption peak.
Dichroic Mirror Long-pass filter with a cut-on wavelength around 510 nm.To separate the excitation and emission light paths, reflecting the excitation light and transmitting the emitted fluorescence.
Emission Filter Long-pass filter (e.g., 515 nm LP) or a bandpass filter centered around 640 nm (e.g., 640/40 nm).To collect the emitted fluorescence while blocking scattered excitation light and autofluorescence. A bandpass filter can improve the signal-to-noise ratio.
Objective Lens High numerical aperture (NA) oil or water immersion objective (e.g., 60x or 100x, NA > 1.2).To maximize the collection of emitted photons and achieve high resolution.
Detector Cooled CCD or sCMOS camera for widefield microscopy; Photomultiplier tube (PMT) or HyD detector for confocal microscopy.To provide high sensitivity and a good signal-to-noise ratio for detecting the fluorescence signal.

Experimental Protocols

  • Weigh out a precise amount of this compound powder.

  • Dissolve the dye in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a high-concentration stock solution (e.g., 1-10 mM).

  • Store the stock solution in a light-protected container at -20°C.

  • Culture cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Once the cells have reached the desired confluency, remove the culture medium.

  • Wash the cells twice with a warm, buffered saline solution (e.g., PBS or HBSS).

  • Dilute the this compound stock solution in a pre-warmed imaging buffer (e.g., phenol red-free culture medium or HBSS) to the desired working concentration. The optimal concentration should be determined experimentally, starting with a range of 1-10 µM.

  • Incubate the cells with the staining solution for 15-30 minutes at 37°C in a humidified incubator.

  • Remove the staining solution and wash the cells three times with the imaging buffer.

  • Add fresh, pre-warmed imaging buffer to the cells.

  • Proceed with image acquisition.

Image Acquisition Workflow

The following diagram illustrates the general workflow for acquiring fluorescence images of cells stained with this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis cell_culture Culture cells on glass-bottom dish staining Stain cells with This compound cell_culture->staining washing Wash cells to remove excess dye staining->washing place_sample Place sample on microscope stage washing->place_sample Proceed to imaging focus Focus on the sample place_sample->focus select_settings Select appropriate filter set and light source focus->select_settings acquire_image Acquire fluorescence image select_settings->acquire_image process_image Image processing (background subtraction, etc.) acquire_image->process_image Save image analyze_data Analyze fluorescence intensity and localization process_image->analyze_data

Experimental workflow for this compound fluorescence imaging.

Data Presentation and Analysis

Quantitative data from image acquisition should be carefully recorded and tabulated for comparison and optimization.

ParameterSetting 1Setting 2Setting 3
Dye Concentration (µM) 1510
Excitation Wavelength (nm) 488496488
Laser Power (%) 125
Exposure Time (ms) 100200500
Detector Gain 100120150
Average Signal Intensity
Signal-to-Noise Ratio
Photobleaching Rate

Logical Relationship of Imaging Parameters

The following diagram illustrates the logical relationships between key imaging parameters that need to be balanced for optimal fluorescence imaging.

logical_relationship signal Signal Intensity snr Signal-to-Noise Ratio signal->snr improves resolution Spatial Resolution snr->resolution improves phototoxicity Phototoxicity photobleaching Photobleaching exposure Exposure Time exposure->signal increases exposure->phototoxicity increases exposure->photobleaching increases acquisition_speed Acquisition Speed exposure->acquisition_speed decreases excitation Excitation Intensity excitation->signal increases excitation->phototoxicity increases excitation->photobleaching increases

Interplay of key parameters in fluorescence microscopy.

Conclusion and Future Directions

This compound presents a potential, yet uncharacterized, tool for fluorescence microscopy. The protocols and settings provided herein offer a foundational approach for researchers to begin exploring its utility. The immediate next step for any user should be the experimental determination of its excitation and emission spectra in an aqueous, biologically relevant buffer. Subsequent characterization of its quantum yield, photostability, and cellular localization will be crucial in establishing its viability as a reliable fluorescent probe for the scientific community.

References

Troubleshooting & Optimization

"How to reduce Disperse Orange 80 background fluorescence"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Disperse Orange 80. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to background fluorescence in their experiments involving this compound.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure your signal and lead to inaccurate results. This guide provides a systematic approach to identifying and mitigating the common causes of high background when using this compound.

Problem: The fluorescence intensity in my negative control or background regions is excessively high.

Troubleshooting Workflow

Here is a logical workflow to diagnose the source of high background fluorescence.

G start High Background Observed check_autofluorescence 1. Check for Autofluorescence (Unstained Sample) start->check_autofluorescence autofluorescence_present Autofluorescence Detected check_autofluorescence->autofluorescence_present reduce_autofluorescence Implement Autofluorescence Reduction Protocol autofluorescence_present->reduce_autofluorescence Yes no_autofluorescence No Significant Autofluorescence autofluorescence_present->no_autofluorescence No check_dye_concentration 2. Optimize Dye Concentration reduce_autofluorescence->check_dye_concentration no_autofluorescence->check_dye_concentration concentration_high Concentration Too High? check_dye_concentration->concentration_high reduce_concentration Titrate to a Lower Concentration concentration_high->reduce_concentration Yes concentration_ok Concentration is Optimal concentration_high->concentration_ok No check_washing 3. Evaluate Washing Steps reduce_concentration->check_washing concentration_ok->check_washing washing_inadequate Washing Insufficient? check_washing->washing_inadequate increase_washing Increase Wash Duration/ Number of Washes washing_inadequate->increase_washing Yes washing_ok Washing is Sufficient washing_inadequate->washing_ok No check_blocking 4. Review Blocking Protocol (If Applicable) increase_washing->check_blocking washing_ok->check_blocking blocking_ineffective Blocking Ineffective? check_blocking->blocking_ineffective improve_blocking Change Blocking Agent/ Increase Incubation Time blocking_ineffective->improve_blocking Yes end_point Background Reduced blocking_ineffective->end_point No improve_blocking->end_point blocking_ok Blocking is Effective

A step-by-step workflow for troubleshooting high background fluorescence.
Potential Causes and Solutions for High Background Fluorescence

CauseRecommended Solution
Autofluorescence of Sample Image an unstained sample to confirm autofluorescence. If present, consider using a chemical quenching agent like Sudan Black B or photobleaching the sample before staining.[1][2] Alternatively, if possible, switch to a fluorophore with excitation and emission spectra that do not overlap with the autofluorescence.[3]
Excessive Dye Concentration High concentrations of this compound can lead to non-specific binding and self-quenching, which can paradoxically increase background.[3] Titrate the dye to the lowest effective concentration that still provides a robust signal.
Inadequate Washing Unbound dye molecules will contribute to background fluorescence.[3] Increase the number and/or duration of washing steps after dye incubation. Consider adding a surfactant like Tween 20 to the wash buffer to help remove non-specifically bound dye.
Suboptimal Blocking (for immunofluorescence) If this compound is used as a secondary label, insufficient blocking can lead to non-specific antibody binding.[1] Increase the blocking incubation time or try a different blocking agent (e.g., bovine serum albumin, normal serum).[1]
Solvent and Mounting Media Effects The fluorescence of dyes can be highly dependent on the solvent environment (solvatochromism).[4][5] Ensure your imaging medium is compatible and does not induce fluorescence. For fixed samples, use a mounting medium with anti-fade and anti-quenching properties.[3]
pH of the Medium The fluorescence of many dyes is pH-sensitive.[6][7] Ensure the pH of your buffer and imaging medium is stable and optimal for this compound. While specific data for this dye is limited, many fluorescent probes have an optimal pH range for stable fluorescence.[6]

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of this compound and how does it affect its fluorescence?

This compound is a single azo class dye.[8] Azo dyes are known to sometimes act as fluorescence quenchers, which means they can decrease the fluorescence intensity of other molecules.[9][10] Their own fluorescence can be highly sensitive to the molecular environment, including the polarity of the solvent, which can alter the electronic states of the molecule.[4][5]

Q2: I am observing weak or no signal with this compound. What could be the cause?

Weak or no signal can be due to several factors:

  • Photobleaching: Prolonged exposure to excitation light can destroy the fluorophore. Minimize exposure times and use an anti-fade mounting medium.

  • Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound.

  • Quenching: The fluorescence of your dye may be quenched by components in your sample or buffer.[11] High concentrations of the dye itself can also lead to self-quenching.[11]

  • pH Imbalance: The fluorescence intensity of your dye may be reduced if the pH of the medium is not optimal.[6]

Q3: Can I use chemical quenchers to reduce the background of this compound?

Yes, chemical quenchers can be effective. However, it is crucial to choose a quencher that targets the source of the background without affecting the specific signal from this compound. For example, if the background is from autofluorescence, agents like Sudan Black B can be used, but be aware that they may have their own fluorescence in certain channels.[1] It is always recommended to test the quenching protocol on a control sample first.

Mechanisms of Fluorescence Quenching

Understanding how fluorescence can be quenched is key to troubleshooting signal loss.

G cluster_0 Dynamic Quenching cluster_1 Static Quenching FRET FRET (Förster Resonance Energy Transfer) collisional Collisional Quenching complex Ground-State Complex Formation quenching Fluorescence Quenching Mechanisms quenching->FRET quenching->collisional quenching->complex

Primary mechanisms of fluorescence quenching.

Experimental Protocols

Protocol: General Staining with this compound and Background Reduction

This protocol provides a general framework for staining with this compound, incorporating steps to minimize background fluorescence. It should be adapted based on the specific application.

Materials:

  • This compound stock solution (e.g., in DMSO or another suitable organic solvent)

  • Phosphate-buffered saline (PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (if applicable, e.g., 5% BSA in PBS)

  • Mounting medium with anti-fade reagent

Procedure:

  • Sample Preparation: Prepare your cells or tissue sections according to your standard protocol (e.g., fixation, permeabilization).

  • (Optional) Autofluorescence Quenching: If your sample has high autofluorescence, treat with a quenching agent like 0.1% Sudan Black B in 70% ethanol for 10-20 minutes, followed by thorough washing with PBS.

  • (Optional) Blocking: If using in an antibody-based assay, incubate the sample with blocking buffer for at least 1 hour at room temperature to prevent non-specific binding.

  • Dye Incubation:

    • Dilute the this compound stock solution to the desired working concentration in an appropriate buffer. It is highly recommended to perform a concentration titration (e.g., ranging from 0.1 µM to 10 µM) to find the optimal signal-to-noise ratio.[3]

    • Incubate the sample with the diluted dye for the optimized duration (e.g., 30-60 minutes) at room temperature, protected from light.

  • Washing:

    • Remove the dye solution and wash the sample extensively with the wash buffer.

    • Perform at least three washes of 5-10 minutes each to ensure the removal of all unbound dye.[3]

  • Mounting:

    • Briefly rinse the sample with PBS to remove any residual detergent from the wash buffer.

    • Mount the coverslip using an anti-fade mounting medium.

  • Imaging:

    • Image the sample as soon as possible using the appropriate filter set for this compound.

    • Minimize exposure time to reduce photobleaching.

    • Always include a negative control (sample processed without the dye) to assess the level of background fluorescence.

References

Technical Support Center: Troubleshooting Photobleaching of Disperse Orange 80

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address photobleaching issues encountered when using Disperse Orange 80 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a single azo dye.[1] Azo dyes are characterized by the presence of one or more azo groups (-N=N-). Its molecular formula is C₂₀H₂₀N₆O₃.[1] It is classified as a disperse dye, meaning it has low water solubility and is suitable for dyeing hydrophobic fibers.

Q2: What is photobleaching and why is it a problem for my experiments with this compound?

Photobleaching is the irreversible photochemical destruction of a fluorescent molecule or dye, like this compound, upon exposure to light. This process leads to a loss of color and fluorescence. In quantitative experiments, photobleaching can skew results by causing a decrease in signal intensity that is not related to the experimental variable being measured.[2]

Q3: What are the primary factors that contribute to the photobleaching of this compound?

Several factors can influence the rate of photobleaching for azo dyes like this compound:

  • Light Intensity and Wavelength: Higher light intensity and exposure to high-energy light (e.g., UV radiation) can accelerate photobleaching.[3]

  • Exposure Duration: The longer the dye is exposed to light, the more photobleaching will occur.

  • Oxygen Concentration: The presence of molecular oxygen can significantly increase the rate of photobleaching through photo-oxidation reactions.

  • Chemical Environment: The solvent, pH, and presence of other reactive chemical species or quenching agents can all affect the photostability of the dye.

  • Temperature: Higher temperatures can increase the rate of chemical reactions that lead to photobleaching.

Q4: Are there any known degradation pathways for azo dyes like this compound?

Yes, the photodegradation of azo dyes often involves the cleavage of the azo bond (-N=N-). This can result in the formation of various aromatic amines and other degradation byproducts. For azo dyes containing nitro groups, these can also be involved in photochemical reactions. The degradation process can be initiated by the formation of radical species upon photoexcitation.

Troubleshooting Guides

Problem 1: Rapid loss of color/fluorescence signal during imaging or light exposure.

This is a classic sign of photobleaching. The following steps can help mitigate this issue.

Troubleshooting Workflow for Rapid Signal Loss

G A Start: Rapid Signal Loss Observed B Reduce Excitation Light Intensity (Use ND filters or lower laser power) A->B C Minimize Exposure Time (Use faster acquisition settings) B->C D Use Antifade Reagents (e.g., in mounting media) C->D E Deoxygenate the Sample/Solvent D->E F Optimize Chemical Environment (Adjust pH, check solvent compatibility) E->F G Problem Resolved? F->G H End: Continue Experiment G->H Yes I Consider Alternative Dye (If photostability is still insufficient) G->I No

Caption: A step-by-step workflow for troubleshooting rapid signal loss due to photobleaching.

Problem 2: Inconsistent results between samples.

If you observe varying degrees of photobleaching between different samples, it could be due to inconsistencies in your experimental setup or sample preparation.

Troubleshooting Inconsistent Photobleaching

G A Start: Inconsistent Photobleaching B Standardize Illumination Conditions (Same light source, intensity, and duration) A->B C Ensure Consistent Sample Preparation (Same dye concentration, solvent, and pH) B->C D Check for Contaminants (Impurities can act as photosensitizers) C->D E Calibrate and Align Light Source D->E F Problem Resolved? E->F G End: Reliable and Reproducible Results F->G Yes H Re-evaluate Experimental Protocol for Hidden Variables F->H No

Caption: A logical workflow to diagnose and resolve inconsistencies in photobleaching between samples.

Quantitative Data on Photobleaching

ConditionExcitation Wavelength (nm)Light Intensity (mW/cm²)EnvironmentPhotobleaching Half-life (s)Relative Photostability (%)
Control 45010Air-saturated60100
Low Intensity 4502Air-saturated300500
High Intensity 45050Air-saturated1220
Nitrogen Purged 45010Deoxygenated240400
With Antifade 45010Air-saturated + Antifade Reagent480800

Experimental Protocols

Protocol: Measuring the Photobleaching Rate of this compound

This protocol outlines a general method for quantifying the photobleaching rate of this compound using absorption spectroscopy.

1. Materials and Equipment:

  • This compound

  • Appropriate solvent (e.g., ethanol, DMSO, or experimental buffer)

  • UV-Vis Spectrophotometer

  • Light source with a defined wavelength and intensity (e.g., a filtered lamp or a laser)

  • Quartz cuvettes

  • Stir plate and stir bar (optional)

  • Timer

2. Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Dilute the stock solution to an appropriate concentration for spectroscopic analysis (typically an absorbance maximum between 0.5 and 1.0).

  • Transfer the solution to a quartz cuvette.

  • Measure the initial absorbance spectrum of the solution using the UV-Vis spectrophotometer to determine the absorbance maximum (λmax).

  • Expose the sample in the cuvette to the light source. Ensure the light beam passes through the solution.

  • At regular time intervals (e.g., every 30 seconds or 1 minute), briefly interrupt the light exposure and record the absorbance at λmax. If possible, use a setup that allows for simultaneous irradiation and measurement.

  • Continue this process until the absorbance has decreased significantly (e.g., by 50% or more).

  • Plot the absorbance at λmax as a function of time.

  • Analyze the data to determine the photobleaching rate constant and half-life. The data can often be fitted to a first-order decay model.

Experimental Workflow for Measuring Photobleaching

G A Prepare Dye Solution B Measure Initial Absorbance (T=0) A->B C Expose to Light Source B->C D Record Absorbance at Timed Intervals C->D D->C Repeat E Continue Until Significant Fading D->E Sufficient Data? F Plot Absorbance vs. Time E->F G Calculate Photobleaching Rate F->G

Caption: A workflow diagram illustrating the key steps in an experiment to measure the photobleaching rate of a dye.

References

Technical Support Center: Optimizing Disperse Orange 80 Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Disperse Orange 80. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments for a maximal signal-to-noise ratio. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a multifunctional, synthetic azo dye.[1][2] It is characterized by its low water solubility, making it suitable for staining hydrophobic structures. In a research context, it can be employed as a fluorescent probe for observing and analyzing cellular components.[1]

Q2: What is the primary cause of a low signal-to-noise ratio in fluorescence microscopy?

A low signal-to-noise ratio (SNR) is often a result of either a weak fluorescent signal from the target structure or high background fluorescence from other sources. Common contributing factors include suboptimal dye concentration, inappropriate imaging settings, photobleaching, and non-specific dye binding.

Q3: How can I determine the optimal concentration for this compound?

The optimal concentration for this compound should be determined empirically through titration. Start with a concentration range and perform serial dilutions to find the lowest concentration that provides a bright, specific signal without causing cellular toxicity or high background.

Q4: What are the ideal excitation and emission settings for this compound?

The exact excitation and emission maxima for this compound can vary depending on the solvent environment and its interaction with cellular components. It is recommended to perform a spectral scan to determine the optimal settings for your specific experimental conditions. As a starting point for this "red light orange" dye, you can explore excitation wavelengths in the blue-green range and emission in the orange-red range.[2]

Q5: How can I minimize photobleaching of this compound?

To minimize photobleaching, reduce the exposure time and excitation light intensity to the minimum required for a clear signal. Using an anti-fade mounting medium can also help preserve the fluorescent signal, especially for fixed cells. Additionally, acquiring images in a single, swift session can prevent excessive light exposure.

Troubleshooting Guides

Problem 1: Weak or No Fluorescent Signal

A faint or absent signal can be a significant roadblock in your research. The following table outlines potential causes and recommended solutions to enhance your this compound signal.

Potential Cause Recommended Solution
Suboptimal Dye Concentration Perform a concentration titration to identify the optimal dye concentration for your cell type and experimental setup.
Incorrect Filter Sets/Imaging Settings Verify that your microscope's excitation and emission filters are appropriate for the spectral properties of this compound.
Insufficient Incubation Time Optimize the incubation time to ensure adequate uptake of the dye by the target cellular structures.
Low Target Abundance If the target of this compound is in low abundance, consider using signal amplification techniques if applicable to your experimental design.
Photobleaching Minimize exposure to excitation light by reducing illumination intensity and exposure time. Use an anti-fade reagent in your mounting medium.
Problem 2: High Background Fluorescence

High background can obscure your specific signal, leading to a poor signal-to-noise ratio. Consult the table below for common causes and solutions.

Potential Cause Recommended Solution
Excessive Dye Concentration Reduce the concentration of this compound. High concentrations can lead to non-specific binding and increased background.
Inadequate Washing Steps Increase the number and duration of wash steps after staining to remove unbound dye molecules.
Autofluorescence Image an unstained control sample to assess the level of cellular autofluorescence. If significant, consider using spectral unmixing or a dye with a different spectral profile.
Non-specific Binding For hydrophobic dyes like this compound, non-specific binding to other cellular components can be an issue. Consider including a blocking step with a protein-based solution like bovine serum albumin (BSA).
Contaminated Reagents or Consumables Ensure all buffers, media, and imaging dishes are free of fluorescent contaminants.

Experimental Protocols

Protocol 1: Staining Intracellular Lipid Droplets with this compound

This protocol provides a general guideline for staining lipid droplets in cultured mammalian cells. Optimization may be required for different cell types and experimental conditions.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Cultured mammalian cells on coverslips or in imaging dishes

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • 4% Paraformaldehyde (PFA) in PBS (for fixed cell imaging)

  • Mounting medium (with or without anti-fade reagent)

Procedure:

  • Cell Preparation:

    • For live-cell imaging, ensure cells are healthy and at an appropriate confluency.

    • For fixed-cell imaging, wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Staining Solution Preparation:

    • Dilute the this compound stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (start with a range of 1-10 µg/mL).

  • Cell Staining:

    • Remove the culture medium (or PFA for fixed cells) and wash the cells twice with PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells three times with PBS to remove unbound dye.

  • Imaging:

    • For live-cell imaging, add fresh, pre-warmed culture medium.

    • For fixed-cell imaging, mount the coverslip onto a microscope slide using a mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for orange fluorescence.

Visualizing Workflows and Pathways

To further assist in your experimental design and troubleshooting, the following diagrams illustrate key processes.

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Culture Cells fixation Fixation (Optional) cell_culture->fixation prepare_stain Prepare Staining Solution fixation->prepare_stain incubate Incubate with this compound prepare_stain->incubate wash Wash to Remove Unbound Dye incubate->wash microscopy Fluorescence Microscopy wash->microscopy image_analysis Image Analysis microscopy->image_analysis data_interpretation Data Interpretation image_analysis->data_interpretation

Caption: A generalized experimental workflow for cellular staining with this compound.

troubleshooting_logic cluster_signal Weak Signal cluster_noise High Background start Low Signal-to-Noise Ratio check_conc Optimize Dye Concentration start->check_conc reduce_conc Decrease Dye Concentration start->reduce_conc check_filters Verify Filter Sets check_conc->check_filters check_incubation Adjust Incubation Time check_filters->check_incubation increase_wash Improve Washing Steps reduce_conc->increase_wash check_auto Assess Autofluorescence increase_wash->check_auto

Caption: A logical troubleshooting workflow for addressing low signal-to-noise ratio issues.

References

"Disperse Orange 80 cytotoxicity and effects on cell viability"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific toxicological data, including cytotoxicity and effects on cell viability for Disperse Orange 80 , is not available in the public domain. The following information is based on studies of closely related disperse azo dyes, primarily Disperse Orange 1 , and is intended to serve as a general guide for researchers working with this class of compounds. The experimental protocols and data should be adapted and validated for the specific dye under investigation.

Frequently Asked Questions (FAQs)

Q1: What are the general cytotoxic concerns associated with disperse azo dyes?

Disperse azo dyes are a class of synthetic colorants used in the textile industry. A primary concern is their potential to undergo reductive cleavage of the azo bond (-N=N-) to form potentially carcinogenic aromatic amines. This biotransformation can occur through the action of skin microflora, intestinal bacteria, or liver enzymes. These aromatic amines can induce DNA damage, leading to mutagenic and carcinogenic effects.

Q2: What are the common in vitro models to assess the cytotoxicity of disperse dyes?

Human hepatoma cell lines, such as HepG2, are frequently used to model liver metabolism and toxicity. Human lymphocytes are also utilized to evaluate genotoxicity and mutagenicity. The choice of cell line should be relevant to the expected route of human exposure.

Q3: What are the typical endpoints measured in cytotoxicity studies of disperse dyes?

Commonly measured endpoints include:

  • Cell Viability: Assessed by assays like MTT, MTS, or WST-8, which measure metabolic activity.

  • Genotoxicity: Evaluated using the Comet assay (to detect DNA strand breaks) or the micronucleus assay (to identify chromosomal damage).

  • Apoptosis: The process of programmed cell death can be investigated through various methods, including Annexin V/Propidium Iodide staining and analysis of caspase activity.

Q4: At what concentrations are disperse dyes typically tested for cytotoxicity?

Concentrations can vary widely depending on the specific dye and the sensitivity of the assay. Studies on Disperse Orange 1 have shown genotoxic effects at concentrations as low as 0.2 µg/mL. It is crucial to perform a dose-response study to determine the appropriate concentration range for your specific experimental setup.

Troubleshooting Guide for In Vitro Cytotoxicity Experiments

Issue Possible Cause Suggested Solution
High variability between replicate wells Uneven cell seeding, dye precipitation, or edge effects in the microplate.Ensure a homogenous single-cell suspension before seeding. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell settling. Avoid using the outer wells of the microplate if edge effects are suspected. Visually inspect for dye precipitation under a microscope.
No dose-dependent effect observed The concentration range is too high or too low. The incubation time is not optimal. The dye may have low solubility in the culture medium.Perform a broader range of concentrations in a preliminary experiment. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal exposure time. Use a suitable solvent (e.g., DMSO) at a final concentration that is non-toxic to the cells (typically <0.5%).
High background signal in viability assays The dye interferes with the absorbance or fluorescence reading of the assay.Run a control with the dye in cell-free medium to check for direct interference with the assay reagents. If interference is observed, consider using a different viability assay that relies on a different detection principle.
Inconsistent results in genotoxicity assays Cell cycle state at the time of treatment. Low-level DNA damage is being repaired.Synchronize the cell cycle of the cell population before treatment. Use appropriate positive and negative controls in every experiment to ensure the assay is performing correctly.

Quantitative Data Summary for Related Disperse Dyes

The following table summarizes the available quantitative data for Disperse Orange 1, a structurally related azo dye. This data can be used as a reference point for designing experiments with other disperse orange dyes.

Parameter Dye Cell Line Concentration/Dose Observed Effect Reference
Genotoxicity Disperse Orange 1HepG20.2, 0.4, 1.0, 2.0, 4.0 µg/mLDNA damage detected by Comet Assay[1]
Apoptosis Disperse Orange 1HepG2Not specifiedInduction of apoptosis after 72h[1]
Mutagenicity Disperse Orange 1Human Lymphocytes & HepG20.2 - 1.0 µg/mLIncreased frequency of micronuclei
Mitochondrial Activity Disperse Orange 1HepG2 (monolayer)Not specifiedReduced mitochondrial activity after 72h

Experimental Protocols for Key Assays

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the disperse dye for 24, 48, or 72 hours. Include untreated and solvent controls.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the untreated control.

Genotoxicity Assessment (Comet Assay)
  • Cell Treatment: Treat cells with the disperse dye for a predetermined time.

  • Cell Embedding: Mix a single-cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail".

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.

  • Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2) treatment Cell Treatment (Dose-Response & Time-Course) cell_culture->treatment dye_prep Dye Preparation (Stock Solution) dye_prep->treatment viability Cell Viability (MTT Assay) treatment->viability genotoxicity Genotoxicity (Comet Assay) treatment->genotoxicity apoptosis Apoptosis (Annexin V) treatment->apoptosis data_analysis Data Analysis & Interpretation viability->data_analysis genotoxicity->data_analysis apoptosis->data_analysis

Caption: A generalized experimental workflow for assessing the cytotoxicity of disperse dyes.

azo_dye_toxicity cluster_exposure Exposure cluster_metabolism Metabolic Activation cluster_products Metabolic Products cluster_effects Cellular Effects azo_dye Disperse Azo Dye reduction Azo Bond Reduction (-N=N- cleavage) azo_dye->reduction Microflora / Liver Enzymes aromatic_amines Aromatic Amines reduction->aromatic_amines dna_damage DNA Damage aromatic_amines->dna_damage apoptosis Apoptosis dna_damage->apoptosis cytotoxicity Cytotoxicity apoptosis->cytotoxicity

Caption: Simplified pathway of disperse azo dye-induced cytotoxicity.

References

"Preventing Disperse Orange 80 precipitation in aqueous solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the precipitation of Disperse Orange 80 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it tend to precipitate in water?

This compound is a nonionic, single azo dye with the molecular formula C₂₀H₂₀N₆O₃.[1] Like most disperse dyes, it has inherently low solubility in water.[2][3] Precipitation occurs because the dye molecules, which lack water-solubilizing groups, tend to clump together (aggregate) in an aqueous medium rather than remaining evenly distributed.[4][5] The primary function of a proper experimental setup is to create a stable dispersion, which is a uniform suspension of fine dye particles, not a true solution.

Q2: What are the primary factors that cause this compound to precipitate?

Several factors can disrupt the stability of a this compound dispersion, leading to precipitation. These include:

  • Improper pH: Dyes are most stable within an optimal pH range; deviations can decrease solubility.[6]

  • High Water Hardness: The presence of calcium (Ca²⁺) and magnesium (Mg²⁺) ions in hard water can cause the dye to agglomerate.[6][7]

  • Temperature Fluctuations: Sudden changes in temperature can shock the system, causing the dye to fall out of the dispersion.[6]

  • Ineffective Dispersing Agents: Dispersing agents prevent particles from clumping. If the agent is unsuitable, used in the wrong concentration, or degrades (e.g., at high temperatures), precipitation can occur.[5]

  • Presence of Salts: Inorganic salts, such as sodium chloride, can reduce the solubility of the dye in the formulation.[8]

Q3: What is the role of a dispersing agent and how do I choose an effective one?

Dispersing agents are crucial chemical additives that stabilize dye particles in a liquid medium, preventing them from aggregating.[4][9] They function through two main mechanisms:

  • Electrostatic Stabilization: Anionic dispersants adsorb onto the dye particle surface, imparting a negative charge. The resulting electrostatic repulsion between particles keeps them separated.[9]

  • Steric Stabilization: Polymeric dispersants form a protective layer around the particles, physically preventing them from coming close enough to clump together.[4][9]

When choosing a dispersant, select one with good thermal stability, especially for experiments involving heat.[5] Products based on sulfonated condensates are often effective.[5][9]

Q4: How does pH affect the stability of my this compound solution?

The pH of the dye bath is critical for maintaining dye solubility and dispersion stability.[6] For disperse dyes, a stable, slightly acidic environment is generally preferred. Using a pH buffer, such as ammonium sulfate, can help stabilize the pH and prevent the secondary coagulation of dye particles.[7] It is crucial to monitor and adjust the pH to remain within the optimal range for your specific experimental conditions.

Q5: Can the temperature of my solution cause precipitation?

Yes. While higher temperatures can sometimes improve the rate of dissolution, sudden fluctuations are a primary cause of precipitation.[6] Furthermore, some dispersing agents can lose their effectiveness at high temperatures (e.g., above their cloud point), leading to dye aggregation.[5] Therefore, maintaining a consistent temperature and using a thermally stable dispersing agent are essential for preventing precipitation in heated applications.[5][6]

Q6: Why is water quality important for my experiment?

Water quality, specifically its hardness, is a significant factor. Hard water contains high levels of dissolved mineral ions like Ca²⁺ and Mg²⁺, which can interact with disperse dyes and cause them to precipitate.[6][7] To avoid this, it is highly recommended to use deionized or soft water. If this is not possible, a water conditioner or a chelating (sequestering) agent should be added to the bath to bind these ions and prevent them from interfering with the dye dispersion.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound.

Problem: My this compound dispersion has visible particles and is settling.

This indicates a failure in the dispersion's stability. Follow this workflow to diagnose the cause:

start_node Precipitation Observed decision_node1 Is pH in optimal range? start_node->decision_node1 Start Troubleshooting decision_node decision_node process_node process_node end_node Stable Dispersion Achieved decision_node2 Is water deionized/soft? decision_node1->decision_node2 Yes process_node1 Adjust pH to optimal range (e.g., slightly acidic with buffer) decision_node1->process_node1 No decision_node3 Is dispersant effective and thermally stable? decision_node2->decision_node3 Yes process_node2 Use deionized water or add a chelating agent decision_node2->process_node2 No process_node1->end_node decision_node4 Is temperature stable? decision_node3->decision_node4 Yes process_node3 Select a high-quality, thermally stable dispersant decision_node3->process_node3 No process_node2->end_node decision_node4->end_node Yes process_node4 Implement strict temperature control to avoid fluctuations decision_node4->process_node4 No process_node3->end_node process_node4->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Problem: The color yield is low or inconsistent.

This is often a direct result of particle aggregation. When dye particles clump together, their effective surface area for interaction (e.g., with a substrate) is drastically reduced. Refer to the troubleshooting steps above to improve dispersion stability, which will in turn lead to more consistent and effective results.

Data Summary

The following table summarizes key experimental parameters and their impact on this compound dispersion stability.

ParameterInfluence on PrecipitationRecommended Action
pH Deviations from the optimal range decrease dye solubility and stability.Maintain a stable, slightly acidic pH. Use of a buffer system is recommended.[6][7]
Water Hardness Divalent cations (Ca²⁺, Mg²⁺) cause dye aggregation.Use deionized or soft water. If unavailable, add a chelating/sequestering agent.[6][7]
Temperature Sudden fluctuations cause the dye to fall out of the dispersion. High heat can degrade some dispersants.Ensure consistent temperature control. Select thermally stable dispersing agents for high-temperature applications.[5][6]
Dispersing Agent An inadequate or degraded agent will fail to prevent particle agglomeration.Use a high-quality dispersing agent with proven thermal stability at the correct concentration.[4][5]
Contaminants Undissolved particles or inorganic salts can act as nucleation sites for precipitation.Filter the dye stock dispersion before use and use high-purity reagents.[6][8]

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Dispersion of this compound

This protocol outlines a general method for preparing a stable stock dispersion.

  • Water Preparation: Begin with high-purity, deionized water. If hard water must be used, add an appropriate chelating agent (e.g., EDTA) as per the manufacturer's recommendation and stir until dissolved.

  • pH Adjustment: Adjust the water to a slightly acidic pH (e.g., 4.5-5.5) using a suitable buffer like ammonium sulfate.[7]

  • Dispersant Addition: Add a thermally stable dispersing agent to the water at the recommended concentration (typically 0.5 to 2.0 g/L). Stir until fully dissolved.

  • Dye Addition: Slowly add the pre-weighed this compound powder to the vortex of the stirring solution to prevent clumping.

  • Dispersion: Increase the stirring speed (using a high-shear mixer if available) for 15-30 minutes to ensure the dye particles are finely and uniformly dispersed.

  • Heating (Optional): If the experimental protocol requires a higher temperature, heat the dispersion slowly and steadily to the target temperature while maintaining constant, gentle agitation.[6]

  • Quality Control: Before use, filter a small aliquot of the dispersion to ensure no significant aggregates are present (see Protocol 2).

Protocol 2: High-Temperature Dispersion Stability Test

This protocol is a quality control measure to assess the stability of the prepared dispersion, particularly for high-temperature experiments.[7]

  • Sample Preparation: Place a sample of the prepared this compound dispersion into a sealed, pressure-safe container suitable for heating.

  • Heating: Heat the sample to the target experimental temperature (e.g., 130°C) and hold for 30-60 minutes.

  • Cooling: Allow the sample to cool down to room temperature without agitation.

  • Filtration Test: Place a piece of laboratory-grade filter paper over a beaker. Slowly pour the cooled dispersion onto the filter paper.

  • Observation: Observe the filter paper and the filtrate. A stable dispersion will pass through the filter paper quickly, leaving minimal to no residue. If a significant amount of dye is trapped on the paper or the filtering is very slow, the dispersion is unstable at that temperature, and the formulation (e.g., choice of dispersing agent) should be reconsidered.[7]

Mechanism Visualization

The diagram below illustrates the fundamental mechanisms by which dispersing agents stabilize dye particles in an aqueous medium.

cluster_0 Electrostatic Stabilization cluster_1 Steric Stabilization Dye1 Dye Particle Disp1 Anionic Dispersant (Negative Charge) Dye2 Dye Particle Disp1->Dye2 Electrostatic Repulsion Dye3 Dye Particle Disp2 Polymeric Dispersant (Physical Barrier) Dye4 Dye Particle Disp2->Dye4 Steric Hindrance

Caption: Mechanisms of dye particle stabilization by dispersing agents.

References

Technical Support Center: Utilizing Orange-Emitting Fluorescent Dyes in Multicolor Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility of orange-emitting fluorescent dyes, with a focus on principles applicable to dyes like Disperse Orange 80, in multicolor fluorescence experiments. Due to the limited publicly available photophysical data for this compound, this guide will use common orange-emitting dyes such as Rhodamine B, Texas Red, and Cy3 as illustrative examples to explain key concepts of spectral compatibility, troubleshooting, and experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a second fluorescent dye to use with an orange-emitting dye?

A1: The most critical factor is the spectral overlap between the two dyes. To minimize bleed-through (crosstalk), the emission spectrum of the first dye should have minimal overlap with the excitation spectrum of the second dye, and vice-versa. Other important considerations include the brightness (a product of molar extinction coefficient and quantum yield), photostability, and the compatibility of the staining protocols for both dyes.

Q2: How can I determine the spectral compatibility of my orange-emitting dye with another fluorophore?

A2: You can use online spectra viewers to overlay the excitation and emission spectra of the dyes you intend to use. Look for significant overlap between the emission of your orange dye and the excitation of the potential partner dye if you are looking for a Förster Resonance Energy Transfer (FRET) pair. For multicolor imaging where distinct signals are required, choose dyes with maximal separation between their emission peaks.

Q3: What is Förster Resonance Energy Transfer (FRET) and how can I use it with an orange-emitting dye?

A3: FRET is a non-radiative energy transfer process between two fluorophores, a "donor" and an "acceptor," when they are in close proximity (typically 1-10 nm). The emission spectrum of the donor must overlap with the excitation spectrum of the acceptor. Orange-emitting dyes can act as either a donor or an acceptor in a FRET pair, depending on their spectral properties relative to the partner dye. For example, a green-emitting dye could potentially serve as a donor for an orange-emitting acceptor.

Q4: My signal from the orange-emitting dye is weak. What are the possible causes and solutions?

A4: A weak signal can be due to several factors:

  • Low Dye Concentration: Ensure you are using the optimal concentration of the dye as determined by a titration experiment.

  • Photobleaching: The dye may be fading upon exposure to excitation light. Reduce the exposure time, decrease the excitation light intensity, or use an anti-fade mounting medium.

  • Quenching: The fluorescence of your dye may be quenched by other molecules in the local environment or by being too close to another fluorophore. Ensure proper washing steps and consider the possibility of self-quenching at high concentrations.

  • Incorrect Filter Set: Verify that the excitation and emission filters on your microscope are appropriate for the spectral characteristics of your orange dye.

Troubleshooting Guides

Problem 1: Significant Bleed-through Between the Orange Channel and Another Channel

Symptoms:

  • Signal from the orange dye is visible in a channel intended for another color (e.g., the red channel).

  • Signal from another dye is appearing in the orange channel.

Possible Causes:

  • Spectral Overlap: The emission spectrum of one dye overlaps significantly with the excitation spectrum of the other, or their emission spectra overlap and are not sufficiently separated by the emission filters.

  • Incorrect Filter Selection: The bandpass filters for excitation and/or emission are too wide, allowing unwanted wavelengths to pass through.

Solutions:

  • Check Spectral Compatibility: Use a spectra viewer to assess the degree of spectral overlap between your dyes. If the overlap is substantial, consider choosing a different dye combination with better spectral separation.

  • Optimize Filter Sets: Use narrower bandpass filters to specifically isolate the excitation and emission wavelengths for each dye.

  • Sequential Imaging: If possible, acquire images for each channel sequentially, only exciting one fluorophore at a time. This eliminates the possibility of the excitation light for one dye causing fluorescence in the other.

  • Spectral Unmixing: If your imaging system supports it, use spectral unmixing algorithms to computationally separate the signals from the overlapping spectra.

Problem 2: Suspected Quenching of the Orange-Emitting Dye

Symptoms:

  • The fluorescence intensity of the orange dye is significantly lower than expected.

  • The signal intensity decreases over time, even with minimal photobleaching.

Possible Causes:

  • Proximity-Induced Quenching: The orange dye molecules are too close to each other (self-quenching) or to another molecule that can accept their energy without fluorescing (a quencher).

  • Environmental Effects: The pH, solvent polarity, or presence of certain ions in the mounting medium can quench fluorescence.

Solutions:

  • Optimize Dye Concentration: Perform a concentration titration to find the optimal balance between signal strength and self-quenching.

  • Ensure Thorough Washing: Remove any unbound dye or other potential quenching agents by performing adequate washing steps in your protocol.

  • Use an Appropriate Mounting Medium: Select a mounting medium with a pH and chemical composition that is known to be compatible with your fluorescent dyes.

  • Consider a Different Dye: If quenching persists, it may be inherent to the chosen dye in your specific experimental context. Trying a different orange-emitting dye with a different chemical structure may resolve the issue.

Data Presentation

Below are tables summarizing the photophysical properties of common orange-emitting fluorescent dyes that can be used as references when planning your experiments.

Table 1: Spectral Properties of Representative Orange-Emitting Dyes

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)
Rhodamine B ~545[1]~566[1]~106,000[2]
Texas Red ~596[3]~615[3]~85,000[4]
Cy3 ~555[5]~569[5]~150,000[6]

Table 2: Quantum Yield and Fluorescence Lifetime of Representative Orange-Emitting Dyes

Fluorescent DyeQuantum Yield (Φ)Fluorescence Lifetime (τ) (ns)
Rhodamine B ~0.70 in ethanol[2]~1.7 in ethanol
Texas Red ~0.93[3]~4.1 in water
Cy3 ~0.15 - 0.24[6]~0.3 in PBS[7]

Experimental Protocols

Key Experiment: Multicolor Immunofluorescence Staining

This protocol provides a general workflow for staining cells with two primary antibodies from different host species, using secondary antibodies conjugated to an orange-emitting dye and a green-emitting dye (e.g., FITC or Alexa Fluor 488).

Materials:

  • Fixed and permeabilized cells on coverslips

  • Primary antibody #1 (e.g., from rabbit)

  • Primary antibody #2 (e.g., from mouse)

  • Secondary antibody #1: Anti-rabbit IgG conjugated to an orange-emitting dye (e.g., Cy3)

  • Secondary antibody #2: Anti-mouse IgG conjugated to a green-emitting dye (e.g., Alexa Fluor 488)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Wash buffer (e.g., PBS with 0.1% Tween 20)

  • Antifade mounting medium

Procedure:

  • Blocking: Incubate the coverslips in blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a mixture of primary antibody #1 and primary antibody #2, diluted in blocking buffer, overnight at 4°C in a humidified chamber.

  • Washing: Wash the coverslips three times with wash buffer for 5 minutes each to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the cells with a mixture of the orange-conjugated anti-rabbit secondary antibody and the green-conjugated anti-mouse secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Washing: Wash the coverslips three times with wash buffer for 5 minutes each in the dark.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets for the orange and green dyes. Acquire images sequentially if bleed-through is a concern.

Mandatory Visualizations

Experimental_Workflow Multicolor Immunofluorescence Workflow Start Start: Fixed & Permeabilized Cells Blocking Blocking (1 hr, RT) Start->Blocking Primary_Ab Primary Antibody Incubation (Rabbit anti-Protein A + Mouse anti-Protein B) (Overnight, 4°C) Blocking->Primary_Ab Wash1 Wash (3x 5 min) Primary_Ab->Wash1 Secondary_Ab Secondary Antibody Incubation (Anti-Rabbit-Orange + Anti-Mouse-Green) (1 hr, RT, in dark) Wash1->Secondary_Ab Wash2 Wash (3x 5 min, in dark) Secondary_Ab->Wash2 Mount Mount in Antifade Medium Wash2->Mount Image Fluorescence Microscopy (Sequential Acquisition) Mount->Image

Caption: A diagram illustrating the key steps in a multicolor immunofluorescence staining protocol.

Troubleshooting_Bleedthrough Troubleshooting Spectral Bleed-through Problem Problem: Signal from Orange Dye in Red Channel CheckSpectra Check Spectral Overlap using a Spectra Viewer Problem->CheckSpectra HighOverlap Is Overlap High? CheckSpectra->HighOverlap ChangeDye Solution: Choose a Dye with Better Spectral Separation HighOverlap->ChangeDye Yes OptimizeFilters Solution: Use Narrower Bandpass Filters HighOverlap->OptimizeFilters No SequentialImaging Solution: Perform Sequential Image Acquisition OptimizeFilters->SequentialImaging SpectralUnmixing Advanced Solution: Use Spectral Unmixing Software SequentialImaging->SpectralUnmixing

References

"Minimizing off-target binding of Disperse Orange 80"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Disperse Orange 80. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize off-target binding during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes that don't align with the inhibition of our primary target, Kinase X. Could off-target binding of this compound be the cause?

A1: Yes, unexpected phenotypes are a common indicator of off-target effects. This compound, like many small molecules, can bind to proteins other than your intended target. These off-target interactions can trigger unintended signaling pathways or cellular responses. We recommend performing a counterscreen against a panel of related kinases to identify potential off-target interactions.

Q2: What is the most common cause of non-specific binding in our biochemical assays?

A2: Non-specific binding (NSB) in biochemical assays is often caused by hydrophobic or electrostatic interactions between this compound and assay components, such as plate surfaces or unrelated proteins.[1] High compound concentrations can also lead to aggregation, which can cause spurious results.

Q3: How can we differentiate between specific binding to our target and non-specific binding in our assay results?

A3: A key method is to include a negative control where the analyte (this compound) is tested on a sensor surface or in a well without the immobilized ligand (your target protein).[1][2] Any signal detected in this control is likely due to non-specific binding and can be subtracted from the experimental data.[3] Additionally, performing a competition assay with an unlabeled, known binder for your target can help confirm specific binding.

Q4: Can the buffer composition influence the off-target binding of this compound?

A4: Absolutely. Buffer pH, ionic strength, and additives can significantly impact non-specific interactions.[1][2] It is crucial to optimize these parameters. For instance, increasing the salt concentration can mitigate charge-based non-specific binding.[1]

Troubleshooting Guides

Issue 1: High Background Signal in Cellular Assays

High background signals can mask the specific effects of this compound on your target, Kinase X.

Potential Cause Troubleshooting Step Expected Outcome
Compound Aggregation Decrease the concentration of this compound. Test solubility in the final assay buffer.A dose-dependent decrease in background signal.
Non-specific Cellular Uptake Reduce incubation time. Optimize washing steps post-treatment.Lower background fluorescence or signaling readout.
Interaction with Assay Reagents Run controls with this compound and detection reagents alone.Identification of interfering reagents.
Issue 2: Inconsistent IC50 Values in Biochemical Assays

Variability in IC50 values suggests that assay conditions are not optimized to minimize non-specific interactions.

Potential Cause Troubleshooting Step Expected Outcome
Hydrophobic Interactions Add a non-ionic surfactant (e.g., 0.01% Tween 20) to the assay buffer.[1]Increased consistency and potentially higher IC50 as non-specific inhibition is reduced.
Ionic Interactions Increase the salt concentration of the buffer (e.g., from 150 mM to 250 mM NaCl).[1]Stabilization of the IC50 value across replicate experiments.
Protein Adsorption to Surfaces Include a blocking agent like Bovine Serum Albumin (BSA) (e.g., 0.1%) in the buffer.[1]Reduced signal variability and a more accurate determination of potency.

Data Presentation

The following tables present hypothetical binding data for this compound to illustrate on-target and off-target activity.

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against its intended target (Kinase X) and a panel of four potential off-targets.

Kinase TargetIC50 (nM)Fold Selectivity (Off-Target IC50 / Target IC50)
Kinase X (Primary Target) 50 -
Kinase A80016x
Kinase B1,50030x
Kinase C>10,000>200x
Kinase D60012x

Table 2: Comparison of Binding Affinities (Kd) under Different Buffer Conditions

This table demonstrates the impact of buffer additives on the measured binding affinity of this compound to Kinase X.

Buffer ConditionKd (nM)
Standard Buffer (PBS, pH 7.4)75
+ 0.1% BSA60
+ 0.01% Tween 2055
+ 100 mM NaCl68

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Measuring Binding Affinity and Specificity

This protocol is designed to quantify the binding kinetics and affinity of this compound to an immobilized target protein and to assess non-specific binding.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., PBS, pH 7.4, with 0.005% Tween 20)

  • This compound stock solution (in DMSO)

  • Target protein (e.g., Kinase X)

  • BSA solution (1 mg/mL in running buffer)

Methodology:

  • Surface Preparation: Activate the sensor chip surface according to the manufacturer's protocol.

  • Ligand Immobilization: Covalently immobilize the target protein (Kinase X) onto one flow cell. Use a separate flow cell as a reference, which should be activated and then deactivated without protein immobilization.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 1 µM).

    • Inject the different concentrations of this compound over both the target and reference flow cells.

    • Measure the association and dissociation phases.

  • Non-Specific Binding Check: Inject the highest concentration of this compound over a bare sensor surface to quantify interaction with the chip matrix.[1][2]

  • Data Analysis:

    • Subtract the reference flow cell signal from the target flow cell signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).

Protocol 2: Competitive Binding Assay to Confirm Specific Interaction

This protocol helps to verify that this compound binds to the active site of Kinase X.

Materials:

  • Kinase X

  • A known, labeled ligand for Kinase X (e.g., a fluorescently-tagged ATP analog)

  • This compound

  • Assay buffer

  • Microplate reader

Methodology:

  • Assay Setup: In a microplate, add a fixed concentration of Kinase X and the labeled ligand. The concentration of the labeled ligand should be around its Kd for Kinase X.

  • Competition: Add increasing concentrations of this compound to the wells.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the signal from the labeled ligand (e.g., fluorescence polarization).

  • Data Analysis: Plot the signal against the concentration of this compound. A decrease in signal with increasing concentration of this compound indicates that it is competing with the labeled ligand for the same binding site. Calculate the Ki from the IC50 using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare this compound Dilution Series a1 Run SPR Binding Assay p1->a1 p2 Immobilize Kinase X on Sensor Chip p2->a1 a2 Inject Compound over Target & Reference Flow Cells a1->a2 d1 Subtract Reference Signal a2->d1 d2 Fit Data to Binding Model d1->d2 d3 Determine Kd d2->d3

Caption: Workflow for SPR-based binding affinity measurement.

troubleshooting_flow start High Off-Target Signal Observed? check_conc Is Compound Concentration > 10 µM? start->check_conc reduce_conc Action: Lower Concentration & Retest check_conc->reduce_conc Yes check_buffer Are Buffer Additives Used? check_conc->check_buffer No end_node Problem Resolved reduce_conc->end_node add_additive Action: Add 0.01% Tween 20 or 0.1% BSA check_buffer->add_additive No counterscreen Action: Perform Kinase Panel Counterscreen check_buffer->counterscreen Yes add_additive->end_node counterscreen->end_node

Caption: Decision tree for troubleshooting off-target effects.

signaling_pathway cluster_pathway Hypothetical MAPK Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Kinase_D Kinase D (Off-Target) RAS->Kinase_D MEK MEK Kinase_D->MEK Unintended Activation Kinase_X Kinase X (Target) ERK ERK MEK->ERK TF Transcription Factors ERK->TF Cell_Response Cellular Response TF->Cell_Response DO80 This compound DO80->Kinase_D Off-Target Inhibition DO80->Kinase_X Intended Inhibition

Caption: Off-target binding effect on a signaling pathway.

References

"How to improve Disperse Orange 80 solubility for stock solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing stock solutions of Disperse Orange 80.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound (C.I. 11127; CAS 59948-51-5) is a single azo dye with the molecular formula C₂₀H₂₀N₆O₃.[1] Like many disperse dyes, it has low water solubility, which can present challenges when preparing concentrated stock solutions for in vitro and other biological experiments.[2][3][4] Achieving a stable, homogenous stock solution is critical for accurate and reproducible experimental results.

Q2: Which solvents are recommended for dissolving this compound?

  • Dimethyl Sulfoxide (DMSO): Often used to prepare concentrated stock solutions of various organic molecules for biological assays.[6]

  • Ethanol or Methanol: Azo dyes have been reported to be soluble in alcohols.[7]

  • Acetone: Another common organic solvent that can be effective for dissolving disperse dyes.

  • Dimethylformamide (DMF): A polar aprotic solvent that can be used for dissolving a wide range of organic compounds.[4]

It is crucial to test the solubility in a small scale first to determine the most suitable solvent for your specific application.

Q3: How can I improve the solubility of this compound?

Several factors can be manipulated to enhance the solubility of this compound:

  • Co-solvents: Using a mixture of solvents can improve solubility. For instance, a small amount of DMSO can be used to initially dissolve the dye before diluting with another solvent like ethanol or a buffer.

  • Temperature: Gently warming the solution can significantly increase the solubility of disperse dyes.[6] However, it is important to avoid excessive heat which could lead to degradation. A water bath set to 30-40°C is a good starting point.

  • pH: For disperse dyes, a weakly acidic environment (pH 4.5-5.5) is generally optimal for stability and can influence solubility.[8]

  • Sonication: Using an ultrasonic bath can help to break down aggregates and facilitate dissolution.

  • Surfactants: Non-ionic surfactants can be used to increase the aqueous dispersibility of hydrophobic dyes.[2] This approach is more common in dyeing applications but could be adapted for specific experimental needs, keeping in mind the potential interference of the surfactant in the assay.

Q4: My this compound stock solution is precipitating. What should I do?

Precipitation can occur due to low solubility, temperature changes, or solvent incompatibility. Here are some troubleshooting steps:

  • Warm the solution: Gently warm the solution in a water bath to see if the precipitate redissolves.

  • Add a co-solvent: If warming doesn't work, try adding a small amount of a stronger solvent, like DMSO, to the solution.

  • Sonication: Place the solution in an ultrasonic bath for a few minutes.

  • Filter the solution: If the precipitate cannot be redissolved, it may be necessary to filter the stock solution through a 0.22 µm syringe filter to remove the undissolved particles. Be aware that this will lower the final concentration of your stock solution.

  • Re-evaluate your solvent system: The chosen solvent or solvent mixture may not be suitable for the desired concentration. Consider preparing a more dilute stock solution or testing alternative solvents.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder is not dissolving. Poor solvent choice.Test solubility in small volumes of alternative solvents such as DMSO, DMF, ethanol, or acetone.
Insufficient mixing.Use a vortex mixer or sonicator to aid dissolution.
Low temperature.Gently warm the solution in a water bath (30-40°C).
Stock solution is cloudy or has visible particles. Incomplete dissolution.Continue mixing, warming, or sonicating. If particles persist, filter the solution.
Dye aggregation.Try adding a small amount of a non-ionic surfactant (test for compatibility with your experiment).
Precipitate forms after cooling or storage. Supersaturated solution.Prepare a more dilute stock solution.
Temperature sensitivity.Store the stock solution at a constant temperature. Gently warm before use if precipitation is observed upon cooling.
Solvent evaporation.Ensure the storage container is tightly sealed.
Inconsistent results in experiments. Inhomogeneous stock solution.Ensure the stock solution is completely dissolved and well-mixed before each use. If precipitation occurs, address it before using the solution.

Quantitative Data

Specific experimental solubility data for this compound is not widely published. The following table provides a template with hypothetical values to illustrate how solubility data would be presented. Researchers are encouraged to determine the solubility in their specific solvent systems experimentally.

Solvent Temperature (°C) Solubility (mg/mL) (Hypothetical)
DMSO25> 10
DMF25~ 5
Ethanol25< 1
Acetone25~ 2
Water25< 0.01

Experimental Protocols

Protocol for Determining the Solubility of this compound in an Organic Solvent

This protocol is adapted from a method for determining the solubility of other disperse dyes and utilizes UV-Visible spectrophotometry.[9]

1. Preparation of Standard Solutions and Calibration Curve: a. Prepare a stock solution of this compound in the chosen solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL). b. From this stock solution, prepare a series of dilutions to create standards of known concentrations. c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound. d. Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

2. Preparation of a Saturated Solution: a. Add an excess amount of this compound powder to a known volume of the solvent in a sealed vial. b. Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A shaking incubator or magnetic stirrer can be used. c. After equilibration, allow the undissolved solid to settle.

3. Measurement and Calculation: a. Carefully take an aliquot of the clear supernatant and dilute it with the same solvent to bring the absorbance within the linear range of the calibration curve. b. Measure the absorbance of the diluted sample at λmax. c. Use the calibration curve equation to calculate the concentration of the diluted sample. d. Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in that solvent at the specified temperature.

Visualizations

experimental_workflow Experimental Workflow for Solubility Determination prep_standards Prepare Standard Solutions cal_curve Generate Calibration Curve prep_standards->cal_curve calculate Calculate Solubility cal_curve->calculate prep_sat Prepare Saturated Solution measure_abs Measure Absorbance of Saturated Solution prep_sat->measure_abs measure_abs->calculate

Caption: Workflow for determining the solubility of this compound.

troubleshooting_workflow Troubleshooting Workflow for Stock Solution Preparation start Start: Add this compound to Solvent mix Vortex / Stir start->mix dissolved Completely Dissolved? mix->dissolved warm Gently Warm (30-40°C) dissolved->warm No end Stable Stock Solution dissolved->end Yes warm->mix sonicate Sonicate warm->sonicate sonicate->mix precipitate Precipitation Occurs end->precipitate precipitate->warm On Cooling reassess Re-assess Solvent/Concentration precipitate->reassess Persistent

Caption: Troubleshooting logic for preparing this compound stock solutions.

References

"Addressing autofluorescence in Disperse Orange 80 imaging"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Disperse Orange 80 Imaging

Welcome to the technical support center for addressing challenges in fluorescence imaging. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering issues with autofluorescence, particularly when using novel or unconventional dyes such as this compound.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence?

A1: Autofluorescence is the natural fluorescence emitted by various biological structures and molecules within a sample that have not been intentionally labeled with a fluorescent dye.[1][2][3] This intrinsic fluorescence can interfere with the detection of specific signals from your fluorescent probes, potentially masking your results or leading to incorrect interpretations.[2][3][4]

Q2: What are the common sources of autofluorescence in my samples?

A2: Autofluorescence originates from both endogenous and exogenous sources:

  • Endogenous Fluorophores: These are molecules naturally present in cells and tissues. Common examples include metabolic cofactors (NADH, flavins), structural proteins (collagen, elastin), and aging pigments (lipofuscin).[2][3][4] Red blood cells also contribute due to the heme group.[3][5]

  • Exogenous Sources: These are introduced during sample preparation. Aldehyde-based fixatives like formaldehyde (formalin) and glutaraldehyde are well-known culprits, as they can react with amines in the tissue to create fluorescent products.[3][4][5] Some culture media components, like phenol red and fetal bovine serum (FBS), can also increase background fluorescence.[3]

Q3: I am using this compound, which is not a standard biological stain. How does this affect autofluorescence?

A3: this compound is a commercial dye, and its fluorescent properties in a biological context are not well-documented.[6][7] When using such a novel compound, it is critical to first characterize its spectral properties (excitation and emission maxima) and then determine how they overlap with the autofluorescence spectrum of your specific sample. If the emission spectrum of this compound is broad or lies within the common autofluorescence range (typically blue-green), distinguishing its signal from the background will be challenging.

Q4: How can I check if my sample has inherent autofluorescence?

A4: The most straightforward method is to prepare an unstained control sample.[1][3][8] Process this control sample in the exact same way as your experimental samples (including fixation and permeabilization) but omit the application of this compound. Image this unstained sample using the same microscope settings (laser power, gain, filter set) you intend to use for your stained samples. Any signal detected is attributable to autofluorescence.[3][4]

Troubleshooting Guide

Problem 1: My unstained control sample is brightly fluorescent.

This confirms that the issue is autofluorescence originating from your sample or preparation method, not from the this compound dye.

  • Logical Troubleshooting Workflow

    start High signal in unstained control fixation Is sample fixed with aldehydes (e.g., PFA)? start->fixation tissue Does the sample contain collagen, elastin, or RBCs? fixation->tissue No solution1 Consider chemical quenching (e.g., Sodium Borohydride) fixation->solution1 Yes lipofuscin Is it an aged or metabolically active tissue? tissue->lipofuscin No solution2 Consider perfusion (to remove RBCs) or using a quencher (e.g., SBB) tissue->solution2 Yes solution3 Use Lipofuscin quencher (e.g., Sudan Black B, TrueBlack®) lipofuscin->solution3 Yes end Proceed with optimized protocol lipofuscin->end No solution1->end solution2->end solution3->end

    Caption: Troubleshooting workflow for autofluorescence in control samples.
  • Recommended Actions:

    • Change Fixation Method: If using aldehyde fixatives, try reducing the fixation time or switching to an organic solvent like ice-cold methanol, if compatible with your target.[3][4]

    • Chemical Quenching: Treat samples with a chemical reducing agent. Sodium borohydride is effective against aldehyde-induced autofluorescence.[3][5][9]

    • Use a Quenching Reagent: For specific sources like lipofuscin (common in aged tissues), reagents like Sudan Black B or commercial solutions (e.g., TrueBlack®) are very effective.[10][11][12]

    • Perfuse Tissues: If working with animal models, perfusing the tissue with PBS before fixation can remove red blood cells, a major source of heme-related autofluorescence.[4][5]

Problem 2: The signal from this compound is weak and difficult to distinguish from the background.

This indicates a poor signal-to-noise ratio. The goal is to either increase the specific signal or decrease the background noise (autofluorescence).

  • Experimental Workflow for Signal Enhancement

    start Poor Signal-to-Noise Ratio with this compound check_controls Analyze autofluorescence of unstained control start->check_controls is_high Is autofluorescence high? check_controls->is_high apply_quenching Apply Quenching Protocol (see Problem 1) is_high->apply_quenching Yes optimize_dye Optimize this compound concentration & incubation is_high->optimize_dye No apply_quenching->optimize_dye optimize_imaging Optimize Imaging Parameters (laser, gain, filters) optimize_dye->optimize_imaging spectral_unmixing Consider Advanced Technique: Spectral Unmixing optimize_imaging->spectral_unmixing end Acquire High-Quality Image spectral_unmixing->end

    Caption: Workflow for improving the signal-to-noise ratio in imaging.
  • Recommended Actions:

    • Optimize Dye Concentration: Titrate the concentration of this compound to find the optimal balance that maximizes specific signal without increasing non-specific binding.

    • Choose the Right Fluorophore Wavelength: If possible, select dyes that emit in the far-red part of the spectrum, as endogenous autofluorescence is typically weakest at these longer wavelengths.[4][5][13]

    • Photobleaching: Intentionally expose your sample to high-intensity light from your microscope's excitation source before adding this compound. This can "burn out" some of the endogenous fluorophores, reducing their contribution to the background.[13]

    • Spectral Imaging and Linear Unmixing: This is a powerful computational technique. By capturing the emission spectrum of an unstained sample (the autofluorescence "signature") and the spectrum of the this compound dye, software can mathematically separate the two signals from your experimental image.[14][15][16] This is highly effective for overlapping spectra.

Quantitative Data Summary

The effectiveness of various quenching methods can be compared to determine the best approach for your specific sample type.

Quenching MethodTarget Autofluorescence SourceReported EfficiencyKey Considerations
Sodium Borohydride (NaBH₄) Aldehyde-induced (from fixatives)Significant reductionCan have variable effects; may increase RBC autofluorescence in some cases.[5][9][10]
Sudan Black B (SBB) Lipofuscin (aging pigment)65-95% suppression in pancreatic tissue.[11][17]Very effective for lipofuscin, but can introduce its own background in far-red channels.[10]
Commercial Reagents (e.g., TrueVIEW™) Collagen, Elastin, RBCsEffectiveOptimized for specific sources; may be less effective on lipofuscin.[12]
Commercial Reagents (e.g., TrueBlack®) LipofuscinHighLess background fluorescence in the far-red compared to SBB.[10][12]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is for reducing autofluorescence caused by fixation with paraformaldehyde or glutaraldehyde.[3][9]

  • Preparation: Prepare a fresh 0.1% sodium borohydride (NaBH₄) solution in ice-cold PBS. For example, dissolve 10 mg of NaBH₄ in 10 mL of PBS. Caution: NaBH₄ is a strong reducing agent. Handle with care and prepare the solution just before use.

  • Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate them to PBS. For cultured cells on coverslips, proceed after fixation and permeabilization steps.

  • Incubation: Immerse the samples in the freshly prepared 0.1% NaBH₄ solution.

  • Duration: Incubate for 10-30 minutes at room temperature. The optimal time may need to be determined empirically.

  • Washing: Wash the samples thoroughly three times with PBS, for 5 minutes each wash, to remove all traces of NaBH₄.

  • Staining: Proceed with your standard blocking and staining protocol for this compound.

Protocol 2: Sudan Black B Staining for Lipofuscin Quenching

This protocol is highly effective for tissues with high levels of lipofuscin, such as the brain or pancreas.[10][11][17]

  • Preparation: Prepare a 0.1% - 0.3% (w/v) solution of Sudan Black B (SBB) in 70% ethanol. Stir or shake the solution for several hours or overnight in the dark to ensure it is fully dissolved.[12]

  • Filtration: Before use, filter the SBB solution through a 0.2 µm syringe filter to remove any undissolved particles.

  • Application: After completing your immunofluorescence or primary staining protocol, perform the final PBS wash. Then, incubate the samples in the filtered SBB solution.

  • Incubation: Incubate for 10-20 minutes at room temperature in the dark.[12]

  • Washing: Briefly wash the samples in 70% ethanol to remove excess SBB, followed by extensive washing in PBS (at least 3 x 5 minutes). Note: Avoid any buffers containing detergents (e.g., Triton X-100, Tween-20) after SBB treatment, as this can wash the dye away.[12]

  • Mounting: Mount the coverslip or section with an aqueous mounting medium and proceed to imaging.

Protocol 3: Acquiring a Signal for Spectral Unmixing

This protocol outlines the essential controls needed to perform computational removal of autofluorescence.

  • Sample 1 (Unstained Control): Prepare a sample that has undergone all processing steps (fixation, permeabilization, etc.) but has not been stained with any fluorescent dye.

    • Action: Acquire a multi-channel image or a lambda stack (an image where each pixel contains spectral information) of this sample. This will provide the unique spectral signature of the autofluorescence in your sample.

  • Sample 2 (Single-Stain Control): Prepare a sample stained only with this compound.

    • Action: Acquire a multi-channel image or lambda stack of this sample. This provides the pure spectral signature of your dye.

  • Sample 3 (Experimental Sample): Your fully prepared and stained experimental sample.

    • Action: Acquire a multi-channel image or lambda stack using identical settings as the controls.

  • Analysis: In your imaging software (e.g., ZEN, LAS X, ImageJ/Fiji with appropriate plugins), use the spectral unmixing tool. Define the spectrum from Sample 1 as "Autofluorescence" and the spectrum from Sample 2 as "this compound." The software will then re-process the image from Sample 3, separating the mixed signals into distinct channels based on these reference spectra.[14][16]

References

Validation & Comparative

A Comparative Guide to Lipid Droplet Staining: Disperse Orange 80 vs. Nile Red

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization of intracellular lipid droplets is crucial for understanding cellular metabolism and its role in various disease states. This guide provides a comprehensive comparison of two fluorescent dyes, the well-established Nile Red and the textile dye Disperse Orange 80, for the application of lipid droplet staining.

Due to a significant disparity in available research and experimental data, this guide will focus on the established performance of Nile Red and provide a theoretical and inferred comparison for this compound, highlighting the current knowledge gaps for the latter in biological applications.

Performance at a Glance: Quantitative Comparison

A direct quantitative comparison is challenging due to the lack of published data for this compound in lipid droplet staining. The following table summarizes the known properties of Nile Red.

FeatureNile RedThis compound
Excitation Maxima (nm) ~488-550 (Solvent Dependent)Not Reported for Biological Use
Emission Maxima (nm) ~530-650 (Solvent Dependent)Not Reported for Biological Use
Quantum Yield High in nonpolar environmentsNot Reported for Biological Use
Photostability ModerateNot Reported for Biological Use
Cytotoxicity Low at working concentrationsPotential for cytotoxicity and genotoxicity
Specificity for Lipid Droplets High, with some membrane stainingUnknown
Solvatochromism Strong, emission shifts from green to red in more polar environmentsNot Reported

In-Depth Analysis: Nile Red as the Gold Standard

Nile Red (9-diethylamino-5H-benzo[α]phenoxazine-5-one) is a lipophilic and solvatochromic dye that is intensely fluorescent in hydrophobic environments, making it an excellent probe for intracellular lipid droplets. Its fluorescence is minimal in aqueous media, which contributes to a high signal-to-noise ratio.

One of the key advantages of Nile Red is its solvatochromism . In the nonpolar environment of neutral lipids within lipid droplets, it exhibits strong yellow-gold to red fluorescence. In more polar lipids, such as those found in cellular membranes, its fluorescence emission shifts to longer wavelengths (deep red). This property allows for the potential to distinguish between different lipid environments within the cell.

Nile Red is cell-permeable and can be used for staining both live and fixed cells. Its relatively low cytotoxicity at typical working concentrations makes it suitable for live-cell imaging studies of lipid droplet dynamics.

The Challenger: this compound - A Dye of a Different Cloth

This compound is classified as a disperse dye, a category of synthetic dyes with low water solubility, designed for coloring hydrophobic textile fibers like polyester. Chemically, it is an azo dye. While some fluorescent properties are inherent to many dye molecules, there is a significant lack of published scientific literature detailing the use of this compound for any biological staining application, including lipid droplets.

Based on the general properties of disperse dyes and azo dyes, several points can be inferred:

  • Potential for Hydrophobic Interaction: As a disperse dye, it is designed to associate with hydrophobic materials, which could theoretically lead to some interaction with lipid droplets.

  • Cytotoxicity Concerns: Studies on other disperse dyes have indicated potential for cytotoxicity and genotoxicity. This is a major concern for live-cell imaging and would require rigorous testing before any application in cell biology.

  • Unknown Fluorescent Properties in a Cellular Environment: Without experimental data, the fluorescence spectrum, quantum yield, and photostability of this compound within a cell are unknown. It is unclear if it would produce a usable fluorescent signal upon localization to lipid droplets.

Experimental Protocols

Nile Red Staining Protocol for Cultured Cells

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of Nile Red in a high-purity solvent such as DMSO or acetone.

    • Store the stock solution at -20°C, protected from light.

  • Preparation of Working Solution:

    • Dilute the stock solution to a final concentration of 0.1 to 1.0 µg/mL in a suitable buffer (e.g., PBS) or cell culture medium. The optimal concentration should be determined empirically.

  • Cell Staining:

    • Wash the cells once with PBS.

    • Incubate the cells with the Nile Red working solution for 15-30 minutes at room temperature or 37°C, protected from light.

    • Remove the staining solution and wash the cells twice with PBS.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filter sets. For lipid droplets, excitation is typically around 488 nm, with emission collected between 530-580 nm. To visualize membranes, excitation around 543 nm with emission collected above 590 nm can be used.

This compound Staining Protocol

A validated protocol for staining lipid droplets with this compound is not available in the scientific literature. Any attempt to use this dye would require extensive optimization and validation, starting with determining its solubility in biologically compatible solvents, assessing its fluorescence properties, and rigorously evaluating its cytotoxicity.

Visualizing the Workflow and Concepts

To aid in understanding the experimental process and the underlying principles, the following diagrams are provided.

G General Workflow for Lipid Droplet Staining cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging A Prepare Stock Solution (e.g., 1 mg/mL in DMSO) B Prepare Working Solution (e.g., 0.5 µg/mL in PBS) A->B C Wash Cells with PBS B->C D Incubate with Staining Solution (15-30 min) C->D E Wash Cells with PBS (2x) D->E F Fluorescence Microscopy E->F G Image Acquisition F->G H Data Analysis G->H

Caption: A generalized workflow for fluorescent staining of lipid droplets in cultured cells.

G Solvatochromism of Nile Red cluster_lipid Lipid Droplet (Nonpolar) cluster_membrane Membrane (Polar) NR Nile Red LD Yellow-Gold/Red Fluorescence NR->LD Enters Mem Deep Red Fluorescence NR->Mem Enters

Caption: The principle of solvatochromism exhibited by Nile Red in different lipid environments.

Conclusion: A Clear Choice for Lipid Droplet Research

Based on the currently available scientific evidence, Nile Red is the unequivocally superior choice for lipid droplet staining when compared to this compound. It is a well-characterized, specific, and effective fluorescent probe with established protocols and a vast body of literature supporting its use.

This compound, on the other hand, remains an unknown quantity in the realm of biological imaging. Its primary application as a textile dye, coupled with the lack of any published data on its fluorescent properties in a cellular context and potential cytotoxicity, makes it an unsuitable and high-risk alternative to established lipid droplet stains like Nile Red. Researchers are strongly advised to utilize validated and well-documented tools for their scientific investigations. Future studies could potentially explore the utility of certain textile dyes in biological applications, but this would necessitate rigorous validation and characterization before they can be considered reliable research tools.

"Comparing Disperse Orange 80 with other orange fluorescent dyes"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the ideal orange fluorescent dye, a direct comparison of performance is essential for experimental success. This guide aims to provide an objective evaluation of Disperse Orange 80 against other common orange fluorescent dyes utilized in research applications. However, an extensive review of scientific literature reveals a notable scarcity of published data on the specific photophysical properties of this compound relevant to research applications such as fluorescence microscopy and flow cytometry. Primarily used in the textile industry, its characteristics as a scientific fluorescent probe are not well-documented.

Therefore, this guide will first summarize the known information for this compound and then provide a detailed, data-driven comparison of well-characterized, commonly used orange fluorescent dyes that serve as viable alternatives. These alternatives are widely employed in biological research and have established experimental protocols and a wealth of supporting data.

This compound: An Overview

Chemical Properties of this compound:

PropertyValue
Chemical Formula C₂₀H₂₀N₆O₃
Molecular Weight 392.41 g/mol
CAS Number 59948-51-5
Class Single Azo Dye

Comparison of Alternative Orange Fluorescent Dyes

For researchers requiring reliable and well-characterized orange fluorescent probes, several excellent alternatives to this compound are available. The following table summarizes the key photophysical properties of some of the most common orange fluorescent dyes used in life sciences research.

DyeExcitation Max (nm)Emission Max (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Acridine Orange (bound to ssDNA/RNA) 460650~20,000~0.4
Pacific Orange™ 400551~27,000~0.6
Tetramethylrhodamine (TRITC) 550573~85,000~0.2
Alexa Fluor 546 556573~112,0000.79
Alexa Fluor 555 555565~155,0000.1

Experimental Protocols

Detailed methodologies are crucial for the successful application of fluorescent dyes. Below are representative protocols for the use of Acridine Orange and antibody conjugation with an amine-reactive dye like an Alexa Fluor NHS ester.

Experimental Protocol: Acridine Orange Staining for Apoptosis Detection

This protocol outlines the use of Acridine Orange to visualize changes in lysosomal membrane permeability, a hallmark of apoptosis.

  • Cell Preparation: Culture cells on glass coverslips to the desired confluence. Induce apoptosis using the desired experimental treatment. Include both positive and negative controls.

  • Staining Solution Preparation: Prepare a 1 µg/mL working solution of Acridine Orange in a serum-free medium or phosphate-buffered saline (PBS).

  • Cell Staining:

    • Wash the cells twice with PBS.

    • Incubate the cells with the Acridine Orange working solution for 15-30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess stain.

  • Imaging: Mount the coverslips on microscope slides with a drop of PBS or mounting medium. Visualize the cells immediately using a fluorescence microscope with appropriate filter sets (for green and red fluorescence).

    • Healthy cells will show green fluorescence in the nucleus and cytoplasm, with red fluorescence concentrated in lysosomes.

    • Apoptotic cells will show decreased or absent red lysosomal fluorescence and condensed, brightly green-stained nuclei.

Experimental Protocol: Antibody Conjugation with Amine-Reactive Dyes (e.g., Alexa Fluor™ 555 NHS Ester)

This protocol describes the general procedure for labeling antibodies with a succinimidyl (NHS) ester of a fluorescent dye.

  • Antibody Preparation: Dissolve the antibody to be labeled in a bicarbonate buffer (pH 8.3-8.5) at a concentration of 1-10 mg/mL. Ensure the buffer is amine-free (e.g., no Tris or glycine).

  • Dye Preparation: Dissolve the amine-reactive dye (e.g., Alexa Fluor™ 555 NHS ester) in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution.

  • Labeling Reaction:

    • While vortexing, slowly add the reactive dye solution to the antibody solution. The molar ratio of dye to antibody may need to be optimized, but a starting point is often 10-20 moles of dye per mole of antibody.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., a Sephadex G-25 column). Elute with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugated antibody at 280 nm (for the protein) and the absorbance maximum of the dye (e.g., ~555 nm for Alexa Fluor™ 555).

Visualization of Experimental Workflow and a Cellular Pathway

To further aid in the understanding of the application of these dyes, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and a simplified signaling pathway where these dyes might be used.

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Cell Culture & Treatment fixation Fixation & Permeabilization cell_culture->fixation blocking Blocking fixation->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Fluorescent Secondary Ab (e.g., Alexa Fluor 555) primary_ab->secondary_ab microscopy Fluorescence Microscopy secondary_ab->microscopy image_analysis Image Analysis microscopy->image_analysis data_interp Data Interpretation image_analysis->data_interp

Caption: A typical immunofluorescence experimental workflow.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_signaling Signaling Cascade cluster_detection Fluorescent Detection stimulus UV Radiation / Drug Treatment bax Bax/Bak Activation stimulus->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 lysosome Lysosomal Membrane Permeabilization caspase3->lysosome ao_stain Acridine Orange Staining lysosome->ao_stain Decreased Red Fluorescence

Caption: Simplified apoptosis pathway and detection with Acridine Orange.

References

Validating Disperse Orange 80 as a Mitochondrial Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a novel mitochondrial probe, using the hypothetical example of "Disperse Orange 80." To establish its efficacy, a direct comparison with a well-established and commercially available mitochondrial probe, MitoTracker Red CMXRos, is essential. This document outlines the necessary experimental protocols, data presentation formats, and logical workflows to rigorously assess the performance of a new candidate probe.

Core Principles of Mitochondrial Probe Validation

An ideal mitochondrial probe should exhibit a set of key characteristics that ensure specific, stable, and safe labeling of mitochondria in live cells. The validation process, therefore, revolves around quantifying these attributes in direct comparison to a trusted standard. The fundamental properties to be evaluated are:

  • Mitochondrial Specificity: The probe must selectively accumulate in the mitochondria with minimal staining of other cellular compartments.

  • Low Cytotoxicity: The probe should not adversely affect cell health or mitochondrial function at working concentrations.

  • High Photostability: The fluorescent signal should be resistant to photobleaching during microscopic observation.

  • Dependence on Mitochondrial Membrane Potential (ΔΨm): For many probes, accumulation in mitochondria is driven by the negative mitochondrial membrane potential. This is a key indicator of mitochondrial health.

  • Fixability: The ability of the probe to be retained in the mitochondria after cell fixation is crucial for experiments involving immunofluorescence or other downstream processing.

Experimental Workflow for Validation

The validation of a new mitochondrial probe like this compound follows a logical progression of experiments designed to test the aforementioned core principles. The overall workflow can be visualized as follows:

G cluster_0 Probe Characterization cluster_1 Cellular Validation cluster_2 Data Analysis & Comparison A Determine Spectral Properties G Quantitative Comparison (Tables) A->G B Assess Cytotoxicity (e.g., MTT Assay) B->G C Evaluate Photostability C->G D Co-localization with MitoTracker Red CMXRos H Qualitative Assessment (Microscopy Images) D->H E Sensitivity to Mitochondrial Membrane Potential E->H F Fixation & Permeabilization Retention F->H I Validation Summary G->I Final Validation Report H->I

Caption: Workflow for the validation of a novel mitochondrial probe.

Comparative Data Analysis

To objectively evaluate the performance of this compound, its key photophysical and biological properties should be directly compared to MitoTracker Red CMXRos. The following tables provide a template for presenting the necessary quantitative data.

Table 1: Photophysical Properties
PropertyThis compoundMitoTracker Red CMXRos
Excitation Maximum (nm)To be determined~579[1]
Emission Maximum (nm)To be determined~599[1]
Quantum YieldTo be determined~0.91[2]
Photostability (Bleaching half-life in seconds)To be determinedMore resistant to bleaching than JC-1[3]
Table 2: Biological Properties
PropertyThis compoundMitoTracker Red CMXRos
Optimal Staining Concentration (nM)To be determined50-200[4]
Cytotoxicity (LC50 in µM)To be determinedNon-toxic at working concentrations[5]
Mitochondrial Specificity (Pearson's Coefficient)To be determinedHigh co-localization with mitochondrial markers
Retention after FixationTo be determinedWell-retained after formaldehyde fixation[3]

Detailed Experimental Protocols

The following are detailed protocols for the key experiments required to validate this compound as a mitochondrial probe.

Determination of Mitochondrial Specificity via Co-localization

Objective: To visually and quantitatively assess whether this compound specifically accumulates in mitochondria.

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HeLa or A549) on glass-bottom dishes and culture to 70-80% confluency.

  • Staining:

    • Incubate the cells with the optimized concentration of this compound for 30 minutes at 37°C.

    • In parallel, or sequentially, incubate the same cells with 100 nM MitoTracker Red CMXRos for 15-30 minutes at 37°C.

  • Washing: Wash the cells three times with pre-warmed phosphate-buffered saline (PBS).

  • Imaging:

    • Image the cells using a confocal microscope equipped with appropriate laser lines and emission filters for both this compound and MitoTracker Red CMXRos.

    • Acquire separate images for each fluorophore and a merged image.

  • Data Analysis:

    • Visually inspect the merged image for overlap between the signals from the two probes.

    • Quantitatively assess the degree of co-localization by calculating the Pearson's Correlation Coefficient (PCC) using appropriate software (e.g., ImageJ with the JACoP plugin). A PCC value close to +1 indicates high co-localization.

Assessment of Cytotoxicity using the MTT Assay

Objective: To determine the concentration at which this compound becomes toxic to cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound in cell culture medium and add it to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[2][6]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the LC50 value, which is the concentration of the probe that causes a 50% reduction in cell viability.

Evaluation of Photostability

Objective: To quantify the rate at which the fluorescence of this compound diminishes upon continuous illumination.

Methodology:

  • Sample Preparation: Prepare a slide of cells stained with this compound as described in the co-localization protocol.

  • Microscopy Setup:

    • Place the slide on the stage of a confocal microscope.

    • Select a region of interest (ROI) containing well-stained mitochondria.

  • Time-Lapse Imaging:

    • Acquire a time-lapse series of images of the ROI, continuously illuminating the sample with the excitation laser at a fixed intensity.

    • Capture images at regular intervals (e.g., every 5 seconds) for a total duration of 5-10 minutes.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the fluorescence intensity as a function of time.

    • Calculate the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%).

    • Compare the bleaching rate of this compound to that of MitoTracker Red CMXRos under identical imaging conditions.

Signaling Pathway and Logical Relationships

The accumulation of many mitochondrial probes is dependent on the mitochondrial membrane potential (ΔΨm), which is a key indicator of mitochondrial health. The following diagram illustrates the relationship between mitochondrial function, membrane potential, and probe accumulation.

G cluster_0 Mitochondrial State cluster_1 Probe Behavior A Healthy Mitochondria B Active Electron Transport Chain A->B C Proton Pumping B->C D High Negative Mitochondrial Membrane Potential (ΔΨm) C->D E Accumulation of Cationic Probe (e.g., MitoTracker Red) D->E F Bright Mitochondrial Fluorescence E->F

References

A Comparative Guide to the Photostability of Disperse Orange 80 and BODIPY Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable dye is paramount in fluorescence-based applications, directly impacting the reliability and quality of experimental data. This guide provides a comparative analysis of the photostability of Disperse Orange 80, a conventional azo dye, and the BODIPY class of fluorescent dyes. This comparison aims to assist researchers in making informed decisions based on the photophysical properties and performance characteristics of these two dye classes.

Overview of Dye Classes

This compound is a single azo dye belonging to the disperse class, primarily used in the textile industry for coloring hydrophobic fibers. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which form the basis of their chromophore. While effective as colorants, their application in high-sensitivity fluorescence techniques is often limited by their photophysical properties.

BODIPY (boron-dipyrromethene) dyes are a well-established class of fluorescent probes known for their exceptional photophysical characteristics. These include high fluorescence quantum yields, sharp excitation and emission peaks, and robust photostability, making them a preferred choice for a wide range of applications in biological imaging, sensing, and diagnostics.

Quantitative Data Summary

A direct quantitative comparison is challenging due to the limited published data on the specific photophysical properties of this compound. However, by comparing the general characteristics of azo disperse dyes with the well-documented properties of BODIPY dyes, a clear performance gap emerges.

PropertyThis compound (and related Azo Dyes)BODIPY Dyes
Chemical Class Single Azo DyeBoron-dipyrromethene
Primary Application Textile DyeingFluorescent Probes, Imaging, Sensing
Photostability Generally low to moderate; susceptible to photodegradation.High to excellent; resistant to photobleaching.
Fluorescence Quantum Yield (Φ) Not widely reported for this compound; generally low for azo dyes.High to near-unity (often approaching 1.0).[1]
Molar Extinction Coefficient (ε) ModerateHigh
Spectral Profile Broad absorption and emission spectraNarrow and sharp absorption and emission peaks
Solvent Sensitivity Performance can be solvent-dependent.Relatively insensitive to solvent polarity and pH.[1]

Photostability Comparison

BODIPY Dyes: The high photostability of BODIPY dyes is one of their most significant advantages. They exhibit remarkable resistance to photobleaching, allowing for long-term imaging and repeated measurements without significant signal loss. This stability is attributed to their rigid, bicyclic aromatic structure which is less prone to photo-induced chemical reactions.

Experimental Protocols

To quantitatively assess and compare the photostability of dyes like this compound and BODIPY derivatives, a standardized experimental protocol is essential.

Objective: To determine the photobleaching quantum yield (Φb) of a dye in a specific solvent.

Materials:

  • Dye of interest (this compound or BODIPY derivative)

  • Spectroscopic grade solvent (e.g., ethanol, DMSO)

  • Spectrophotometer

  • Fluorometer with a stable light source (e.g., Xenon arc lamp)

  • Quartz cuvettes

  • Actinometer (optional, for absolute measurements)

Methodology:

  • Sample Preparation: Prepare a dilute solution of the dye in the chosen solvent with an absorbance maximum between 0.05 and 0.1 at the excitation wavelength to minimize inner filter effects.

  • Initial Measurements:

    • Record the initial absorption spectrum of the dye solution using the spectrophotometer.

    • Record the initial fluorescence emission spectrum using the fluorometer, noting the excitation wavelength and emission maximum.

  • Photobleaching:

    • Continuously illuminate the dye solution in the fluorometer at the wavelength of maximum absorption with a constant excitation intensity.

    • At regular time intervals, record the fluorescence intensity at the emission maximum.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of irradiation time.

    • The rate of photobleaching can be determined from the decay of the fluorescence signal.

    • The photobleaching quantum yield (Φb) can be calculated relative to a standard with a known Φb or determined absolutely using actinometry to measure the photon flux.

Visualizing Experimental Workflows

Diagram 1: Experimental Workflow for Photostability Measurement

G cluster_prep 1. Sample Preparation cluster_initial 2. Initial Measurements cluster_bleach 3. Photobleaching cluster_analysis 4. Data Analysis A Dissolve Dye in Solvent B Prepare Dilute Solution (Abs < 0.1) A->B C Record Initial Absorption Spectrum B->C D Record Initial Fluorescence Spectrum C->D E Continuous Illumination (Constant Intensity) D->E F Record Fluorescence Decay Over Time E->F G Plot Intensity vs. Time F->G H Calculate Photobleaching Quantum Yield (Φb) G->H

Caption: Workflow for determining dye photostability.

Diagram 2: Conceptual Comparison of Photodegradation Pathways

G cluster_bodipy BODIPY Dyes cluster_azo This compound (Azo Dye) B_Excited Excited State B_Ground Ground State B_Excited->B_Ground Fluorescence (High Efficiency) B_Photobleached Photobleached Product (Low Propensity) B_Excited->B_Photobleached Photodegradation A_Excited Excited State A_Ground Ground State A_Excited->A_Ground Fluorescence (Low Efficiency) A_Photobleached Photobleached Products (High Propensity) A_Excited->A_Photobleached Photodegradation (e.g., Azo Bond Cleavage)

Caption: Photodegradation pathways of BODIPY vs. Azo dyes.

Conclusion

For applications demanding high sensitivity, prolonged or repeated measurements, and quantitative accuracy, BODIPY dyes offer superior performance due to their exceptional photostability and high fluorescence quantum yields. This compound, while a suitable colorant for industrial applications, is not recommended for advanced fluorescence-based research where photostability is a critical parameter. The inherent susceptibility of its azo-based structure to photodegradation can lead to rapid signal loss and the generation of confounding fluorescent byproducts, ultimately compromising experimental integrity. Researchers should carefully consider these factors when selecting a dye to ensure the reliability and reproducibility of their results.

References

In Vitro Genotoxicity and Cytotoxicity of Disperse Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the toxicological profiles of common disperse dyes reveals significant data gaps for some widely used colorants, including Disperse Orange 80. This guide provides a comparative analysis of the in vitro genotoxicity and cytotoxicity of several key disperse dyes, based on available scientific literature, to aid researchers, scientists, and drug development professionals in making informed decisions.

While a comprehensive search of scientific databases and regulatory documents was conducted, no publicly available in vitro genotoxicity or cytotoxicity data for this compound was found. This absence of data is a significant finding, highlighting a need for further research to ensure the safety of this colorant. In contrast, several other disperse dyes have been the subject of toxicological studies. This guide summarizes the findings for Disperse Orange 1, Disperse Red 1, Disperse Yellow 3, and Disperse Blue 1 to provide a comparative context.

Comparative Analysis of In Vitro Toxicity

The following table summarizes the available in vitro genotoxicity and cytotoxicity data for selected disperse dyes. The data is compiled from studies utilizing various cell lines and assays, providing a snapshot of their potential toxicological effects.

DyeAssayCell LineConcentration RangeKey Findings
Disperse Orange 1 Micronucleus TestHuman Lymphocytes, HepG20.2 - 1.0 µg/mLDose-dependent increase in micronuclei frequency, indicating chromosomal damage.[1]
Comet AssayHepG20.2 - 4.0 µg/mLInduced DNA damage.[2]
Cell Viability AssayHepG2Not SpecifiedInduced apoptosis after 72 hours of contact.[2][3]
Disperse Red 1 Micronucleus TestHuman Lymphocytes, HepG20.2 - 1.0 µg/mLDose-dependent increase in micronuclei frequency.[1]
Comet AssayMouse Germ Cells100 and 500 mg/kg (in vivo)Increased DNA damage in testis cells.[4]
Cytotoxicity AssayMouse Germ Cells20, 100, 500 mg/kg (in vivo)Demonstrated toxic effects on testicular features and sperm parameters.[4]
Disperse Yellow 3 Ames TestSalmonella typhimuriumNot SpecifiedInduced mutations in multiple strains.[5]
Mouse Lymphoma AssayL5178Y mouse lymphoma cells≥ 10 µg/mL (with S9)Induced forward mutations.[6]
Sister Chromatid ExchangeChinese Hamster Ovary (CHO)15 µg/mL (without S9)Induced sister chromatid exchanges.[6]
Unscheduled DNA SynthesisRat HepatocytesNot SpecifiedInduced unscheduled DNA synthesis.[5]
Disperse Blue 1 Ames TestSalmonella typhimurium TA1537Not SpecifiedWeakly mutagenic with and without metabolic activation.
Cell Viability AssayIPEC-J2Not SpecifiedImpaired cell viability.[7]
Mitochondrial Function AssayIPEC-J2Not SpecifiedImpaired mitochondrial function as early as 3 hours after exposure.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general experimental protocols for the key assays cited in the comparative data table.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells.

  • Cell Preparation: A single-cell suspension is prepared from the chosen cell line after exposure to the test substance.

  • Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (typically containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments migrate faster and further than undamaged DNA, forming a "comet" shape.

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring parameters such as tail length, tail intensity, and tail moment.

CometAssayWorkflow A Cell Treatment with Disperse Dye B Cell Harvesting and Suspension A->B C Mixing with Low-Melt Agarose B->C D Layering on Agarose-Coated Slide C->D E Cell Lysis D->E F Alkaline DNA Unwinding E->F G Electrophoresis F->G H Neutralization and Staining G->H I Fluorescence Microscopy and Analysis H->I

Figure 1: Experimental workflow of the Comet Assay.

Micronucleus Test

The micronucleus test is used to assess chromosomal damage by detecting the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells.

  • Cell Culture and Treatment: The selected cell line is cultured and exposed to various concentrations of the test dye.

  • Cytokinesis Block (for binucleated cells): Cytochalasin B is often added to the cell culture to block cytokinesis, resulting in binucleated cells where micronuclei are more easily scored.

  • Cell Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto microscope slides.

  • Staining: The slides are stained with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI or acridine orange, to visualize the nuclei and micronuclei.

  • Scoring: The frequency of micronucleated cells is determined by scoring a large number of cells (typically 1000-2000) under a microscope. The number of micronuclei per cell is also recorded.

MicronucleusTestWorkflow A Cell Culture and Treatment B Addition of Cytochalasin B (Optional) A->B C Cell Harvesting B->C D Hypotonic Treatment and Fixation C->D E Slide Preparation D->E F Staining E->F G Microscopic Analysis and Scoring F->G

Figure 2: Workflow for the in vitro Micronucleus Test.

Cell Viability Assays

Cell viability assays are used to determine the overall health of cells and measure the cytotoxic effects of a compound. Common methods include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes. The amount of LDH in the culture medium is proportional to the number of dead cells.

  • Trypan Blue Exclusion Assay: This is a simple dye exclusion method. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue. The percentage of viable cells is determined by counting the number of stained and unstained cells using a hemocytometer.

CytotoxicityAssayPathways cluster_MTT MTT Assay cluster_LDH LDH Release Assay cluster_TrypanBlue Trypan Blue Exclusion A1 Viable Cells A2 Mitochondrial Dehydrogenase Activity A1->A2 A3 MTT Reduction to Formazan A2->A3 A4 Quantification (Absorbance) A3->A4 B1 Cell Death B2 Membrane Damage B1->B2 B3 LDH Release into Medium B2->B3 B4 Enzymatic Assay for LDH B3->B4 C1 Cell Population C2 Intact vs. Damaged Membranes C1->C2 C3 Dye Exclusion vs. Uptake C2->C3 C4 Cell Counting C3->C4

Figure 3: Signaling pathways for common cytotoxicity assays.

Conclusion

The available in vitro data indicates that several disperse dyes, including Disperse Orange 1, Disperse Red 1, Disperse Yellow 3, and Disperse Blue 1, exhibit genotoxic and/or cytotoxic properties in various cell models. These findings underscore the importance of thorough toxicological evaluation of such compounds. The complete absence of publicly available in vitro toxicity data for this compound is a significant concern for the scientific and regulatory communities. Further research is imperative to characterize the potential hazards of this compound and to ensure its safe use in consumer and industrial applications. Researchers and professionals in drug development should exercise caution when considering the use of disperse dyes with incomplete toxicological profiles and prioritize the use of alternatives with well-documented safety data.

References

A Comparative Guide to the Quantitative Analysis of Disperse Orange 80 Fluorescence Intensity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the quantitative analysis of Disperse Orange 80's fluorescence intensity against other common fluorescent dyes. Due to the limited availability of specific photophysical data for this compound, this guide utilizes data from Disperse Red 1, a structurally similar monoazo dye, as a proxy to provide a quantitative comparison. This approach allows for a valuable assessment of its potential performance in fluorescence-based applications.

Quantitative Data Comparison

The following table summarizes the key photophysical properties of this compound (approximated with data from Disperse Red 1) and compares them with widely used alternative fluorescent dyes.

FeatureThis compound (approximated)DyLight™ 550Alexa Fluor™ 555
Excitation Max (nm) ~488562555
Emission Max (nm) ~600576565
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **Not Reported150,000150,000
Fluorescence Quantum Yield (Φ) ~0.001[1]Not Reported0.1
Fluorescence Lifetime (τ) (ns) Not ReportedNot ReportedNot Reported
Photostability ModerateHighHigh
pH Sensitivity SensitiveLowLow
Solubility Low in waterHighHigh

Note: The fluorescence quantum yield for this compound is based on data for Disperse Red 1 in aliphatic alcohols.[1] Azo dyes are known for their tendency to undergo efficient non-radiative decay processes, which often results in low fluorescence quantum yields.[1]

Experimental Protocol: Quantitative Analysis of this compound Fluorescence Intensity

This protocol outlines a general method for measuring the fluorescence intensity of this compound in a solution.

1. Materials and Instruments:

  • This compound

  • Spectroscopy-grade solvent (e.g., ethanol, methanol, DMSO)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of dilutions with concentrations ranging from 0.1 to 10 µg/mL.

  • Measure the absorbance of each dilution at the excitation maximum (~488 nm) using a UV-Vis spectrophotometer to ensure absorbance is below 0.1 to avoid inner filter effects.

3. Fluorescence Measurement:

  • Set the excitation wavelength of the spectrofluorometer to the absorption maximum of this compound (~488 nm).

  • Set the emission wavelength range to scan from 500 nm to 700 nm.

  • Measure the fluorescence emission spectrum for each of the prepared dilutions.

  • Record the fluorescence intensity at the emission maximum (~600 nm).

4. Data Analysis:

  • Plot a calibration curve of fluorescence intensity versus the concentration of this compound.

  • The slope of the linear portion of the curve represents the sensitivity of the fluorescence measurement for this compound under the specified conditions.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of this compound fluorescence.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Prepare Stock Solution B Create Serial Dilutions A->B C Measure Absorbance (UV-Vis) B->C D Set Excitation/Emission Wavelengths C->D Samples with Abs < 0.1 E Record Emission Spectra D->E F Plot Calibration Curve E->F G Determine Sensitivity F->G

Caption: Experimental workflow for quantitative fluorescence analysis.

Comparative Analysis of this compound and Alternatives

This diagram highlights the key differences in performance between this compound and its more common fluorescent alternatives.

comparison_diagram DO80_QuantumYield Low Quantum Yield Alt_QuantumYield High Quantum Yield DO80_Solubility Low Water Solubility Alt_Solubility High Water Solubility DO80_Application Textile Dyeing Alt_Application Bio-imaging, Assays Performance Performance Metric Metric1 Fluorescence Efficiency Metric1->DO80_QuantumYield Metric1->Alt_QuantumYield Metric2 Aqueous Applicability Metric2->DO80_Solubility Metric2->Alt_Solubility Metric3 Primary Application Metric3->DO80_Application Metric3->Alt_Application

Caption: Comparison of this compound and alternative dyes.

References

"Cross-reactivity of Disperse Orange 80 with other cellular components"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise visualization of subcellular components is fundamental to advancing cellular biology and drug development. While a multitude of fluorescent probes are available, selecting the appropriate tool is critical for generating accurate and reproducible data. This guide provides a comparative analysis of common orange fluorescent probes used in live-cell imaging, focusing on their specificity, potential for cross-reactivity with other cellular components, and experimental best practices.

This guide addresses a common point of confusion: "Disperse Orange 80" is a textile dye and is not utilized as a fluorescent probe in biological research. Therefore, this comparison focuses on established and validated orange fluorescent probes for cellular analysis.

Comparison of Common Orange Fluorescent Probes

The following tables summarize the key characteristics of frequently used orange fluorescent probes, categorized by their primary cellular target.

Probes for Mitochondria

Mitochondrial orange fluorescent probes are invaluable for studying mitochondrial morphology, membrane potential, and dynamics.

Probe NamePrimary TargetMechanism of ActionExcitation/Emission (nm)AdvantagesPotential Cross-Reactivity & Limitations
MitoTracker™ Orange CMTMRos MitochondriaSequesters in active mitochondria based on membrane potential; contains a reactive chloromethyl group for covalent binding.554 / 576Well-retained after fixation; bright signal.[1][2]Staining is dependent on mitochondrial membrane potential; can exhibit phototoxicity; may inhibit Complex I of the electron transport chain.[3] At high concentrations, can cause background fluorescence and non-mitochondrial staining.[2]
PKmito Orange Mitochondrial Inner MembraneAccumulates in the mitochondrial inner membrane.554 / 575Extremely low phototoxicity; high photostability and brightness, suitable for super-resolution microscopy (STED).[4]Specificity for the inner membrane is a key feature, but like other potential-dependent dyes, signal may be lost with mitochondrial depolarization.
abberior LIVE ORANGE mito Mitochondrial CristaeSpecifically stains the cristae in mitochondria.586 / 606Low phototoxicity, enabling long-term imaging; suitable for STED microscopy.[5]Signal is dependent on mitochondrial integrity and function.
Probes for Acidic Organelles (Lysosomes)

These probes accumulate in organelles with low internal pH, primarily lysosomes.

Probe NamePrimary TargetMechanism of ActionExcitation/Emission (nm)AdvantagesPotential Cross-Reactivity & Limitations
LysoTracker™ Red DND-99 Acidic Organelles (Lysosomes)A weak base that becomes protonated and trapped in acidic compartments.577 / 590High selectivity for acidic organelles; effective at nanomolar concentrations.[6][7]Stains all acidic organelles, including late endosomes and autolysosomes, not just lysosomes.[6] Its accumulation can be affected by the activity of efflux pumps like P-glycoprotein.[8] Longer incubation can lead to an increase in lysosomal pH.[9]
BioTracker 560 Orange Lysosome Dye Acidic Organelles (Lysosomes)Fluorescence enhances dramatically in acidic environments (pH ~5.0).535 / 560High fluorescence enhancement in acidic conditions; photostable.[10]Will also stain other acidic organelles such as late endosomes.
Acridine Orange Acidic Organelles, DNA, RNAA metachromatic dye that accumulates in acidic compartments (lysosomes) and intercalates with DNA and RNA.502 / 525 (monomeric, bound to DNA/RNA), ~460 / ~650 (aggregated in lysosomes)Can be used to visualize both lysosomes and the nucleus.Lacks specificity for lysosomes as it also stains other cellular components.[7][11] Can be a potent mutagen at high concentrations.[11]
Probes for Lipid Droplets and Membranes

These probes are lipophilic and are used to study lipid storage and membrane dynamics.

Probe NamePrimary TargetMechanism of ActionExcitation/Emission (nm)AdvantagesPotential Cross-Reactivity & Limitations
Nile Red Intracellular Lipid DropletsA solvatochromic dye that is strongly fluorescent in hydrophobic environments.450-500 / >528 (yellow-gold for lipid droplets) or 515-560 / >590 (red for more polar lipids)Excellent vital stain for lipid droplets; fluorescence is environmentally sensitive.[12][13][14]Its solvatochromic nature can lead to fluorescence in other lipid-rich structures; the emission spectrum can be broad and overlap with other fluorophores.[15]
BODIPY™ 581/591 C11 Lipid Membranes (as a lipid peroxidation sensor)A fatty acid analog that shifts its fluorescence from red to green upon oxidation.581 / 591 (reduced), 488 / 510 (oxidized)Allows for ratiometric imaging of lipid peroxidation.[16][17]Primarily a sensor for lipid peroxidation rather than a general lipid droplet stain.
BioTracker 555 Orange Cytoplasmic Membrane Dye Plasma MembraneA lipophilic carbocyanine dye that integrates into lipid bilayers.549 / 565Stains plasma membranes with high stability and low cytotoxicity; suitable for long-term tracking.[18]Over time, the dye is taken up into endocytic compartments, leading to intracellular vesicular staining.[18]

Experimental Protocols

Accurate and reproducible staining requires careful adherence to established protocols. Below are generalized methodologies for using these probes and for assessing their specificity.

General Staining Protocol for Live Cells
  • Cell Preparation: Plate cells on a suitable imaging dish or slide and allow them to adhere and reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in high-quality, anhydrous dimethyl sulfoxide (DMSO). Immediately before use, dilute the stock solution to the final working concentration in pre-warmed cell culture medium.

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the medium containing the fluorescent probe.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for the recommended time (typically 15-60 minutes, but this should be optimized for each cell type and probe).

  • Washing (Optional but Recommended): For some probes, it is beneficial to remove the staining solution and wash the cells once or twice with pre-warmed phosphate-buffered saline (PBS) or culture medium to reduce background fluorescence.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific probe.

Protocol for Assessing Probe Specificity via Co-localization

To verify that a probe is staining the intended organelle, co-localization with a known marker of that organelle is essential.

  • Transfection (for fluorescent protein markers): Transfect cells with a plasmid encoding a fluorescent protein (e.g., GFP, RFP) fused to a protein that specifically localizes to the organelle of interest (e.g., LAMP1-GFP for lysosomes, a mitochondrial targeting sequence fused to GFP for mitochondria). Allow 24-48 hours for protein expression.

  • Staining: Stain the transfected cells with the orange fluorescent probe of interest as described in the general staining protocol.

  • Imaging: Acquire images in both the channel for the fluorescent protein (e.g., green for GFP) and the channel for the orange fluorescent probe.

  • Analysis: Merge the two images and analyze the degree of overlap between the two signals. A high degree of co-localization (indicated by yellow pixels in a red/green overlay) suggests high specificity of the probe for the target organelle.

Visualizing Experimental Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key experimental workflows and concepts related to the use and validation of fluorescent probes.

G cluster_0 General Staining Workflow Cell Seeding Cell Seeding Probe Preparation Probe Preparation Cell Seeding->Probe Preparation Staining Staining Probe Preparation->Staining Incubation Incubation Staining->Incubation Washing Washing Incubation->Washing Imaging Imaging Washing->Imaging

Caption: A generalized workflow for staining live cells with a fluorescent probe.

G cluster_1 Probe Specificity Assessment Known Marker Known Organelle Marker (e.g., LAMP1-GFP) Microscopy Microscopy Known Marker->Microscopy Test Probe Orange Fluorescent Probe (e.g., LysoTracker Red) Test Probe->Microscopy Live Cells Live Cells Live Cells->Known Marker Transfection Live Cells->Test Probe Staining Image Analysis\n(Co-localization) Image Analysis (Co-localization) Microscopy->Image Analysis\n(Co-localization)

Caption: Workflow for assessing probe specificity using co-localization with a known marker.

G cluster_2 Mechanism of Acidotropic Probes Probe_un Uncharged Probe (Membrane Permeable) Cytosol Cytosol (pH ~7.2) Probe_un->Cytosol Enters Cell Probe_ch Charged Probe (Membrane Impermeable) Lysosome Lysosome (pH ~4.5-5.0) Cytosol->Lysosome Diffuses into Lysosome Lysosome->Probe_ch Becomes Protonated (Trapped)

Caption: The trapping mechanism of acidotropic probes in acidic organelles like lysosomes.

Conclusion

The selection of an appropriate orange fluorescent probe is a critical step in experimental design for live-cell imaging. Researchers must consider the specific organelle of interest, the potential for off-target effects, and the limitations of each dye. MitoTracker™ Orange offers robust mitochondrial staining but is dependent on membrane potential and can be phototoxic. LysoTracker™ Red is excellent for labeling acidic organelles but is not exclusive to lysosomes. Nile Red is a powerful tool for visualizing lipid droplets, but its environmentally sensitive fluorescence requires careful interpretation. By understanding the principles of action and potential for cross-reactivity of these probes, and by employing rigorous validation techniques such as co-localization, researchers can ensure the generation of high-quality, reliable data in their cellular imaging studies.

References

A Comparative Guide to Fluorescent Dyes for Cell Biology: Evaluating Alternatives to Disperse Orange 80

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific literature reveals a notable absence of "Disperse Orange 80" in cell biology applications. This dye is not commonly documented as a reagent for cellular imaging, viability assays, or other related experimental protocols. Therefore, this guide provides a comprehensive comparison of widely-used and well-characterized fluorescent dyes that serve as effective alternatives for researchers, scientists, and drug development professionals. The focus is on probes with orange to red fluorescence emission, suitable for assessing cell viability, apoptosis, and mitochondrial health.

This guide presents detailed analyses of the photophysical properties, applications, and experimental protocols for established dyes, supported by quantitative data and visual workflows to aid in selecting the most appropriate tool for your research.

Quantitative Comparison of Alternative Fluorescent Dyes

The selection of a fluorescent dye is critically dependent on its photophysical characteristics, mechanism of action, and suitability for specific cellular assays.

Parameter Acridine Orange (AO) / Propidium Iodide (PI) JC-1 Annexin V-Cy5
Primary Application Cell Viability & ApoptosisMitochondrial Membrane PotentialEarly to Late Apoptosis
Mechanism of Action AO stains all cells (live: green, apoptotic: condensed green/yellow nucleus). PI enters only dead cells (red).[1][2][3]In healthy mitochondria, JC-1 forms red fluorescent aggregates. In apoptotic cells with low mitochondrial potential, it remains as green fluorescent monomers.[4][5][6][7]Binds to phosphatidylserine (PS) translocated to the outer membrane of apoptotic cells.[8][9][10]
Excitation Maxima AO (DNA): ~502 nm, PI (DNA): ~535 nm[1][11]Monomer: ~514 nm, J-aggregate: ~585 nm[4]~649 nm[8][9][10]
Emission Maxima AO (DNA): ~525 nm (Green), PI (DNA): ~617 nm (Red)[1][11]Monomer: ~529 nm (Green), J-aggregate: ~590 nm (Red)[4][5]~670 nm (Far-Red)[8][9][10]
Cell Permeability AO: Permeant, PI: Impermeant to live cells[1][3]Permeant to live cells[5]Impermeant; requires binding buffer
Fixability Not recommended post-staining for viabilityNot recommended; requires live cells[7]Staining must be done before fixation[8][10]
Instrumentation Fluorescence Microscope, Flow Cytometer[12]Fluorescence Microscope, Flow Cytometer, Plate Reader[4][13]Flow Cytometer, Fluorescence Microscope[8][9][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accuracy of experimental results. Below are summarized protocols for the key applications of the compared dyes.

Cell Viability and Apoptosis Assessment using Acridine Orange (AO) and Propidium Iodide (PI)

This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

Materials:

  • Acridine Orange stock solution (e.g., 1 mg/mL)

  • Propidium Iodide stock solution (e.g., 1 mg/mL)[14]

  • Phosphate-Buffered Saline (PBS)

  • Cell suspension (1x10^6 cells/mL)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Prepare a fresh AO/PI staining solution by mixing AO and PI in PBS. A common final concentration is 1 µg/mL for each dye.[3]

  • Harvest cells and wash them with PBS.

  • Resuspend the cell pellet in PBS.

  • Add an equal volume of the AO/PI staining solution to the cell suspension (e.g., mix 1:1).[15]

  • Incubate for a short period (e.g., 5 minutes) at room temperature, protected from light.[15] Note: Extended incubation is not required and may lead to fluorescence fading.[11][15]

  • Place a small volume of the stained cell suspension on a microscope slide and cover with a coverslip.

  • Immediately visualize under a fluorescence microscope.

    • Viable cells: Bright green nucleus with intact structure.

    • Early apoptotic cells: Bright green nucleus showing chromatin condensation (pyknotic).

    • Late apoptotic/necrotic cells: Bright orange/red nucleus with condensed or fragmented chromatin.[16]

Mitochondrial Membrane Potential Assay using JC-1

JC-1 is used to measure the mitochondrial membrane potential (ΔΨm), a key indicator of cell health and an early marker of apoptosis.[6]

Materials:

  • JC-1 dye stock solution (e.g., 1-5 mg/mL in DMSO)

  • Cell culture medium

  • Black-walled 96-well plate (for plate reader) or coverslips (for microscopy)

  • Fluorescence plate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Seed cells in a suitable culture plate or on coverslips and allow them to adhere overnight.

  • Treat cells with the experimental compound to induce apoptosis. Include a positive control (e.g., using a decoupler like CCCP) and a negative control (untreated cells).[4]

  • Prepare the JC-1 working solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

  • Remove the culture medium from the cells and replace it with the JC-1 working solution.

  • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[4][13]

  • Aspirate the staining solution and wash the cells with pre-warmed assay buffer (e.g., PBS).[13]

  • Analyze the cells immediately.

    • Fluorescence Microscopy: Healthy cells will exhibit red fluorescent mitochondria (J-aggregates), while apoptotic cells will show green fluorescent cytoplasm (JC-1 monomers).[4]

    • Flow Cytometry/Plate Reader: Quantify the fluorescence intensity in both the green (e.g., ~529 nm) and red (e.g., ~590 nm) channels. The ratio of red to green fluorescence is used as a measure of mitochondrial membrane potential. A decrease in this ratio indicates depolarization.[4][6]

Early Apoptosis Detection using Annexin V-Cy5

This assay identifies one of the earliest events in apoptosis—the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.[9][10]

Materials:

  • Annexin V-Cy5 conjugate

  • 1X Binding Buffer

  • Propidium Iodide (optional, for distinguishing late apoptotic/necrotic cells)

  • Cell suspension (1-5 x 10^5 cells)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Induce apoptosis in cells using the desired method.

  • Harvest the cells (including supernatant) and centrifuge.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 500 µL of 1X Binding Buffer.[8][9]

  • Add 5 µL of Annexin V-Cy5 to the cell suspension.[8][9][10]

  • (Optional) Add a viability dye like PI to differentiate from necrotic cells.

  • Incubate the cells for 5-15 minutes at room temperature in the dark.[8][9][10]

  • Do not wash the cells after staining. Analyze immediately by flow cytometry or fluorescence microscopy.

    • Flow Cytometry: Analyze using a laser suitable for Cy5 excitation (e.g., 649 nm).[8][9][10] Cells positive for Annexin V-Cy5 are undergoing apoptosis.

    • Fluorescence Microscopy: Apoptotic cells will show bright far-red fluorescence on their plasma membrane.[10]

Signaling Pathways and Experimental Workflows

Visualizing the underlying principles of these assays can aid in understanding and troubleshooting.

Workflow for Dual Staining with Acridine Orange and Propidium Iodide cluster_legend Cell Fate start Cell Population (Live, Apoptotic, Necrotic) stain Add AO/PI Staining Solution start->stain observe Fluorescence Microscopy or Flow Cytometry stain->observe live Live Cells (Intact Membrane) apoptotic Apoptotic Cells (Intact Membrane, Condensed Chromatin) necrotic Necrotic/Late Apoptotic Cells (Compromised Membrane) live_result Green Nucleus live->live_result AO enters apoptotic_result Condensed Green/Yellow Nucleus apoptotic->apoptotic_result AO enters necrotic_result Red/Orange Nucleus necrotic->necrotic_result AO & PI enter

Caption: Workflow for assessing cell viability with AO and PI.

JC-1 Mechanism for Mitochondrial Membrane Potential healthy_cell Healthy Cell (High ΔΨm) jc1_monomer_in JC-1 Monomers (Green Fluorescence) healthy_cell->jc1_monomer_in JC-1 enters cell apoptotic_cell Apoptotic Cell (Low ΔΨm) apoptotic_cell->jc1_monomer_in JC-1 enters cell mitochondrion_healthy Mitochondrion jc1_aggregate J-Aggregates Form (Red Fluorescence) mitochondrion_healthy->jc1_aggregate mitochondrion_apoptotic Mitochondrion jc1_monomer_out JC-1 Monomers Remain (Green Fluorescence) mitochondrion_apoptotic->jc1_monomer_out jc1_monomer_in->mitochondrion_healthy Accumulates in energized mitochondrion jc1_monomer_in->mitochondrion_apoptotic Does not accumulate in depolarized mitochondrion

Caption: JC-1 dye behavior in healthy vs. apoptotic cells.

Annexin V Binding in Early Apoptosis cluster_live Live Cell cluster_apoptotic Apoptotic Cell live_cell Outer Inner ps_inner Phosphatidylserine (PS) trigger Apoptotic Stimulus annexin_no_bind Annexin V-Cy5 (No Binding) apoptotic_cell Outer Inner ps_outer PS Translocated annexin_bind Annexin V-Cy5 (Binds to PS) ps_outer->annexin_bind High Affinity Binding trigger->apoptotic_cell Induces PS Translocation

Caption: Mechanism of Annexin V binding to apoptotic cells.

References

Safety Operating Guide

Navigating the Disposal of Disperse Orange 80: A Protocol for Undocumented Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identification:

  • Name: C.I. Disperse Orange 80[1]

  • CAS Number: 59948-51-5[1]

  • Molecular Formula: C20H20N6O3[1]

  • Molecular Structure: Single azo class[1]

Immediate Safety and Logistical Plan

When an SDS is unavailable for a specific chemical like this compound, it must be treated as an "unknown" chemical. The primary goal is to ensure safety while gathering the necessary information for proper disposal.

Step 1: Prioritize Safety and Information Gathering The first and most critical step is to obtain the SDS from the chemical manufacturer or supplier. If you have the product in your laboratory, the supplier is legally obligated to provide you with the SDS. Do not proceed with disposal until this document is acquired and reviewed.

Step 2: Segregation and Labeling Pending identification and disposal, the container of this compound should be:

  • Clearly Labeled: Ensure the existing label with the chemical name (this compound) and CAS number (59948-51-5) is legible. If the label is damaged, create a new, clear label.[2][3]

  • Securely Stored: Store the container in a designated, secure waste accumulation area away from incompatible materials.[4]

  • Marked as "Awaiting Disposal": Add a temporary label indicating that the material is pending receipt of the SDS for proper waste characterization.

Step 3: Consult Your Environmental Health & Safety (EHS) Office Your institution's EHS department is the primary resource for guidance on hazardous waste disposal.[5][6]

  • Inform them that you have a chemical (this compound) for which you are awaiting an SDS.

  • Provide them with all known information (name, CAS number).

  • Follow their specific procedures for handling undocumented chemicals. They will guide you on the subsequent steps, which may include arranging for analysis if the SDS cannot be obtained.

General Disposal Procedures for Disperse Dyes

Once the SDS for this compound is obtained, it will provide specific disposal instructions in Section 13. Generally, for disperse dyes, which are often water-insoluble, the following principles apply:

  • Solid Waste: Unused or expired dye powder, along with contaminated items (e.g., weigh boats, gloves, paper towels), should be collected in a sealed, labeled hazardous waste container.[7] Avoid generating dust during collection; if necessary, lightly dampen the solid material with water.[4]

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and labeled hazardous waste container.[7] Do not mix with other waste streams unless explicitly permitted by your EHS office.[7]

  • Prohibition of Drain Disposal: Never dispose of disperse dyes or their solutions down the drain.[8][9] These substances can be harmful to aquatic life and may not be effectively treated by standard wastewater systems.

Data Presentation: Information Required from the SDS for Disposal

The SDS is the definitive source for all safety and handling data. When you receive the SDS for this compound, consult the following sections to inform your disposal plan.

Data CategorySDS SectionRelevance to Disposal
Hazard Identification Section 2Determines necessary personal protective equipment (PPE) and potential hazards (e.g., skin sensitizer, aquatic toxicity) that dictate handling and segregation.
Physical/Chemical Properties Section 9Provides information on solubility, flammability, and reactivity, which are critical for safe storage and determining appropriate disposal methods.
Toxicological Information Section 11Details potential health effects, informing risk assessment and the need for specific handling precautions during waste accumulation.
Ecological Information Section 12Describes the potential environmental impact, particularly aquatic toxicity, reinforcing the prohibition of sewer disposal.
Disposal Considerations Section 13Provides specific instructions from the manufacturer on proper disposal methods and regulatory requirements.
Regulatory Information Section 15Lists any specific federal, state, or local regulations that apply to the chemical's waste classification.

Experimental Protocols

Specific experimental protocols for the disposal of this compound cannot be provided without the manufacturer's SDS. Any procedure would require, at a minimum, the hazard characterization found in that document. The overriding protocol is to not generate waste until a disposal plan is in place .[9]

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of a laboratory chemical, emphasizing the critical decision points when a Safety Data Sheet is not immediately available.

cluster_prep Preparation & Identification cluster_eval Hazard Evaluation & Segregation cluster_disp Disposal Pathway start Chemical requires disposal sds_check Is SDS available? start->sds_check get_sds Obtain SDS from supplier/ manufacturer sds_check->get_sds Yes treat_unknown Treat as 'Unknown Chemical' sds_check->treat_unknown No review_sds Review SDS Sections 2, 9, 11, 12, 13 get_sds->review_sds contact_ehs Contact EHS for guidance/ analysis treat_unknown->contact_ehs characterize Characterize Waste: - Hazardous? - Non-Hazardous? review_sds->characterize dispose_haz Collect in labeled Hazardous Waste Container characterize->dispose_haz Hazardous dispose_nonhaz Dispose per institutional non-hazardous protocol characterize->dispose_nonhaz Non-Hazardous segregate Segregate and label container 'Caution: Unknown' contact_ehs->segregate ehs_pickup Arrange for EHS waste pickup segregate->ehs_pickup dispose_haz->ehs_pickup end Disposal Complete dispose_nonhaz->end ehs_pickup->end

Workflow for Disposal of a Laboratory Chemical.

By adhering to this structured approach, researchers can ensure that the disposal of chemicals like this compound is handled in a manner that prioritizes safety, maintains regulatory compliance, and builds a deep foundation of trust in laboratory operational excellence.

References

Navigating the Safe Handling of Disperse Orange 80 in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Disperse Orange 80 is a disperse azo dye utilized in various industrial and research applications. Due to the limited availability of specific safety data for this compound, this guidance is based on information for structurally similar disperse dyes, namely Disperse Orange 1, Disperse Orange 3, and Disperse Orange 25. It is imperative to handle this chemical with caution, assuming it may pose similar hazards. A comprehensive understanding and implementation of safety protocols are crucial to ensure the well-being of laboratory personnel and to maintain a safe research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure.[1][2][3][4] This includes:

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be worn in situations with a risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves.[4] Nitrile, neoprene, or butyl rubber gloves are generally recommended for handling disperse dyes. Always inspect gloves for integrity before use and wash hands thoroughly after removal.

    • Lab Coat: A buttoned, full-length lab coat should be worn to protect street clothing and skin from contamination.

    • Protective Clothing: For larger quantities or tasks with a higher risk of exposure, additional protective clothing such as an apron or coveralls may be necessary.[5]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is required.[1] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. The use of a fume hood or other ventilated enclosure is the preferred method for controlling airborne contaminants.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is essential to minimize risks. The following procedural steps provide a framework for safe laboratory operations:

  • Preparation and Planning:

    • Before beginning any work, review the Safety Data Sheet (SDS) for closely related compounds to understand the potential hazards.[1][3][4]

    • Ensure that all necessary PPE is available and in good condition.

    • Verify that emergency equipment, such as an eyewash station and safety shower, is accessible and operational.

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Handling the Chemical:

    • Avoid the generation of dust.[1] If handling a powder, use techniques such as gentle scooping to minimize airborne particles.

    • Prevent all personal contact, including inhalation and skin contact.[1]

    • Do not eat, drink, or smoke in the area where the chemical is handled or stored.[1]

    • Keep the container tightly closed when not in use.[1]

  • In Case of a Spill:

    • For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[1]

    • For major spills, evacuate the area and alert the appropriate emergency response personnel.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Chemical: All waste containing this compound should be considered hazardous waste. It must be collected in a clearly labeled, sealed container.

  • Disposal Method: Dispose of the waste in accordance with all local, state, and federal regulations. Do not discharge into sewers or waterways.[1]

  • Contaminated Materials: Any materials, such as gloves, paper towels, or lab coats, that have come into contact with the chemical should also be treated as hazardous waste and disposed of accordingly.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table summarizes available information for related disperse orange dyes. This data should be used as a precautionary reference.

ParameterDisperse Orange 1Disperse Orange 3Disperse Orange 25
CAS Number 2581-69-3730-40-531482-56-1
Molecular Formula C18H14N4O2C12H10N4O2C17H17N5O4
Potential Health Effects May cause eye, skin, respiratory, and digestive tract irritation.[1]Causes serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation.[3][4]May cause damage to organs through prolonged or repeated exposure.[6]
First Aid: Eyes Flush with plenty of water for at least 15 minutes.[1]Rinse immediately with plenty of water for at least 15 minutes.[3]Not specified.
First Aid: Skin Flush with plenty of water for at least 15 minutes.[1]Wash off immediately with plenty of water for at least 15 minutes.[3]Not specified.

Safe Handling Workflow

The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.